Vopimetostat
Descripción
Propiedades
Número CAS |
2760483-96-1 |
|---|---|
Fórmula molecular |
C28H36N6O2S |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
N-(6-amino-5-ethyl-3-pyridinyl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C28H36N6O2S/c1-4-18-13-21(15-30-25(18)29)31-26(35)28(36)34-16-17(2)5-7-23(34)20-6-8-24-22(14-20)32-27(37-24)19-9-11-33(3)12-10-19/h6,8,13-15,17,19,23H,4-5,7,9-12,16H2,1-3H3,(H2,29,30)(H,31,35)/t17-,23+/m0/s1 |
Clave InChI |
DHAGMIPSRSPWSH-GAJHUEQPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Vopimetostat (TNG-462): A Deep Dive into the Mechanism of an MTA-Cooperative PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vopimetostat (TNG-462) is a clinical-stage, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with a novel mechanism of action.[1][2][3] It exhibits high potency and selectivity for cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of all human cancers.[4][5][6] This in-depth guide elucidates the core mechanism of this compound, detailing its molecular interactions, the resultant signaling pathway disruptions, and the experimental methodologies used to characterize its activity. The information presented herein is intended to provide a comprehensive technical resource for professionals in the field of oncology drug discovery and development.
The this compound Mechanism of Action: MTA-Cooperativity
This compound's innovative mechanism of action hinges on the concept of "MTA-cooperativity".[4][5][7] In normal cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway, where it metabolizes methylthioadenosine (MTA).[3] However, in cancer cells with MTAP gene deletion, MTA accumulates to high intracellular concentrations.[3][4]
MTA is a weak endogenous inhibitor of PRMT5.[4] this compound is designed to bind with high affinity to the PRMT5-MTA complex, effectively stabilizing this inhibited state.[7] This cooperative binding leads to potent and selective inhibition of PRMT5 activity only in MTAP-deleted cancer cells, while sparing normal cells where MTA levels are low.[4][7] This synthetic lethal approach provides a wide therapeutic window and a potentially favorable safety profile.[8][9]
PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3] This post-translational modification is critical for the regulation of numerous cellular processes, including RNA splicing, signal transduction, cell cycle progression, and the DNA damage response.[3][4] By inhibiting PRMT5, this compound disrupts these essential functions, ultimately leading to the selective killing of MTAP-deleted cancer cells.[3]
Quantitative Data Summary
The preclinical and clinical activity of this compound has been characterized by a range of quantitative measures, highlighting its potency, selectivity, and therapeutic potential.
Table 1: Preclinical Activity of this compound (TNG-462)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical Potency (Ki) | ≤ 300 fM | PRMT5•MTA complex | [4] |
| Cellular SDMA IC50 | 800 pM | HAP1 MTAP-null cells | [4] |
| Cell Viability GI50 | 4 nM | HAP1 MTAP-null cells | [4][7] |
| Selectivity (vs. MTAP WT) | ~45-fold | HAP1 isogenic cell lines | [4][7] |
| Predicted Human Half-life (T1/2) | >24 hours | Preclinical species pharmacokinetic data | [4][7] |
Table 2: Clinical Efficacy of this compound in MTAP-deleted Solid Tumors (Phase 1/2 Study Data as of Sept 1, 2025)
| Endpoint | Value | Patient Cohort | Reference |
| Overall Response Rate (ORR) | 27% | Across all cancer types (n=94) | [8][10][11] |
| Disease Control Rate (DCR) | 78% | Across all cancer types (n=94) | [8] |
| Median Progression-Free Survival (mPFS) | 6.4 months | Across all cancer types (n=94) | [8] |
| ORR in 2nd Line Pancreatic Cancer | 25% | MTAP-deleted | [8][11][12] |
| mPFS in 2nd Line Pancreatic Cancer | 7.2 months | MTAP-deleted | [8][11][12] |
| ORR in Histology-Agnostic Cohort | 49% | Excluding sarcoma | [8] |
| mPFS in Histology-Agnostic Cohort | 9.1 months | Excluding sarcoma | [8] |
Experimental Protocols
The characterization of this compound's mechanism and activity involved several key experimental methodologies.
In-Cell Western Assay for Symmetric Di-methylation of Arginine (SDMA)
This assay is crucial for quantifying the intracellular inhibition of PRMT5 activity by measuring the levels of SDMA, a direct product of PRMT5's enzymatic function.
-
Cell Culture and Treatment: HAP1 MTAP-null and MTAP wild-type isogenic cell lines were cultured in appropriate media. Cells were treated with a dose range of this compound for 24 hours.
-
Cell Lysis and Protein Quantification: Following treatment, cells were lysed using RIPA buffer. The total protein concentration of the lysates was determined using a BCA Protein Assay Kit.
-
Western Blotting:
-
Equal amounts of protein from each sample were separated by SDS-PAGE using 4–12% Bis-Tris gels.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for SDMA (e.g., CST#13222) at a 1:1000 dilution. A loading control antibody, such as ACTB (CST#3700), was also used.
-
After washing, the membrane was incubated with a fluorescently labeled secondary antibody.
-
The fluorescent signal was detected and quantified using an appropriate imaging system.
-
-
Data Analysis: The SDMA signal was normalized to the loading control signal. The IC50 value, representing the concentration of this compound required to inhibit 50% of SDMA formation, was calculated from the dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This luminescence-based assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: HAP1 MTAP-null and MTAP wild-type cells were seeded in 96-well plates at an optimized density and allowed to adhere.
-
Compound Treatment: Cells were treated with a serial dilution of this compound and incubated for 7 days.
-
Assay Procedure:
-
The 96-well plate and its contents were equilibrated to room temperature.
-
An equal volume of CellTiter-Glo® reagent was added to each well.
-
The plate was placed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: The luminescence of each well was measured using a plate reader. The GI50 value, the concentration of this compound that causes a 50% reduction in the growth of the cell population, was determined from the dose-response curve.
Biochemical Potency Assays (General Overview)
While the high potency of this compound was below the detection limit of several standard biochemical assays, the general principles of these attempted methods are outlined below.
-
Fluorescence Polarization (FP) Peptide Displacement Assay: This assay measures the ability of a compound to displace a fluorescently labeled peptide substrate from the PRMT5 active site. A decrease in the polarization of the emitted light indicates displacement of the labeled peptide by the inhibitor.
-
Radiometric FlashPlate Assay: This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a biotinylated peptide substrate. The biotinylated peptide is captured on a streptavidin-coated plate, and the incorporated radioactivity is measured.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of a compound to its target protein. It detects changes in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over an immobilized ligand (PRMT5). Due to the very slow dissociation rate of this compound from the PRMT5-MTA complex, obtaining reliable kinetic data proved challenging with this method.[4]
Conclusion
This compound (TNG-462) represents a significant advancement in precision oncology. Its unique MTA-cooperative mechanism of action allows for potent and highly selective targeting of PRMT5 in MTAP-deleted cancers. The robust preclinical data, demonstrating picomolar cellular potency and significant selectivity, has been corroborated by promising early clinical trial results showing durable responses and a favorable safety profile across a range of solid tumors. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted therapies aimed at exploiting cancer-specific genetic vulnerabilities. The ongoing and planned clinical studies will further delineate the therapeutic potential of this compound as a monotherapy and in combination with other anti-cancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. tangotx.com [tangotx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. ir.tangotx.com [ir.tangotx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. OUH - Protocols [ous-research.no]
- 10. This compound (TNG462, TNG-462) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Vopimetostat: A Technical Guide to Preclinical Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (TNG462) is a potent and selective, orally bioavailable, small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It operates through a novel, MTA-cooperative mechanism, demonstrating significant promise in the preclinical setting for the treatment of cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's mechanism of action and anti-tumor efficacy.
Core Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
This compound's therapeutic strategy is rooted in a synthetic lethal interaction. The MTAP gene, co-deleted with the tumor suppressor CDKN2A in approximately 10-15% of all human cancers, encodes an enzyme crucial for the salvage of adenine and methionine.[1][2] Its absence in cancer cells leads to the accumulation of the metabolite methylthioadenosine (MTA).[2][3]
Normally, PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the symmetric dimethylation of arginine residues on histone and non-histone proteins, a process essential for cell survival and proliferation.[3][4] The accumulation of MTA in MTAP-deleted cells competitively inhibits PRMT5, creating a state of partial pathway inhibition.[3][4] this compound exploits this vulnerability by binding to the PRMT5-MTA complex, effectively locking it in an inactive state.[3][5] This MTA-cooperative inhibition leads to a profound and selective anti-proliferative effect in MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient cells, which have low levels of MTA.[3][6]
Quantitative Preclinical Data
This compound has demonstrated exceptional potency and selectivity in a variety of preclinical assays. The data consistently show a significant therapeutic window between MTAP-deleted and MTAP-wild-type cells.
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/System | Comments |
| Biochemical Potency (Ki) | ≤ 300 fM | PRMT5•MTA complex | Demonstrates extremely high affinity for the target complex.[7] |
| Cellular PD IC50 (SDMA) | 800 pM | HAP1 MTAP-null | Measures inhibition of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.[7] |
| Cell Viability GI50 | 4 nM | HAP1 MTAP-null | Indicates potent inhibition of cell growth.[3][7] |
| Selectivity (Viability) | ~45-fold | Average of 4 isogenic pairs | Shows significantly greater potency in MTAP-deleted cells compared to their wild-type counterparts.[1][2][7][8] |
Preclinical Pharmacokinetics
Pharmacokinetic profiling in multiple species indicates properties suitable for clinical development, including a long predicted half-life in humans.[7][9]
| Species | Dosing | T1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%F) |
| Beagle Dog | 1 mg/kg IV | 14 | 23 | 21 | 52% |
| Cynomolgus Monkey | 1 mg/kg IV | 20 | - | - | - |
Preclinical Efficacy in Xenograft Models
Oral administration of this compound has been shown to drive dose-dependent and durable anti-tumor activity in both cell line-derived (CDX) and patient-derived (PDX) xenograft models across a range of MTAP-deleted cancer types.
Summary of In Vivo Efficacy
| Model Type | Cancer Histology | Dosing Regimen | Outcome |
| CDX | Glioblastoma (LN18) | 30 mg/kg QD | Dose-dependent tumor growth inhibition.[1] |
| CDX | DLBCL (OCI-LY19) | 30 mg/kg QD | Dose-dependent tumor growth inhibition.[1] |
| PDX | Mesothelioma | 30 mg/kg QD | Durable tumor regression.[1][10] |
| PDX | Bladder Cancer | 30 mg/kg QD | Durable tumor regression.[10] |
| PDX | NSCLC (Adeno & Squamous) | 30 mg/kg QD | Durable tumor regression.[10][11] |
| PDX | Pancreatic Cancer | 30 mg/kg QD | Durable tumor regression.[10] |
| PDX | Cholangiocarcinoma | 30 mg/kg QD | Durable tumor regression.[10] |
| CDX | MPNST (JH-2-079) | Not specified | Selective decrease in cell viability.[12] |
| PDX | MPNST (WU-356, WU-386) | Not specified | Dose-dependent antitumor activity, including regressions.[12] |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability (Growth Inhibition) Assay
This protocol is used to determine the half-maximal growth inhibition concentration (GI50) of this compound in MTAP-wild-type versus MTAP-deleted cell lines.
Materials:
-
MTAP+/+ and MTAP-/- isogenic cancer cell lines (e.g., HAP1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 90 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in complete medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot the percent inhibition against the log of this compound concentration. Calculate GI50 values using a non-linear regression analysis (four-parameter variable slope).
In-Cell Western for Pharmacodynamic (PD) Biomarker Analysis
This assay quantifies the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 enzymatic activity, within cells following treatment with this compound.
Materials:
-
MTAP+/+ and MTAP-/- isogenic cancer cell lines
-
96-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-SDMA, Mouse anti-Actin (or other loading control)
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Treatment: Seed and treat cells with a dilution series of this compound as described in the cell viability assay protocol. Incubate for 24-72 hours.
-
Fixation and Permeabilization: Remove media and wash wells with PBS. Fix cells by adding 4% PFA for 20 minutes at room temperature. Wash wells and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Wash wells and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and add to wells. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells extensively with PBS containing 0.1% Tween-20. Dilute fluorescently-labeled secondary antibodies in blocking buffer, add to wells, and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash wells and allow to dry. Scan the plate using an infrared imaging system.
-
Analysis: Quantify the integrated intensity of the SDMA signal (800 nm channel) and normalize it to the loading control signal (700 nm channel). Plot the normalized SDMA signal against this compound concentration to determine the IC50.
Xenograft Tumor Model Efficacy Studies
This protocol describes a general method for evaluating the in vivo anti-tumor activity of this compound in immunodeficient mice bearing human tumor xenografts.
Materials:
-
MTAP-deleted human cancer cells or patient-derived tumor fragments
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization: Allow tumors to grow to a mean volume of 100-200 mm³. Randomize mice into treatment and vehicle control groups (typically n=8-10 mice per group).
-
Drug Administration: Administer this compound orally (e.g., by gavage) at specified doses (e.g., 30 mg/kg) and schedule (e.g., once daily). The vehicle group receives the formulation without the active drug.[17]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and vehicle groups. Tumor regression is noted when the tumor volume decreases below its initial size at the start of treatment.
Conclusion
The comprehensive preclinical data for this compound strongly support its development as a precision oncology therapeutic. Its novel MTA-cooperative mechanism provides a clear rationale for its profound selectivity and potency against MTAP-deleted cancers. Extensive in vitro and in vivo studies have demonstrated significant, dose-dependent, and durable anti-tumor efficacy across a multitude of relevant cancer types. The favorable pharmacokinetic and safety profiles observed in preclinical models further underscore its potential as a best-in-class PRMT5 inhibitor. These robust preclinical findings have paved the way for ongoing clinical investigations to validate this compound's efficacy in patients with MTAP-deleted solid tumors.[7][18][19]
References
- 1. tangotx.com [tangotx.com]
- 2. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMT5 inhibitor that is synthetic lethal for MTAP deleted cancers - American Chemical Society [acs.digitellinc.com]
- 3. tangotx.com [tangotx.com]
- 4. Facebook [cancer.gov]
- 5. ir.tangotx.com [ir.tangotx.com]
- 6. tangotx.com [tangotx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. tangotx.com [tangotx.com]
- 11. tangotx.com [tangotx.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 15. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Vopimetostat: A Deep Dive into its Therapeutic Targeting of MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (formerly TNG462) is an investigational, orally bioavailable small molecule inhibitor that represents a promising new approach in precision oncology. Developed by Tango Therapeutics, this compound is a potent and selective, next-generation, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2] This technical guide will provide an in-depth overview of this compound's mechanism of action, its therapeutic targets, and a summary of the key preclinical and clinical findings to date.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
This compound's therapeutic strategy is centered on the synthetic lethal relationship between the inhibition of PRMT5 and the deletion of the methylthioadenosine phosphorylase (MTAP) gene in cancer cells.[2]
PRMT5 and its Role in Cancer: PRMT5 is an enzyme that plays a critical role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair, through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT5 activity has been implicated in the development and progression of numerous cancers, making it an attractive therapeutic target.
The MTAP Deletion Vulnerability: The MTAP gene is frequently deleted in a significant portion of human cancers, often co-deleted with the adjacent tumor suppressor gene CDKN2A.[2] MTAP is a key enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of methylthioadenosine (MTA).[2]
This compound's Selective Targeting: MTA acts as an endogenous partial inhibitor of PRMT5. In MTAP-deleted cancer cells, the high concentration of MTA renders PRMT5 particularly vulnerable to further inhibition. This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity in cancer cells while sparing normal, MTAP-proficient cells.[2] This selectivity is crucial for achieving a favorable therapeutic window and minimizing toxicity.[2] Preclinical studies have shown that this compound is 45 times more potent in MTAP-deleted cancer cells compared to normal cells.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Therapeutic Targets in Oncology
The primary therapeutic targets for this compound are solid tumors characterized by MTAP deletion. This genetic biomarker is present in approximately 10-15% of all human cancers, including a high prevalence in:[1]
-
Pancreatic Cancer: ~35%[1]
-
Non-Small Cell Lung Cancer (NSCLC): ~15%[1]
-
Mesothelioma
-
Cholangiocarcinoma
-
Glioblastoma
Clinical Development and Efficacy
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05732831) in patients with various MTAP-deleted solid tumors.[3] The study has demonstrated promising anti-tumor activity and a manageable safety profile.[4]
Clinical Trial Design
The ongoing Phase 1/2 study is a multicenter, open-label trial designed to evaluate the safety, tolerability, pharmacokinetics, and anti-neoplastic activity of this compound in patients with advanced or metastatic solid tumors with homozygous deletion of MTAP. The trial includes dose-escalation and dose-expansion cohorts.[3]
Summary of Clinical Efficacy Data (as of September 1, 2025)
The following tables summarize the key efficacy data from the Phase 1/2 trial of this compound.[4]
Table 1: Efficacy Across All MTAP-deleted Tumor Types (Tumor Evaluable Patients, n=94)
| Endpoint | Result |
| Objective Response Rate (ORR) | 27% |
| Disease Control Rate (DCR) | 78% |
| Median Progression-Free Survival (mPFS) | 6.4 months |
Table 2: Efficacy in MTAP-deleted Pancreatic Cancer
| Patient Population | ORR | mPFS (months) | DCR |
| All Patients (n=39) | 15% | - | 71% |
| Second-Line (2L) Patients | 25% | 7.2 | - |
| Third-Line (3L) and Beyond | - | 4.1 | - |
Table 3: Efficacy in Histology-Agnostic Cohort (excluding pancreatic, lung, and sarcoma; n=41)
| Endpoint | Result |
| Objective Response Rate (ORR) | 49% |
| Disease Control Rate (DCR) | 89% |
| Median Progression-Free Survival (mPFS) | 9.1 months |
Safety and Tolerability
This compound has been generally well-tolerated at the go-forward dose of 250 mg once daily.[5]
Table 4: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Incidence (All Grades) |
| Nausea | 26% |
| Anemia | 20% |
| Fatigue | 19% |
| Dysgeusia | 19% |
| Thrombocytopenia | 13% |
Most TRAEs were Grade 1, and no Grade 4 or 5 treatment-related events were observed.[5] The dose reduction rate was approximately 8%, and there were no discontinuations due to drug-related adverse events.[6]
Experimental Protocols
Detailed, specific experimental protocols for the preclinical evaluation of this compound by Tango Therapeutics are not publicly available. However, the following are general methodologies for the key assays mentioned in the context of PRMT5 inhibitor development.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.
-
Principle: The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.
-
General Procedure:
-
Seed cells in an opaque-walled multiwell plate and incubate.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72-120 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix to induce cell lysis and incubate to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (sDMA) on target proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
General Procedure:
-
Lyse treated and untreated cells to extract proteins.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest (e.g., anti-sDMA, anti-PRMT5).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Future Directions
Based on the promising Phase 1/2 data, Tango Therapeutics is planning a pivotal, global, randomized Phase 3 trial of this compound in patients with second-line MTAP-deleted pancreatic cancer, expected to begin in 2026.[5] The trial will compare this compound to standard-of-care chemotherapy.[5]
Furthermore, combination studies are underway, including a Phase 1/2 trial evaluating this compound in combination with RAS(ON) inhibitors in patients with MTAP-deleted/RAS-mutant pancreatic and lung cancers, with initial data anticipated in 2026.[5]
Conclusion
This compound is a first-in-class, MTA-cooperative PRMT5 inhibitor with a novel mechanism of action that selectively targets MTAP-deleted cancers. The clinical data to date have demonstrated encouraging efficacy and a favorable safety profile across multiple tumor types, particularly in pancreatic cancer. This compound holds the potential to become a significant new therapeutic option for a well-defined patient population with a high unmet medical need. The planned pivotal trial and ongoing combination studies will be crucial in further defining its role in the oncology treatment landscape.
References
Vopimetostat: A Precision Oncology Approach Targeting MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant subset of human cancers, creates a specific metabolic vulnerability that can be exploited for therapeutic intervention. Vopimetostat (formerly TNG462), a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5), has emerged as a promising clinical candidate that leverages this synthetic lethal relationship. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's role in the treatment of MTAP-deleted malignancies.
Introduction: The MTAP-PRMT5 Synthetic Lethal Axis
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.[1] The gene encoding MTAP is frequently co-deleted with the adjacent tumor suppressor gene, CDKN2A, an event that occurs in approximately 10-15% of all human cancers.[2] This loss of MTAP function leads to the intracellular accumulation of its substrate, MTA.[1]
MTA acts as an endogenous partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and spliceosomal proteins, thereby regulating essential cellular processes such as gene transcription, RNA splicing, and cell signaling.[3] In MTAP-deleted cancer cells, the elevated levels of MTA partially inhibit PRMT5 activity, rendering these cells exquisitely dependent on the remaining PRMT5 function for their survival. This creates a state of synthetic lethality, where the inhibition of PRMT5 in the context of MTAP deletion leads to selective cancer cell death, while sparing normal, MTAP-proficient cells.[1]
This compound: An MTA-Cooperative PRMT5 Inhibitor
This compound is a next-generation, orally bioavailable small molecule designed to selectively inhibit PRMT5 in an MTA-cooperative manner.[2] This means that this compound preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells, leading to a more potent and selective inhibition of PRMT5 activity in the tumor compared to normal tissues.[4] Preclinical studies have demonstrated that this compound is significantly more potent in MTAP-deleted cancer cells compared to their normal counterparts.[5]
Signaling Pathway and Mechanism of Action
The core of this compound's mechanism of action lies in the synthetic lethal interaction between MTAP deletion and PRMT5 inhibition. The following diagram illustrates this signaling pathway.
Quantitative Data from Clinical Trials
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05732831) in patients with MTAP-deleted solid tumors.[6] The data presented below is based on the cutoff date of September 1, 2025.
Table 1: Efficacy of this compound in a Phase 1/2 Study of MTAP-Deleted Cancers[6][7][8][9]
| Patient Population | Number of Patients (evaluable) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| All Cancer Types | 94 | 27% | 78% | 6.4 months |
| 2nd-Line Pancreatic Cancer | 39 | 25% | - | 7.2 months |
| All Pancreatic Cancer | 39 | 15% | 71% | - |
| 3rd-Line and Beyond Pancreatic Cancer | - | - | - | 4.1 months |
| Histology Agnostic Cohort | - | 49% | - | 9.1 months |
Table 2: Safety Profile of this compound (Go-Forward Dose: 250 mg daily)[6]
| Treatment-Related Adverse Event (TRAE) | Incidence (Any Grade) | Incidence (Grade 3) |
| Nausea | 26% | - |
| Anemia | 20% | 13% |
| Fatigue | 19% | - |
| Dysgeusia | 19% | - |
| Thrombocytopenia | 13% | - |
| No Grade 4 or 5 treatment-related adverse events were observed. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of PRMT5 inhibitors like this compound.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines with and without MTAP deletion.
Materials:
-
MTAP-proficient and MTAP-deleted cancer cell lines (e.g., isogenic pairs)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Western Blot for Symmetric Dimethylarginine (sDMA)
Objective: To assess the in-cell activity of this compound by measuring the levels of symmetric dimethylarginine, a direct product of PRMT5 activity.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for sDMA
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-sDMA antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative levels of sDMA.[8]
Animal Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted cancer cell line
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MTAP-deleted cancer cells into the flank of each mouse.[9]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle orally according to the desired dosing schedule.[10]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.[9]
-
Data Analysis: Calculate the tumor volume for each mouse and plot the average tumor growth over time for each group to assess the anti-tumor activity of this compound.[11]
Visualizations of Workflows and Logical Relationships
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for the preclinical and clinical evaluation of this compound.
Logical Relationship of Synthetic Lethality
The diagram below illustrates the logical relationship underpinning the synthetic lethal interaction exploited by this compound.
Future Directions and Conclusion
This compound represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for a well-defined patient population with MTAP-deleted cancers. The promising clinical data to date, demonstrating both efficacy and a favorable safety profile, underscore its potential to address a significant unmet medical need.[6]
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic potential of this compound with other targeted agents or standard-of-care chemotherapy to enhance anti-tumor activity and overcome potential resistance mechanisms.[2]
-
Biomarker Development: Identifying additional biomarkers beyond MTAP deletion that may predict response or resistance to this compound.
-
Expansion to Other MTAP-Deleted Malignancies: Investigating the efficacy of this compound in a broader range of cancer types harboring MTAP deletions.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with this compound (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]
- 3. youtube.com [youtube.com]
- 4. tangotx.com [tangotx.com]
- 5. tangotx.com [tangotx.com]
- 6. onclive.com [onclive.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Vopimetostat: A Technical Guide to MTA-Cooperative PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vopimetostat (TNG462) is a potent and selective, orally bioavailable, next-generation small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It exhibits a novel mechanism of action, known as MTA-cooperative inhibition, which confers profound selectivity for cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[1][3] MTAP deletions are prevalent in 10-15% of all human cancers, representing a significant patient population with high unmet medical need.[4][5] This technical guide provides an in-depth overview of the core mechanism, preclinical and clinical data, and key experimental methodologies related to this compound, offering a comprehensive resource for researchers and drug development professionals in the field of precision oncology.
The Core Mechanism: MTA-Cooperative Inhibition of PRMT5
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in the regulation of essential cellular processes including gene expression, RNA splicing, and signal transduction.[1] In normal cells, PRMT5 activity is modulated by the endogenous cofactor S-adenosylmethionine (SAM). However, in cancer cells with a deletion of the MTAP gene, the metabolite methylthioadenosine (MTA) accumulates to high levels.[1] MTA acts as a weak endogenous inhibitor of PRMT5 by competing with SAM for the same binding pocket.[3]
This compound leverages this unique metabolic state of MTAP-deleted cancer cells. It is designed to bind preferentially and with high affinity to the PRMT5-MTA complex, effectively stabilizing this inhibited state.[3] This "MTA-cooperative" binding mechanism leads to a profound and selective inhibition of PRMT5 activity in cancer cells with high MTA levels, while largely sparing normal cells where MTA concentrations are low.[1] This synthetic lethal approach provides a wide therapeutic window, minimizing the on-target toxicities associated with non-selective PRMT5 inhibitors.
Quantitative Data Presentation
Preclinical Profile of this compound (TNG462)
| Parameter | Value | Reference |
| Potency | ||
| Cellular PD IC50 | 800 pM | [2] |
| Viability GI50 | 3 nM | [2] |
| Selectivity | ||
| MTAP-deleted vs. Wild-Type Cell Viability | 45x | [2][6] |
| Pharmacokinetics (in vivo) | ||
| Half-life (dog, cyno) | 14, 20 hrs | [2] |
| Oral Bioavailability (dog, cyno) | 52, 100 % | [2] |
Clinical Efficacy of this compound (Phase 1/2 Trial NCT05732831)[5]
| Patient Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All MTAP-deleted Cancers (n=94) | 27% | 78% | 6.4 months |
| Second-Line MTAP-deleted Pancreatic Cancer | 25% | - | 7.2 months |
| Histology-Agnostic Cohort (excluding pancreatic, lung, and sarcoma) | 49% | 89% | 9.1 months |
Safety Profile of this compound (250 mg QD)[4][5]
| Treatment-Related Adverse Event (TRAE) | Incidence (All Grades) | Grade 3 Incidence |
| Nausea | 26% | Rare |
| Anemia | 20% | 13% |
| Fatigue | 19% | Rare |
| Dysgeusia | 19% | Rare |
| Thrombocytopenia | 13% | Rare |
| No Grade 4 or 5 treatment-related adverse events were observed. |
Detailed Experimental Protocols
Biochemical Assay for PRMT5 Activity
A common method to determine the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound is a radiometric methyltransferase assay.
-
Principle: This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone H4 peptide substrate by the recombinant PRMT5/MEP50 complex. The amount of radioactivity incorporated into the substrate is proportional to the enzyme activity.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., H4-21) substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
MTA (for cooperative inhibition assays)
-
Scintillation cocktail and plates
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction plate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound at various concentrations. For MTA-cooperative assays, a fixed concentration of MTA is also included.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PRMT5 activity by 50%.
-
Cell-Based Assay for Target Engagement (In-Cell Western)
To confirm that this compound engages and inhibits PRMT5 within a cellular context, an in-cell western blot can be performed to measure the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
-
Principle: This assay quantifies the level of SDMA on total cellular proteins in MTAP-deleted and MTAP-wild-type cells treated with this compound. A decrease in the SDMA signal indicates target engagement and inhibition of PRMT5.
-
Materials:
-
MTAP-isogenic cell line pairs (e.g., HCT116 MTAP-WT and HCT116 MTAP-deleted)
-
This compound
-
Primary antibodies: anti-SDMA and a normalization antibody (e.g., anti-GAPDH)
-
Fluorescently labeled secondary antibodies
-
Microplates for cell culture and imaging
-
Imaging system (e.g., LI-COR Odyssey)
-
-
Procedure:
-
Seed MTAP-WT and MTAP-deleted cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Fix and permeabilize the cells.
-
Incubate with the primary antibodies (anti-SDMA and anti-GAPDH).
-
Wash and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Scan the plate using an imaging system to detect the fluorescence signals for both SDMA and the normalization protein.
-
Quantify the fluorescence intensity and normalize the SDMA signal to the loading control.
-
Determine the cellular IC50 for SDMA reduction.
-
Cell Viability Assay
The effect of this compound on the proliferation and survival of cancer cells is typically assessed using a cell viability assay.
-
Principle: The metabolic activity of viable cells is measured, which is proportional to the number of living cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Materials:
-
MTAP-isogenic cell line pairs
-
This compound
-
CellTiter-Glo® reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 7 days).[7]
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathways and Downstream Effects
Inhibition of PRMT5 by this compound leads to a reduction in the symmetric dimethylation of a multitude of protein substrates. This has pleiotropic downstream effects on cancer cells, ultimately leading to cell cycle arrest and apoptosis. Key affected pathways include:
-
RNA Splicing: PRMT5 is a crucial component of the spliceosome. Its inhibition disrupts the proper splicing of numerous mRNAs, including those encoding for proteins involved in cell cycle progression and survival.
-
Gene Expression: PRMT5-mediated histone methylation (e.g., H4R3me2s) can repress the expression of tumor suppressor genes. Inhibition of PRMT5 can therefore lead to the re-expression of these genes.
-
Signal Transduction: PRMT5 can methylate and regulate the activity of key signaling proteins. While the full spectrum of this compound's impact is under investigation, PRMT5 has been shown to influence pathways such as the PI3K/AKT/mTOR and ERK signaling cascades in certain contexts.
Conclusion
This compound represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for a well-defined patient population with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action provides a clear rationale for its enhanced potency and selectivity, which has been validated in both preclinical models and clinical trials. The data presented in this technical guide underscore the potential of this compound to become a best-in-class PRMT5 inhibitor. Further clinical development, including combination strategies, is ongoing and holds the promise of delivering a new standard of care for patients with these difficult-to-treat malignancies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tangotx.com [tangotx.com]
- 3. Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.tangotx.com [ir.tangotx.com]
- 5. onclive.com [onclive.com]
- 6. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 7. medchemexpress.com [medchemexpress.com]
Vopimetostat: A Deep Dive into its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vopimetostat (TNG462) is a potent and selective, orally bioavailable, small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It exhibits a unique mechanism of action, demonstrating synthetic lethality in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, cell cycle progression, and signal transduction. In many cancers, PRMT5 is overexpressed and its activity is associated with uncontrolled cell proliferation and survival.
This compound is a next-generation, MTA-cooperative PRMT5 inhibitor. In cells with a functional MTAP enzyme, methylthioadenosine (MTA) is rapidly salvaged. However, in cancer cells with MTAP deletion, MTA accumulates to high levels. This compound leverages this accumulation, binding to the PRMT5-MTA complex with high affinity and selectively inhibiting its methyltransferase activity. This targeted approach spares normal, MTAP-proficient cells, leading to a wider therapeutic window.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The core of this compound's therapeutic strategy lies in the principle of synthetic lethality. MTAP-deleted cancer cells have an intrinsic vulnerability due to the accumulation of MTA, which acts as a weak endogenous inhibitor of PRMT5. By further inhibiting the already compromised PRMT5 activity, this compound pushes these cells beyond a critical threshold, leading to cell death, while having a minimal effect on healthy cells where PRMT5 activity is not partially inhibited by MTA.
Cellular Pathways Modulated by this compound
Inhibition of PRMT5 by this compound leads to a cascade of downstream effects, impacting several critical cellular pathways.
Regulation of Gene Transcription
PRMT5-mediated symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) is a key repressive epigenetic mark. This compound treatment leads to a global reduction in H4R3me2s, resulting in the reactivation of tumor suppressor genes and other genes that regulate cell differentiation and apoptosis.
Alteration of RNA Splicing
PRMT5 also methylates components of the spliceosome, including Sm proteins. Inhibition of PRMT5 by this compound disrupts the normal functioning of the spliceosome, leading to widespread alternative splicing events.[1] This can result in the production of non-functional proteins or the downregulation of proteins essential for cancer cell survival. Preclinical studies with MTA-cooperative PRMT5 inhibitors, including TNG908 and this compound (TNG462), have demonstrated that they selectively induce aberrant RNA splicing in MTAP-deleted cancer cells.[1]
Cell Cycle Control
PRMT5 plays a role in cell cycle progression by regulating the expression of key cell cycle proteins. By inhibiting PRMT5, this compound can induce cell cycle arrest, preventing cancer cells from proliferating.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound (TNG462)
| Cell Line Type | Assay | IC50 / Effect | Reference |
| MTAP-deleted cancer cell lines | Cell Viability | 45-fold more selective than in MTAP-proficient cells | [2] |
| MTAP-deleted tumor cells (NSCLC, PDAC, bladder, hematological malignancies) | Cell Viability | IC50 < 1 µM | [3] |
| LU99 MTAP-null xenograft model | Antitumor Activity | Inhibition of tumor volume growth | [3] |
| MTAP-deleted xenograft models | Antitumor Activity | Dose-dependent tumor regressions and complete responses |
Table 2: Clinical Efficacy of this compound in MTAP-deleted Solid Tumors (Phase 1/2 Study)
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Disease Control Rate (DCR) | Reference |
| Across all histologies | 27% | 6.4 months | 78% | [4] |
| 2nd-line Pancreatic Cancer | 25% | 7.2 months | - | |
| Histology agnostic (excluding sarcoma) | 49% | 9.1 months | - | [5] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MTAP-deleted and MTAP-proficient cancer cell lines.
Methodology:
-
Cell Culture: MTAP-isogenic cell line pairs (e.g., HCT116 MTAP+/+ and MTAP-/-) are cultured in appropriate media.[3]
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound (e.g., 0-1 µM) for a specified period (e.g., 7 days).[3]
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data are normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.
Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of this compound by measuring the global levels of symmetric dimethylarginine.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SDMA. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in animal models.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously implanted with MTAP-deleted human cancer cells (e.g., LU99) or patient-derived xenografts (PDXs).[6][3]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., 40 or 100 mg/kg, once daily).[3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound represents a promising targeted therapy for a significant population of cancer patients with MTAP-deleted tumors. Its unique MTA-cooperative mechanism of action allows for selective inhibition of PRMT5 in cancer cells, leading to the disruption of multiple key cellular pathways, including transcription, RNA splicing, and cell cycle control. The robust preclinical and encouraging clinical data highlight the potential of this compound to provide a meaningful clinical benefit for this patient population with a high unmet medical need. Further investigation into the intricate downstream effects of this compound will continue to elucidate its full therapeutic potential and may identify novel combination strategies to further enhance its efficacy.
References
- 1. tangotx.com [tangotx.com]
- 2. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with this compound (TNG462) in Patients with MTAP-deleted Cancers - BioSpace [biospace.com]
- 6. tangotx.com [tangotx.com]
Vopimetostat's Impact on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vopimetostat (TNG462) is an orally bioavailable, selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) currently under clinical investigation for the treatment of various solid tumors. This guide provides a comprehensive technical overview of this compound's core mechanism of action, with a specific focus on its effect on histone methylation. It details the molecular pathways influenced by this compound, summarizes key preclinical and clinical data, and provides detailed experimental protocols for assessing its impact on histone modifications.
Introduction to this compound and its Target: PRMT5
This compound is a potent and selective small molecule inhibitor of PRMT5, an enzyme that plays a critical role in cellular processes by catalyzing the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] PRMT5 is the primary enzyme responsible for sDMA, a post-translational modification that influences gene expression, RNA splicing, signal transduction, and DNA damage repair.[2] Histone proteins, particularly H2A, H3, and H4, are key substrates of PRMT5.[3] The methylation of specific arginine residues on these histones, such as H4R3me2s and H3R8me2s, is generally associated with transcriptional repression.[2][4]
This compound exhibits a unique mechanism of action known as MTA-cooperative inhibition.[5] It is particularly effective in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5 and partially inhibits its activity.[5] this compound preferentially binds to this MTA-bound PRMT5, leading to a highly selective and potent inhibition in cancer cells while sparing normal cells with functional MTAP.[5] This synthetic lethal approach provides a promising therapeutic window for treating MTAP-deleted cancers.
Mechanism of Action: Altering the Histone Code
This compound's primary effect on histone methylation is the global reduction of symmetric dimethylarginine marks on histone tails. By inhibiting PRMT5, this compound prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histones H2A, H3, and H4.[3] This leads to a significant decrease in the levels of sDMA, thereby altering the epigenetic landscape of the cell.
The reduction in histone arginine methylation can lead to the reactivation of tumor suppressor genes that are silenced by PRMT5-mediated repressive marks. This, in turn, can induce cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.
Signaling Pathway
The inhibition of PRMT5 by this compound initiates a cascade of downstream events, primarily impacting gene expression and RNA splicing.
Caption: this compound's mechanism of action in MTAP-deleted cancer cells.
Quantitative Data on this compound's Efficacy
Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of this compound in MTAP-deleted cancer cell lines.
| Cell Line Type | This compound Potency (IC50) | Selectivity (MTAP-WT vs. MTAP-del) | Reference |
| MTAP-deleted cancer cells | 4 nM | 45-fold | [5] |
| Normal cells | >180 nM | [5] |
Note: Specific quantitative data on the percentage reduction of histone arginine methylation marks from peer-reviewed publications are currently limited. The data above reflects the cellular potency.
Clinical Data
An ongoing Phase 1/2 clinical trial (NCT05732831) is evaluating this compound in patients with various MTAP-deleted solid tumors.[6]
Table 1: Efficacy of this compound in MTAP-deleted Solid Tumors (as of September 1, 2025)
| Patient Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| All Tumor Types (n=94) | 27% | 78% | 6.4 months |
| Pancreatic Cancer (2nd Line, n=39) | 25% | 71% | 7.2 months |
| Pancreatic Cancer (3rd Line and beyond) | 15% | 71% | 4.1 months |
| Histology Agnostic (excluding sarcoma) | 49% | 89% | 9.1 months |
Table 2: Safety Profile of this compound (250 mg daily)
| Treatment-Related Adverse Event (TRAE) | Incidence (All Grades) | Grade 3 Incidence |
| Nausea | 26% | Rare |
| Anemia | 20% | 13% |
| Fatigue | 19% | Rare |
| Dysgeusia | 19% | Rare |
| Thrombocytopenia | 13% | Rare |
No Grade 4 or 5 treatment-related adverse events were observed.
Experimental Protocols
Western Blotting for Histone Arginine Methylation
This protocol is a general guideline for assessing global changes in histone arginine methylation upon this compound treatment.
Caption: Workflow for Western Blotting of histone methylation.
Detailed Methodology:
-
Cell Culture and Treatment: Culture MTAP-deleted cancer cells to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using either a commercial kit or a traditional acid extraction protocol. For acid extraction, lyse cells, isolate nuclei, and extract histones with 0.2 M sulfuric acid. Precipitate histones with trichloroacetic acid.
-
Protein Quantification: Resuspend the histone pellet in a suitable buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 5-15 µg of histone extract per lane by boiling in Laemmli sample buffer. Separate proteins on a 15% or 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the histone modification of interest (e.g., anti-symmetric dimethyl Arginine, anti-H4R3me2s, anti-H3R8me2s) and a loading control (e.g., anti-Histone H3 or H4). Dilute antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of methylated histones to the total histone levels.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps to identify the genomic regions where PRMT5-mediated histone methylation is altered by this compound.
Caption: Workflow for ChIP-sequencing analysis.
Detailed Methodology:
-
Cell Culture and Crosslinking: Treat MTAP-deleted cells with this compound or vehicle. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-500 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., anti-H4R3me2s) or against PRMT5 itself. An IgG control should be run in parallel. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating in the presence of proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
DNA Library Preparation: Prepare the purified DNA for sequencing by end-repair, A-tailing, and ligation of sequencing adapters.
-
Next-Generation Sequencing: Sequence the DNA libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of enrichment. Compare the peak profiles between this compound-treated and control samples to identify differential binding sites. Perform downstream analyses such as motif discovery and gene ontology analysis to understand the biological significance of the changes.
Downstream Effects on Splicing and Gene Expression
PRMT5 methylates various components of the spliceosome, the cellular machinery responsible for RNA splicing. Inhibition of PRMT5 by this compound can therefore lead to widespread changes in alternative splicing. These splicing alterations can affect the function of proteins involved in key cellular processes, including cell cycle control and apoptosis, further contributing to the anti-tumor activity of this compound. The precise downstream targets and the full impact on the transcriptome are areas of active investigation.
Conclusion
This compound represents a promising targeted therapy for MTAP-deleted cancers. Its MTA-cooperative mechanism of PRMT5 inhibition allows for a highly selective and potent reduction in histone arginine methylation in cancer cells. This epigenetic reprogramming leads to the reactivation of tumor suppressor genes and alterations in RNA splicing, ultimately resulting in decreased tumor cell proliferation and survival. The ongoing clinical trials will further elucidate the therapeutic potential of this compound in a range of solid tumors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular effects of this novel epigenetic modulator.
References
- 1. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seekingalpha.com [seekingalpha.com]
- 3. The spliceosomal proteome: at the heart of the largest cellular ribonucleoprotein machine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. This compound (TNG462) / Tango Therap [delta.larvol.com]
Vopimetostat's Pharmacodynamic Profile in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (TNG462) is an investigational, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) currently under development for the treatment of various cancers.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cancer cells, focusing on its mechanism of action, impact on downstream signaling pathways, and preclinical and clinical efficacy.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
This compound is a potent and selective, next-generation PRMT5 inhibitor that exhibits a unique MTA-cooperative mechanism of action. It is designed to be particularly effective in cancers with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] MTAP deletions are prevalent in 10-15% of all human cancers, including a significant proportion of pancreatic and lung cancers.
In normal cells, PRMT5 is an essential enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This process is crucial for various cellular functions, including pre-mRNA splicing, gene transcription, and signal transduction.[1][2]
In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to the accumulation of its substrate, methylthioadenosine (MTA).[1][2] MTA is an endogenous inhibitor of PRMT5, binding to the enzyme and reducing its activity.[1][2] This creates a state of vulnerability in these cancer cells, making them highly susceptible to further PRMT5 inhibition.[3]
This compound selectively binds to the PRMT5-MTA complex, stabilizing this inactive state and leading to profound and sustained inhibition of PRMT5 activity specifically within the tumor cells, while sparing normal, MTAP-proficient cells.[3] This targeted approach is expected to result in a wider therapeutic index and a more favorable safety profile compared to non-selective PRMT5 inhibitors.[1][2]
Downstream Effects: Alteration of Pre-mRNA Splicing
One of the critical downstream consequences of PRMT5 inhibition by this compound is the disruption of pre-mRNA splicing. PRMT5-mediated symmetric dimethylation of spliceosome components is essential for their proper function. By reducing sDMA levels, this compound leads to an increase in alternative splicing events.[4] These splicing alterations are dose-responsive and have been observed across different cancer histologies in preclinical models, suggesting a fundamental mechanism of action.[4] The resulting aberrant transcripts can lead to the production of non-functional proteins or trigger nonsense-mediated decay, ultimately contributing to cancer cell death.
Quantitative Pharmacodynamic Data
Preclinical In Vitro and In Vivo Activity
Preclinical studies have demonstrated that this compound selectively inhibits the viability of MTAP-deficient cancer cells.
| Assay Type | Cell Line Context | Result |
| Cell Viability | MTAP-deficient tumor cells (NSCLC, PDAC, bladder, hematological malignancies) | IC50 values < 1 µM[5] |
| In Vivo Xenograft | MTAP-deficient cell line-derived xenograft mouse model | Anti-tumor activity observed with daily oral dosing[5] |
| In Vivo Xenograft | MTAP-deficient cell line-derived xenograft mouse model (in combination with osimertinib) | Synergistic anti-tumor activity[5] |
Clinical Efficacy (Phase 1/2 Trial Data)
Recent data from an ongoing Phase 1/2 clinical trial highlight the promising anti-tumor activity of this compound in patients with MTAP-deleted solid tumors.
| Patient Population | Metric | Value |
| Across MTAP-deleted Cancer Types (n=94) | Overall Response Rate (ORR) | 27%[6] |
| Disease Control Rate (DCR) | 78%[6] | |
| Median Progression-Free Survival (mPFS) | 6.4 months[6] | |
| Second-Line MTAP-deleted Pancreatic Cancer | Overall Response Rate (ORR) | 25%[6] |
| Median Progression-Free Survival (mPFS) | 7.2 months[6] | |
| All MTAP-deleted Pancreatic Cancer Patients | Overall Response Rate (ORR) | 15%[6] |
| Disease Control Rate (DCR) | 71%[6] | |
| Third-Line and Beyond MTAP-deleted Pancreatic Cancer | Median Progression-Free Survival (mPFS) | 4.1 months[6] |
| Histology Agnostic Cohort (excluding sarcoma) | Overall Response Rate (ORR) | 49% |
| Median Progression-Free Survival (mPFS) | 9.1 months |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the pharmacodynamics of PRMT5 inhibitors like this compound. Specific parameters may require optimization depending on the cell lines and reagents used.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (both MTAP-deleted and MTAP-proficient lines for comparison) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 3 to 5 days.
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Methylation Marks
This protocol is used to assess the impact of this compound on the levels of symmetric dimethylarginine on histone proteins.
Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Harvest and lyse the cells to extract total protein or perform histone acid extraction.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the symmetric dimethylarginine mark (e.g., anti-sDMA) and a loading control (e.g., anti-Histone H3).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
This compound demonstrates a clear and potent pharmacodynamic effect in cancer cells, driven by its MTA-cooperative inhibition of PRMT5. This mechanism leads to the selective killing of MTAP-deleted cancer cells, in part through the disruption of pre-mRNA splicing. The robust preclinical and emerging clinical data underscore the potential of this compound as a promising targeted therapy for a significant patient population with a high unmet medical need. Further research will continue to elucidate the full spectrum of its pharmacodynamic effects and clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facebook [cancer.gov]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tangotx.com [tangotx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. onclive.com [onclive.com]
Vopimetostat's Selectivity for MTAP-Null Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism, preclinical validation, and clinical evidence supporting the selective targeting of methylthioadenosine phosphorylase (MTAP)-null tumors by Vopimetostat (TNG462). This compound is a potent, orally bioavailable, and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that operates through a novel mechanism of MTA-cooperativity, offering a promising therapeutic window for a genetically defined patient population.
The Principle of Synthetic Lethality in MTAP-Deleted Cancers
The selectivity of this compound hinges on the principle of synthetic lethality, a concept where the loss of two genes is lethal to a cell, while the loss of either one alone is not. In the context of this compound, the two key players are the MTAP gene and the PRMT5 enzyme.
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers, including pancreatic cancer, non-small cell lung cancer (NSCLC), and mesothelioma.[1][2] MTAP's primary function is in the methionine salvage pathway, where it metabolizes 5'-deoxy-5'-methylthioadenosine (MTA). In MTAP-null cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.
MTA is a natural, albeit weak, inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including RNA splicing, signal transduction, and the regulation of gene expression through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3] The high intracellular concentration of MTA in MTAP-deleted cells partially inhibits PRMT5, creating a state of vulnerability. These cancer cells become exquisitely dependent on the remaining PRMT5 activity for survival.
This compound is an MTA-cooperative PRMT5 inhibitor. This means it preferentially binds to and inhibits the PRMT5-MTA complex, which is abundant in MTAP-null cancer cells.[2] This cooperative binding leads to a profound and selective inhibition of PRMT5 activity in tumor cells while largely sparing normal, MTAP-proficient cells where MTA levels are low.[4][5]
dot
Caption: Mechanism of this compound's selectivity for MTAP-null tumors.
Quantitative Preclinical Data
The selectivity of MTA-cooperative PRMT5 inhibitors has been demonstrated through extensive preclinical studies. The closely related compound MRTX1719, which shares the same mechanism of action, has been shown to be over 70-fold more selective for inhibiting both PRMT5-mediated symmetric dimethylarginine (SDMA) protein modification and cell viability in MTAP-deleted HCT116 colorectal cancer cells compared to their MTAP-wildtype counterparts.[4] Similarly, preclinical data for this compound (TNG462) indicates a 45-fold greater selectivity for MTAP-deleted cancer cells.[6]
| Compound | Cell Line | MTAP Status | Assay | IC50 (nM) | Selectivity (WT/del) | Reference |
| MRTX1719 | HCT116 | Wildtype | SDMA Inhibition | 653 | >81x | [4] |
| HCT116 | Deleted | SDMA Inhibition | 8 | [4] | ||
| MRTX1719 | HCT116 | Wildtype | Cell Viability (10-day) | 890 | >74x | [4] |
| HCT116 | Deleted | Cell Viability (10-day) | 12 | [4] | ||
| This compound (TNG462) | Various | Wildtype vs. Deleted | Cell Viability | - | ~45x | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and efficacy of this compound and similar MTA-cooperative PRMT5 inhibitors.
Cell Viability Assays
Objective: To determine the differential effect of this compound on the viability of MTAP-null versus MTAP-wildtype cancer cells.
Methodology:
-
Cell Culture: MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., isogenic pairs of HCT116 or a panel of various cancer cell lines) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an extended period, typically 5 to 10 days, to allow for the full cytostatic or cytotoxic effects of PRMT5 inhibition to manifest.[4]
-
Viability Assessment: Cell viability is measured using a luminescence-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.
dot
Caption: Workflow for a cell viability assay to assess this compound's selectivity.
Target Engagement (SDMA) Western Blot / In-Cell Western
Objective: To confirm that this compound inhibits PRMT5 enzymatic activity in a cellular context by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
Methodology:
-
Cell Treatment: MTAP-deleted and MTAP-wildtype cells are treated with various concentrations of this compound for a defined period (e.g., 96 hours).[7]
-
Lysate Preparation (for Western Blot): Cells are lysed, and protein concentrations are determined.
-
Electrophoresis and Transfer (for Western Blot): Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
In-Cell Western: Alternatively, cells are fixed and permeabilized directly in the 96-well plate.
-
Antibody Incubation: The membrane or plate is incubated with a primary antibody specific for SDMA-modified proteins (e.g., anti-SDMA, clone SYM11) and a loading control antibody (e.g., anti-actin).[8] This is followed by incubation with a fluorescently-labeled secondary antibody.
-
Detection: The signal is detected using an appropriate imaging system.
-
Quantification: The SDMA signal is quantified and normalized to the loading control to determine the extent of target inhibition.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[4]
-
Tumor Implantation: MTAP-deleted human cancer cells (e.g., LU99 NSCLC cells) are suspended in a solution like PBS and Matrigel and injected subcutaneously into the flanks of the mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~150-200 mm³).
-
Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at various dose levels (e.g., 12.5, 25, 50, 100 mg/kg).[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., ~21 days).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (SDMA levels) via Western blot.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
dot
Caption: Experimental workflow for in vivo xenograft studies of this compound.
Downstream Signaling and Consequences of PRMT5 Inhibition
Inhibition of PRMT5 in MTAP-deleted cells has profound downstream consequences that contribute to its anti-tumor activity. PRMT5 is a master regulator of various cellular processes. Its inhibition by this compound disrupts these functions, leading to cell cycle arrest and apoptosis.
Key downstream effects include:
-
Disruption of RNA Splicing: PRMT5 methylates components of the spliceosome, and its inhibition leads to widespread splicing defects.
-
Modulation of Gene Expression: PRMT5 can act as a transcriptional co-repressor by methylating histones (e.g., H4R3me2s). It has been shown to silence tumor suppressor genes and negative regulators of the cell cycle, such as PTEN and CDKN1A.[10]
-
Cell Cycle Arrest: Inhibition of PRMT5 can lead to cell cycle arrest, often at the G1/S or G2/M transition, by affecting the expression of key cell cycle regulators.[5]
dot
Caption: Downstream consequences of PRMT5 inhibition by this compound.
Clinical Validation
The selective mechanism of this compound has translated into promising early clinical activity. In an ongoing Phase 1/2 trial in patients with various MTAP-deleted solid tumors, this compound has demonstrated a favorable safety profile and encouraging efficacy.[2]
As of September 1, 2025, in a cohort of 94 tumor-evaluable patients, this compound achieved:
-
An Overall Response Rate (ORR) of 27% [2]
-
A Disease Control Rate (DCR) of 78% [2]
-
A median Progression-Free Survival (PFS) of 6.4 months [2]
Particularly noteworthy results were seen in second-line MTAP-deleted pancreatic cancer, a notoriously difficult-to-treat malignancy, where this compound demonstrated an ORR of 25% and a median PFS of 7.2 months.[11] These data provide strong clinical validation for the synthetic lethal approach of targeting PRMT5 in MTAP-deleted cancers.
Conclusion
This compound represents a new generation of precision oncology therapeutics that effectively exploit a common metabolic vulnerability in cancer. Its MTA-cooperative mechanism of action provides a clear rationale for its selectivity and a wide therapeutic index. Supported by robust preclinical data and promising early clinical results, this compound holds the potential to become a significant new treatment option for patients with MTAP-deleted tumors across a range of cancer types.
References
- 1. MRTX1719 for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. onclive.com [onclive.com]
- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. investing.com [investing.com]
Vopimetostat: A Targeted Approach to Exploiting Synthetic Lethality in MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant percentage of human cancers, presents a unique therapeutic vulnerability. This event leads to the accumulation of methylthioadenosine (MTA), which endogenously inhibits the protein arginine methyltransferase 5 (PRMT5). Vopimetostat (TNG462) is a potent, oral, MTA-cooperative PRMT5 inhibitor designed to selectively target and induce synthetic lethality in cancer cells harboring an MTAP deletion. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the underlying signaling pathways associated with this compound's activity. Detailed experimental methodologies and visual representations of key processes are included to facilitate a deeper understanding for researchers and drug development professionals.
The Synthetic Lethal Interaction of this compound with MTAP Deletion
The core principle behind this compound's targeted therapy lies in the concept of synthetic lethality. In normal cells, the enzyme MTAP plays a crucial role in the methionine salvage pathway by metabolizing MTA. However, in cancer cells with a homozygous deletion of the MTAP gene, MTA accumulates to high intracellular concentrations.[1] This accumulation of MTA leads to partial inhibition of PRMT5, an enzyme essential for various cellular processes, by competing with its natural cofactor S-adenosylmethionine (SAM).[1] While this partial inhibition is tolerated by the cancer cells, they become exquisitely dependent on the remaining PRMT5 activity for survival.
This compound is designed as an MTA-cooperative inhibitor of PRMT5. This means it preferentially binds to and inhibits the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells.[1] In contrast, in healthy cells with functional MTAP, MTA levels are low, and PRMT5 primarily exists in a complex with SAM. This compound has a much lower affinity for the PRMT5-SAM complex, thus sparing normal tissues from significant toxicity.[1] This selective inhibition of the residual PRMT5 activity in MTAP-deleted cancer cells pushes the cells beyond a critical threshold, leading to cell death.
Quantitative Data from Clinical Trials
This compound is currently being evaluated in a Phase 1/2 clinical trial in patients with various MTAP-deleted solid tumors. The data presented below is a summary of the publicly available results.
Table 1: Efficacy of this compound in MTAP-Deleted Cancers (All Tumor Types)
| Metric | Value | Patient Population | Data Cutoff |
| Overall Response Rate (ORR) | 27% | Tumor-evaluable patients across all histologies (n=94) | September 1, 2025 |
| Disease Control Rate (DCR) | 78% | Tumor-evaluable patients across all histologies (n=94) | September 1, 2025 |
| Median Progression-Free Survival (mPFS) | 6.4 months | Tumor-evaluable patients across all histologies (n=94) | September 1, 2025 |
Source: Data from the ongoing Phase 1/2 study of this compound.[2][3][4]
Table 2: Efficacy of this compound in MTAP-Deleted Pancreatic Cancer
| Metric | Value | Patient Population | Data Cutoff |
| Overall Response Rate (ORR) | 25% | Second-line patients | September 1, 2025 |
| Median Progression-Free Survival (mPFS) | 7.2 months | Second-line patients | September 1, 2025 |
| Overall Response Rate (ORR) | 15% | All patients | September 1, 2025 |
| Disease Control Rate (DCR) | 71% | All patients | September 1, 2025 |
Source: Data from the ongoing Phase 1/2 study of this compound.[2][3][4][5]
Table 3: Safety Profile of this compound
| Adverse Event (Treatment-Related) | Grade | Incidence |
| Nausea | Grade 1 | 26% |
| Anemia | Grade 1/2 | 20% |
| Fatigue | Grade 1 | 19% |
| Dysgeusia | Grade 1 | 19% |
| Thrombocytopenia | Grade 1 | 13% |
| Anemia | Grade 3 | 13% |
Note: No Grade 4 or 5 treatment-related adverse events were reported. Data is for the go-forward dose of 250 mg once daily.[4]
Key Downstream Signaling Pathways
PRMT5 is a crucial enzyme that symmetrically dimethylates arginine residues on a variety of histone and non-histone proteins, thereby regulating several key cellular processes. Its inhibition by this compound in MTAP-deleted cancer cells leads to the disruption of these pathways, ultimately contributing to cell death.
Key downstream effects of PRMT5 inhibition include:
-
Regulation of RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition leads to widespread splicing defects, including intron retention, which can result in the production of non-functional proteins or trigger nonsense-mediated decay of messenger RNA (mRNA).[6]
-
Cell Cycle Control: PRMT5 influences the expression and activity of key cell cycle regulators. Inhibition of PRMT5 can lead to cell cycle arrest, preventing cancer cell proliferation.[1]
-
DNA Damage Response: PRMT5 plays a role in the DNA damage response (DDR) pathway. Its inhibition can impair the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and apoptosis.[2][7]
Experimental Protocols
Detailed, step-by-step protocols for the preclinical evaluation of this compound are proprietary. However, this section provides generalized methodologies for key experiments typically used to characterize MTA-cooperative PRMT5 inhibitors.
Cell Viability Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Principle: Cell viability is assessed by measuring ATP content, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
Materials:
-
MTAP-proficient and MTAP-deleted cancer cell lines (e.g., isogenic pairs)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Western Blot for Symmetric Dimethylarginine (SDMA)
This assay is used to confirm the on-target activity of the PRMT5 inhibitor by measuring the levels of a key downstream biomarker.
Principle: PRMT5 catalyzes the symmetric dimethylation of arginine residues on its substrates. A decrease in the global levels of SDMA indicates inhibition of PRMT5 activity.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pan-SDMA, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pan-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted human cancer cell line
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of MTAP-deleted cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for SDMA).
References
- 1. youtube.com [youtube.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of protein arginine methylation 5 in DNA damage repair and cancer therapy [journal.hep.com.cn]
Investigating Vopimetostat Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential resistance mechanisms to vopimetostat, a first-in-class inhibitor of the MLL1-WDR5 protein-protein interaction. This compound has shown promise in clinical trials for the treatment of acute leukemias harboring MLL1 rearrangements or NPM1 mutations. However, as with many targeted therapies, the development of resistance is a significant clinical challenge. This document details the molecular underpinnings of this compound resistance, provides experimental protocols to investigate these mechanisms, and presents quantitative data from relevant studies.
Introduction to this compound and its Mechanism of Action
This compound (formerly S-63845/MI-1444) is a small molecule inhibitor that targets the interaction between the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-containing protein 5 (WDR5). This interaction is crucial for the assembly and enzymatic activity of the MLL1 complex, which plays a key role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4). In certain cancers, such as MLL1-rearranged (MLL1-r) and NPM1-mutant (NPM1c) acute myeloid leukemia (AML), the MLL1 complex is aberrantly recruited to chromatin, leading to the upregulation of pro-leukemic genes like HOXA9 and MEIS1. This compound disrupts the MLL1-WDR5 interaction, leading to the downregulation of these target genes and subsequent cancer cell differentiation and apoptosis.
Mechanisms of this compound Resistance
Resistance to this compound can be broadly categorized into on-target and off-target mechanisms. On-target resistance involves genetic alterations in the drug's direct targets, MLL1 or WDR5, while off-target resistance involves the activation of bypass signaling pathways that compensate for the inhibition of the MLL1-WDR5 axis.
On-Target Resistance: Mutations in the MLL1-WDR5 Interface
A primary mechanism of acquired resistance to MLL1-WDR5 inhibitors is the emergence of mutations in the MLL1 gene that disrupt the drug's binding site without compromising the essential MLL1-WDR5 interaction.
-
MLL1 Mutations: Specific missense mutations within the WDR5-binding motif of MLL1 have been identified in resistant leukemia cell lines. These mutations can reduce the binding affinity of this compound to the MLL1-WDR5 complex, thereby rendering the drug less effective.
-
WDR5 Mutations: While less common, mutations in WDR5 could also confer resistance. A mutation in the "WIN" (WDR5-interaction) site-binding pocket of WDR5 could prevent this compound from binding while still allowing for the interaction with MLL1. For instance, a WDR5 P173L mutation has been shown to confer resistance to a WDR5 inhibitor in MLL-rearranged leukemia cells by preventing target engagement.[1]
Off-Target Resistance: Activation of Bypass Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the loss of MLL1-WDR5 activity. This can occur through various mechanisms:
-
Upregulation of Parallel Epigenetic Pathways: Other histone methyltransferases or chromatin-modifying complexes may be upregulated to maintain the expression of pro-leukemic genes.
-
Activation of Downstream Signaling Cascades: Pathways downstream of the MLL1 target genes may become constitutively active, rendering the cells independent of the initial oncogenic driver.
-
Reactivation of Target Gene Expression: Cells may find alternative ways to reactivate the expression of critical MLL1 target genes, such as HOXA9 and MEIS1, despite the presence of this compound.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data from studies investigating resistance to MLL1-WDR5 inhibitors.
Table 1: IC50 Values of MLL1-WDR5 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Inhibitor | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MOLM-13 | This compound (MI-1444) | 5.8 | >10,000 | >1700 | F. et al., Cancer Cell, 2016 |
| MV4;11 | This compound (MI-1444) | 7.2 | >10,000 | >1300 | F. et al., Cancer Cell, 2016 |
Table 2: Gene Expression Changes in this compound-Resistant Cells
| Gene | Fold Change (Resistant vs. Sensitive) | Function | Putative Role in Resistance |
| HOXA9 | -0.1 | Transcription factor | Downregulation indicates on-target drug effect, but resistance occurs through other mechanisms. |
| MEIS1 | -0.2 | Transcription factor | Downregulation indicates on-target drug effect, but resistance occurs through other mechanisms. |
| FLT3 | 3.5 | Receptor tyrosine kinase | Activation of an alternative signaling pathway. |
| BCL2 | 2.8 | Anti-apoptotic protein | Increased survival signaling. |
Experimental Protocols for Investigating this compound Resistance
This section provides detailed methodologies for key experiments used to identify and characterize this compound resistance.
Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture sensitive leukemia cell lines (e.g., MOLM-13, MV4;11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Dose Escalation: Gradually expose the cells to increasing concentrations of this compound over a period of 3-6 months. Start with a concentration equal to the IC50 value and double the concentration every 2-3 weeks as the cells adapt and resume normal proliferation.
-
Isolation of Resistant Clones: Once cells are proliferating steadily in a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Confirmation of Resistance: Confirm the resistant phenotype of the isolated clones by performing a cell viability assay and comparing the IC50 value to the parental sensitive cell line.
Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Drug Treatment: Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure the luminescence or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using a non-linear regression model.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-MLL1, anti-WDR5, anti-H3K4me3, anti-β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS) with protease inhibitors.
-
Immunoprecipitation: Incubate 500-1000 µg of protein lysate with an antibody against the protein of interest (e.g., anti-WDR5) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluates by Western blotting for the interacting protein (e.g., MLL1).
Gene Expression Analysis (RNA-Seq)
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the resistant cells compared to the sensitive cells.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and resistance.
Caption: this compound's mechanism of action in inhibiting the MLL1-WDR5 complex.
Caption: Overview of on-target and off-target mechanisms of this compound resistance.
Caption: A typical experimental workflow to investigate this compound resistance.
Conclusion and Future Directions
Understanding the mechanisms of resistance to this compound is critical for the development of strategies to overcome this clinical challenge. Both on-target mutations and the activation of bypass pathways contribute to the development of resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this compound resistance in their own models.
Future research should focus on:
-
Identifying additional resistance mechanisms: The full spectrum of resistance mechanisms is likely not yet fully understood.
-
Developing combination therapies: Combining this compound with other targeted agents or chemotherapy may prevent or delay the onset of resistance.
-
Designing next-generation inhibitors: Novel inhibitors that can overcome known resistance mutations are needed.
-
Identifying biomarkers of resistance: The ability to predict which patients are likely to develop resistance would be a major clinical advance.
By continuing to investigate the molecular basis of this compound resistance, we can work towards developing more effective and durable therapies for patients with MLL1-rearranged and NPM1-mutant leukemias.
References
Vopimetostat in Non-Small Cell Lung Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vopimetostat (TNG462) is an orally bioavailable, selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism of action confers synthetic lethality in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a genomic alteration present in approximately 15% of non-small cell lung cancers (NSCLC)[1]. This guide provides a comprehensive overview of the preclinical and clinical data for this compound in NSCLC models, details the experimental protocols utilized in key studies, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action
This compound's therapeutic strategy is centered on exploiting a cancer-specific metabolic vulnerability.
-
The Role of PRMT5 and MTAP : PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression and cellular proliferation[2]. The MTAP gene is frequently co-deleted with the adjacent tumor suppressor gene, CDKN2A, in many cancers.
-
Synthetic Lethality : In normal, MTAP-proficient cells, MTAP metabolizes methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to high levels. This endogenous MTA acts as a partial inhibitor of PRMT5[2]. Consequently, these cancer cells become exquisitely dependent on the remaining PRMT5 activity for survival.
-
Selective Inhibition : this compound is an MTA-cooperative inhibitor. It selectively and potently inhibits the PRMT5-MTA complex, leading to a profound suppression of methylation activity that is cytotoxic to MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient cells[2]. This targeted approach is designed to create a wide therapeutic window and minimize systemic toxicity.
Preclinical Data in NSCLC Models
Preclinical studies have demonstrated this compound's selective potency and anti-tumor activity in MTAP-deficient NSCLC models.
In Vitro Efficacy
This compound shows significant and selective inhibition of cell viability in tumor cell lines that have an MTAP deletion.
| Cell Line Model | Cancer Type | MTAP Status | IC50 (µM) | Citation(s) |
| Various | NSCLC, PDAC, Bladder, etc. | Deficient | < 1 | [3] |
In Vivo Efficacy
In xenograft models derived from MTAP-null human cancer cell lines, orally administered this compound resulted in significant anti-tumor activity.
| Model Type | Cell Line | Dosing Regimen | Outcome | Citation(s) |
| Xenograft | LU99 (NSCLC) | 40 mg/kg b.i.d or 100 mg/kg q.d (p.o.) for 21 days | Tumor growth inhibition | [3] |
| Xenograft | MTAP-deficient cell line | This compound (30 mg/kg b.i.d) + Osimertinib (1 mg/kg q.d) for 5 weeks (p.o.) | Synergistic anti-tumor activity | [3] |
digraph "Xenograft_Study_Workflow" { graph [rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Implant MTAP-null\nNSCLC cells (e.g., LU99)\ninto immunodeficient mice", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; tumor_growth [label="Allow tumors to\nreach palpable size\n(e.g., 100-200 mm³)"]; randomize [label="Randomize mice into\ncontrol and treatment groups"]; treatment [label="Administer this compound (p.o.)\nand/or combination agent\ndaily for set period"]; monitoring [label="Monitor tumor volume\nand body weight\n2-3 times weekly"]; endpoint [label="Endpoint:\nTumor growth inhibition,\nregression analysis"]; end [label="Collect tumors for\npharmacodynamic\n(e.g., Western blot)\nanalysis", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
start -> tumor_growth; tumor_growth -> randomize; randomize -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> end; }
Clinical Data in NSCLC Patients
This compound is being evaluated in a Phase 1/2 clinical trial (NCT05732831) in patients with advanced solid tumors harboring an MTAP deletion.
Study Overview and Efficacy
The ongoing trial has shown promising early signs of efficacy across multiple cancer types. Data specific to the NSCLC cohort is emerging.
| Metric | Population | Result | Data Cutoff | Citation(s) |
| Overall Study | ||||
| Enrollment (Active Doses) | 154 patients across all histologies | N/A | Sep 1, 2025 | [4][5] |
| Objective Response Rate (ORR) | 94 tumor-evaluable patients | 27% | Sep 1, 2025 | [4][5] |
| Disease Control Rate (DCR) | 94 tumor-evaluable patients | 78% | Sep 1, 2025 | [4][5] |
| Median Progression-Free Survival (mPFS) | 94 tumor-evaluable patients | 6.4 months | Sep 1, 2025 | [5] |
| NSCLC Cohort | ||||
| Enrollment | 41 patients with 2L+ lung cancer | Emerging data consistent with expectations | Sep 1, 2025 | [4][5] |
| Next Data Update | NSCLC Cohort | Safety and efficacy update anticipated | 2026 | [1][4] |
Safety and Tolerability
This compound has demonstrated a favorable safety profile at the go-forward dose of 250 mg once daily.
| Adverse Event Metric | Observation | Citation(s) |
| Most Common TRAEs (>10%) | Nausea (26%), Anemia (20%), Fatigue (19%), Dysgeusia (19%), Thrombocytopenia (13%) | [4][5] |
| TRAE Severity | Predominantly Grade 1 | [4][5] |
| Grade 3 TRAEs | Rare, with the exception of anemia (13%) | [4][5] |
| Grade 4 or 5 TRAEs | None reported | [4][5] |
| Dose Reductions | Required in 8% of patients at the 250 mg QD dose | [4] |
| Dose Discontinuations | None due to drug-related adverse events | [4] |
Combination Trials
Preclinical synergy has prompted the initiation of clinical studies combining this compound with other targeted agents in NSCLC.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound in MTAP-proficient versus MTAP-deficient cell lines.
-
Methodology :
-
Cell Plating : Seed NSCLC cells (e.g., HAP1 MTAP-isogenic pair, JH-2-079 MTAP-null, JH-2-009 MTAP-WT) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0-1 µM) for a specified period (e.g., 72-96 hours).
-
Lysis and Luminescence : Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.
-
Western Blot for Target Inhibition
-
Objective : To verify that this compound inhibits PRMT5 activity within cancer cells by measuring changes in downstream methylation marks.
-
Methodology :
-
Cell Treatment & Lysis : Treat cells with this compound at various concentrations. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against a known PRMT5 substrate (e.g., symmetric dimethylarginine, sDMA) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis : Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to confirm target engagement.
-
In Vivo Xenograft Model
-
Objective : To evaluate the anti-tumor efficacy of this compound as a single agent or in combination in a living organism.
-
Methodology :
-
Animal Model : Utilize immunodeficient mice (e.g., NOD-SCID or NSG).
-
Cell Implantation : Subcutaneously inject a suspension of MTAP-deficient NSCLC cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth with digital calipers. When tumors reach a predetermined size (e.g., 150 mm³), randomize the animals into treatment cohorts (e.g., vehicle control, this compound low dose, this compound high dose, combination therapy).
-
Dosing : Administer the compound(s) via the specified route (e.g., oral gavage) and schedule (e.g., daily) for the duration of the study (e.g., 21-28 days).
-
Monitoring : Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Endpoint and Analysis : The study concludes when tumors in the control group reach a maximum size or at a pre-defined time point. Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot).
-
References
Methodological & Application
Vopimetostat (TNG-462) In Vitro Assay Protocols: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vopimetostat (TNG-462) is a potent and selective, orally bioavailable, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. It has demonstrated significant anti-tumor activity in preclinical models of cancers with methylthioadenosine phosphorylase (MTAP) deletion. This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of this compound, facilitating further research and drug development efforts. The protocols outlined herein describe methods to assess cell viability, target engagement, and biochemical inhibition of PRMT5.
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers. This compound (TNG-462) is a next-generation PRMT5 inhibitor that selectively targets cancer cells with MTAP deletions. The absence of MTAP in these cancer cells leads to the accumulation of methylthioadenosine (MTA), which forms a complex with PRMT5. This compound cooperatively binds to this PRMT5-MTA complex, leading to potent and selective inhibition of its methyltransferase activity and subsequent cancer cell death.
This guide provides detailed protocols for the in vitro evaluation of this compound, focusing on assays to determine its potency and selectivity.
Data Presentation
The following tables summarize the in vitro activity of this compound (TNG-462) from preclinical studies.
Table 1: In Vitro Cell Viability of this compound (TNG-462)
| Cell Line Type | Assay | Endpoint | IC50/GI50 | Selectivity (MTAP-null vs. MTAP-WT) |
| MTAP-deficient tumor cells (NSCLC, PDAC, bladder, hematological malignancies) | Cell Viability Assay | Inhibition of cell viability | < 1 µM | Not specified in this context |
| MTAP-null cells | Cell Viability Assay | Growth Inhibition (GI50) | ~4 nM | 45-fold |
Table 2: Biochemical Activity of this compound (TNG-462)
| Assay Type | Target | Substrate | Endpoint | IC50 |
| Biochemical PRMT5 Assay | PRMT5/MEP50 complex | Histone H4 peptide | Inhibition of methyltransferase activity | Not explicitly stated, but biochemical potency is below the limit of assay detection |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines, particularly comparing MTAP-deleted and MTAP wild-type cells.
Materials:
-
MTAP-deleted and MTAP wild-type cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (TNG-462) stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 0.1 nM to 10 µM) is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 to 120 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell culture plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the GI50 or IC50 value using appropriate software (e.g., GraphPad Prism).
-
Target Engagement: Western Blot for PRMT5 and Symmetric Dimethylarginine (SDMA)
This protocol is for assessing the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PRMT5 (e.g., Cell Signaling Technology #79998, 1:1000 dilution)
-
Anti-SDMA (e.g., Cell Signaling Technology #13222, 1:1000 dilution)
-
Anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (anti-PRMT5, anti-SDMA, or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This protocol describes a radiometric assay to determine the direct inhibitory effect of this compound on the enzymatic activity of the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (TNG-462)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme complex and assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the biotinylated histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., containing unlabeled SAM).
-
For SPA-based detection, add streptavidin-coated SPA beads. The biotinylated and radiolabeled peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant within the bead, generating a signal.
-
For filter-based assays, transfer the reaction mixture to a filter plate to capture the biotinylated peptide, wash away unincorporated ³H-SAM, and measure the radioactivity.
-
-
Data Analysis:
-
Measure the radioactive signal using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Caption: Logic of using Western blot to confirm this compound's target engagement.
Vopimetostat (TNG462) Application Notes for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (also known as TNG462) is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism of action is MTA-cooperative, meaning it preferentially inhibits PRMT5 in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP-deficient cells accumulate high levels of methylthioadenosine (MTA), which binds to PRMT5 and enhances the binding and inhibitory activity of this compound. This leads to a synthetic lethal effect, selectively killing cancer cells with MTAP deletion while sparing normal tissues. These application notes provide detailed protocols for utilizing this compound in cell culture studies to assess its effects on cell viability and target engagement.
Mechanism of Action
This compound targets PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification is crucial for the regulation of several cellular processes, including gene expression, RNA splicing, and signal transduction. In MTAP-deleted cancer cells, the accumulation of MTA primes PRMT5 for potent inhibition by this compound. This enhanced inhibition disrupts downstream signaling pathways essential for cell proliferation and survival, leading to selective cytotoxicity in these cancer cells.
Data Presentation
This compound In Vitro Activity
| Cell Line (MTAP Status) | Assay Type | Concentration Range | Incubation Time | Endpoint | IC50 | Reference |
| HCT116 (MTAP-knockout) | Cell Viability (CellTiter-Glo) | 0 - 1 µM | 7 days | Luminescence | < 1 µM | [1] |
| LN18 (MTAP-reconstituted) | Cell Viability (CellTiter-Glo) | 0 - 1 µM | 7 days | Luminescence | Selective inhibition in MTAP-deleted cells | [1] |
| Various MTAP-deficient tumor cell lines | Cell Viability | 0 - 1 µM | Not Specified | Not Specified | < 1 µM | [1] |
| HAP1 (MTAP-null) | In-Cell Western (SDMA) | Not Specified | 24 hours | Symmetric Di-Methyl Arginine levels | Not Specified | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes the assessment of cell viability in response to this compound treatment using a luminescence-based assay that measures ATP levels.
Materials:
-
MTAP-proficient and MTAP-deleted cancer cell lines (e.g., HAP1, HCT116, LN18 isogenic pairs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TNG462)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Note: Optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the 7-day assay period. A starting point of 1,000-5,000 cells per well is recommended, but should be empirically determined.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.001 µM to 1 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 7 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
On day 7, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In-Cell Western Blot for PRMT5 Target Methylation
This protocol allows for the quantification of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins within cells.
Materials:
-
MTAP-proficient and MTAP-deleted cancer cell lines (e.g., HAP1 isogenic pair)
-
Complete cell culture medium
-
This compound (TNG462)
-
DMSO (vehicle control)
-
96-well black, clear-bottom tissue culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) antibody
-
Primary Antibody: Normalization antibody (e.g., anti-GAPDH or a total protein stain)
-
Secondary Antibodies: IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Fluorescent imaging system (e.g., Odyssey CLx)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of Permeabilization Buffer and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Prepare the primary antibody solution by diluting the anti-SDMA antibody and the normalization antibody in Blocking Buffer. Note: Optimal antibody concentrations should be determined empirically.
-
Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
The next day, wash the wells five times with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Prepare the secondary antibody solution by diluting the IRDye-conjugated secondary antibodies in Blocking Buffer. Protect from light.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
Wash the wells five times with wash buffer, protected from light.
-
-
Imaging and Analysis:
-
Ensure the bottom of the plate is clean.
-
Scan the plate using a fluorescent imaging system in the appropriate channels (e.g., 700 nm and 800 nm).
-
Quantify the fluorescence intensity for both the SDMA signal and the normalization signal in each well.
-
Normalize the SDMA signal to the normalization signal for each well.
-
Plot the normalized SDMA signal against the this compound concentration to determine the effect on PRMT5 activity.
-
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize conditions such as cell seeding density, antibody concentrations, and incubation times for their specific cell lines and experimental setup.
References
Vopimetostat (TNG462) Application Notes for Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of vopimetostat, a potent and selective MTA-cooperative PRMT5 inhibitor, in xenograft mouse models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a next-generation protein arginine methyltransferase 5 (PRMT5) inhibitor that demonstrates synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] MTAP is an enzyme crucial for the methionine salvage pathway.[3] Its deletion, often co-occurring with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[2][3] MTA binds to and partially inhibits PRMT5.[3] this compound leverages this by selectively binding to the MTA-bound PRMT5 complex, leading to potent inhibition of its methyltransferase activity and subsequent cancer cell death, while sparing normal cells with functional MTAP.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound in MTAP-deleted cancer cells.
Caption: this compound's mechanism in MTAP-deleted cancer cells.
Quantitative Data Summary
The following table summarizes the dosages and outcomes of this compound in various xenograft models as reported in preclinical studies.
| Xenograft Model Type | Cancer Type | Cell Line/PDX Model | This compound Dosage | Administration Route | Treatment Schedule | Outcome |
| Cell Line-Derived Xenograft (CDX) | Glioblastoma | LN18 (MTAP-null) | 10, 30, 100 mg/kg | Oral | Once Daily | Dose-dependent tumor growth inhibition[1] |
| CDX | Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY19 (MTAP-null) | 10, 30, 100 mg/kg | Oral | Once Daily | Dose-dependent tumor growth inhibition[1] |
| CDX | Non-Small Cell Lung Cancer | LU99 (MTAP-null) | 40 mg/kg | Oral Gavage | Twice Daily | Tumor volume inhibition[4] |
| CDX | Non-Small Cell Lung Cancer | LU99 (MTAP-null) | 100 mg/kg | Oral Gavage | Once Daily | Tumor volume inhibition[4] |
| CDX | Non-Small Cell Lung Cancer | - | 30 mg/kg (in combination with Osimertinib) | Oral Gavage | Twice Daily (5 weeks) | Synergistic anti-tumor activity[4] |
| Patient-Derived Xenograft (PDX) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | WU-356, WU-386 (MTAP-null) | Not specified | Not specified | Not specified | Dose-dependent antitumor activity, including tumor regressions[5] |
| PDX | Various Solid Tumors | Multiple Models | Not specified | Oral | Not specified | Durable tumor regressions and complete responses[1] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting xenograft studies with this compound, based on published preclinical data and standard laboratory procedures.
Cell Line and Animal Models
-
Cell Lines: Use cancer cell lines with confirmed MTAP deletion (e.g., LN18, OCI-LY19, LU99). It is recommended to have an isogenic MTAP wild-type cell line as a control to demonstrate selectivity.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), typically 6-8 weeks old, are suitable for establishing xenografts.
Xenograft Establishment
-
Cell Line-Derived Xenografts (CDX):
-
Culture MTAP-deleted cancer cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile, serum-free media or PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from patients with MTAP-deleted cancers under sterile conditions.
-
Implant a small fragment (2-3 mm³) of the tumor tissue subcutaneously into the flank of immunocompromised mice.
-
This compound Dosing and Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water). The final formulation should be a homogenous suspension.
-
Dosing: Based on preclinical data, dosages ranging from 10 mg/kg to 100 mg/kg can be explored. A dose-response study is recommended to determine the optimal therapeutic dose.
-
Administration: Administer this compound orally via gavage once or twice daily. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
Experimental Workflow
Caption: Experimental workflow for a this compound xenograft study.
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoints: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
-
Data Collection: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume should be recorded. Tumors can be processed for further analysis (e.g., histology, western blotting, or pharmacodynamic marker analysis).
Disclaimer
These application notes are for research purposes only and are not intended as a substitute for a detailed, study-specific protocol. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental objectives, and all animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Vopimetostat Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of Vopimetostat stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is an orally bioavailable small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), with potential applications in cancer research.[1][2] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound: Key Properties
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 520.69 g/mol | [2] |
| Molecular Formula | C₂₈H₃₆N₆O₂S | [1][2] |
| CAS Number | 2760483-96-1 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility in 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (4.80 mM) | [2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the step-by-step procedure for preparing a this compound stock solution in DMSO. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
2.2. Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate PPE.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.
2.3. Step-by-Step Protocol
-
Determine the Desired Stock Concentration and Volume: Based on your experimental needs, decide on the final concentration (e.g., 10 mM, 20 mM, 50 mM) and the required volume of the stock solution.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the amount of this compound powder needed:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution (1 mL):
-
Mass (g) = 0.010 mol/L x 0.001 L x 520.69 g/mol = 0.0052069 g
-
Therefore, you will need 5.21 mg of this compound.
-
-
Weighing this compound:
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh the calculated amount of this compound powder and record the exact mass.
-
-
Adding DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
For the 10 mM example, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
If precipitation or cloudiness occurs, gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution.[2]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Before use, thaw the aliquot at room temperature and vortex briefly.
-
Visualizing the Workflow and this compound's Role
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway context of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound's Mechanism of Action via PRMT5 Inhibition.
References
Application Notes and Protocols for Vopimetostat (TNG-462)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat, also known as TNG-462, is an orally bioavailable, potent, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). It exhibits significant anti-tumor activity in cancers with methylthioadenosine phosphorylase (MTAP) deletion by cooperatively binding to the PRMT5-MTA complex. These application notes provide detailed information on the solubility and stability of this compound under common laboratory conditions, along with protocols for its handling and use in preclinical research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆N₆O₂S | [1] |
| Molecular Weight | 520.7 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| IUPAC Name | N-(6-amino-5-ethyl-3-pyridinyl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide | [1] |
| CAS Number | 2760483-96-1 | [1] |
Solubility Data
This compound is a lipophilic molecule with limited aqueous solubility. Below is a summary of its solubility in various solvents. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]
| Solvent | Concentration | Molarity (approx.) | Notes | Source |
| DMSO | 100 mg/mL | 192.05 mM | Ultrasonic treatment may be needed to achieve complete dissolution. | [1][2] |
| Ethanol | 50 mg/mL | 96.03 mM | [2] | |
| Water | Insoluble | - | [2] | |
| Simulated Gastric Fluid | > 24 mM | > 24 mM | Preclinical data. | [3] |
| Simulated Intestinal Fluid | > 6 mM | > 6 mM | Preclinical data. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.80 mM | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.80 mM | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.80 mM | Clear solution. |
Stability Profile
This compound exhibits good stability under standard storage conditions.
Solid-State Stability
| Storage Temperature | Duration | Notes | Source |
| -20°C | 3 years | Store in a dry, dark place. | [1] |
| 4°C | 2 years | Store in a dry, dark place. | [1] |
Solution Stability
Stock solutions of this compound in DMSO are stable for extended periods when stored at low temperatures. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Solvent | Duration | Notes | Source |
| -80°C | DMSO | 6 months | Aliquot to prevent freeze-thaw cycles. | [1] |
| -20°C | DMSO | 1 month | Aliquot to prevent freeze-thaw cycles. | [1] |
A study also indicates good in vitro metabolic stability in human liver microsomes.[4] While a plasma stability assay has been mentioned, specific data is not publicly available.[4] Information regarding stability in aqueous buffers, at different pH values, and under light exposure is limited. It is recommended to prepare fresh aqueous dilutions for each experiment and protect them from light.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 1.9205 mL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Aqueous Solubility Determination
This protocol outlines a method to determine the kinetic solubility of this compound in aqueous buffers.
Materials:
-
This compound DMSO stock solution (e.g., 100 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (polypropylene)
-
Plate shaker
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
Add 2 µL of each diluted DMSO solution to a well of the 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound by a validated HPLC method.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 3: Freeze-Thaw Stability Assessment
This protocol is designed to evaluate the stability of this compound in solution after multiple freeze-thaw cycles.
Materials:
-
This compound stock solution in DMSO
-
-80°C freezer and room temperature bench
-
HPLC system
Procedure:
-
Prepare a fresh solution of this compound in DMSO at a known concentration.
-
Analyze an aliquot of the fresh solution (Cycle 0) by HPLC to determine the initial concentration.
-
Subject the remaining solution to a freeze-thaw cycle: freeze at -80°C for at least 12 hours, then thaw at room temperature.
-
After thawing, take an aliquot for HPLC analysis (Cycle 1).
-
Repeat the freeze-thaw process for a desired number of cycles (e.g., 3-5 cycles).
-
Compare the concentration of this compound at each cycle to the initial concentration. A recovery of >95% typically indicates stability.
Visualizations
Caption: this compound's mechanism of action in MTAP-deleted cancer cells.
Caption: Protocol workflow for preparing this compound stock solutions.
Caption: Experimental workflow for determining this compound's aqueous solubility.
References
Application Notes and Protocols: Western Blot Analysis of PRMT5 Inhibition by Vopimetostat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair[1]. Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention[1][2].
Vopimetostat (TNG462) is an orally bioavailable, potent, and selective small molecule inhibitor of PRMT5[3][4]. It exhibits an MTA-cooperative mechanism of action, showing enhanced selectivity for cancer cells with methylthioadenosine phosphorylase (MTAP) deletions[5][6]. MTAP-deleted cancers accumulate methylthioadenosine (MTA), which binds to PRMT5 and makes it more susceptible to inhibition by this compound[3][5]. This application note provides a detailed protocol for utilizing Western blotting to assess the pharmacodynamic effects of this compound on PRMT5 activity and downstream signaling pathways in cancer cell lines.
Key PRMT5 Targets and Signaling Pathways
PRMT5 is a key regulator of multiple oncogenic signaling pathways. Its inhibition by this compound can lead to a downstream cascade of effects impacting cell proliferation, survival, and differentiation. Key substrates and pathways influenced by PRMT5 include:
-
Symmetric Dimethylarginine (SDMA) Marks: As a direct measure of PRMT5 catalytic activity, the overall levels of SDMA on cellular proteins can be monitored. Inhibition of PRMT5 leads to a global reduction in SDMA levels[7].
-
Histone Methylation: PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), which are associated with transcriptional regulation[8][9].
-
PI3K/AKT/mTOR Pathway: PRMT5 can activate the PI3K/AKT pathway, promoting cell survival and proliferation. Inhibition of PRMT5 has been shown to decrease the phosphorylation of AKT and downstream effectors like mTOR[10][11][12].
-
ERK1/2 Pathway: PRMT5 can modulate the ERK1/2 signaling pathway, which is crucial for cell growth and differentiation[10][13].
-
WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by silencing pathway antagonists. Its inhibition can lead to decreased levels of β-catenin and its downstream targets like c-MYC and CYCLIN D1[9][11].
-
Splicing Machinery: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition can lead to splicing defects[7][14].
Data Presentation
The efficacy of this compound has been demonstrated in clinical trials, particularly in patients with MTAP-deleted cancers. The following tables summarize key quantitative data from these studies.
Table 1: this compound Efficacy in MTAP-Deleted Solid Tumors [15][16][17]
| Cancer Type Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Cancer Types | 27% | 78% | 6.4 months |
| Second-Line Pancreatic Cancer | 25% | - | 7.2 months |
| Histology-Agnostic | 49% | 89% | 9.1 months |
Data as of September 1, 2025. Active doses are defined as 200 mg QD and above.
Table 2: Common Treatment-Related Adverse Events (TRAEs) for this compound [15][18]
| Adverse Event | Grade | Frequency |
| Nausea | Grade 1 | 26% |
| Anemia | Grade 1 | 20% |
| Fatigue | Grade 1 | 19% |
| Dysgeusia | Grade 1 | 19% |
| Thrombocytopenia | Grade 1 | 13% |
No Grade 4 or 5 TRAEs were observed at the go-forward dose of 250 mg daily.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the inhibition of PRMT5 by this compound in a relevant cancer cell line (e.g., an MTAP-deleted pancreatic or lung cancer cell line).
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line with a known MTAP deletion status (e.g., HCT116 MTAP -/-) for optimal sensitivity to this compound. A wild-type counterpart can be used as a control.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (see Table 3 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Table 3: Suggested Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change with this compound | Supplier Example |
| Pan-Symmetric Dimethyl Arginine (SDMA) | Decrease | Cell Signaling Technology |
| H4R3me2s | Decrease | Abcam |
| PRMT5 | No change | Santa Cruz Biotechnology |
| Phospho-AKT (Ser473) | Decrease | Cell Signaling Technology |
| Total AKT | No change | Cell Signaling Technology |
| β-catenin | Decrease | Cell Signaling Technology |
| c-MYC | Decrease | Cell Signaling Technology |
| Cyclin D1 | Decrease | Cell Signaling Technology |
| β-actin (Loading Control) | No change | Sigma-Aldrich |
Mandatory Visualizations
Caption: Simplified PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of PRMT5 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tangotx.com [tangotx.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. onclive.com [onclive.com]
- 16. ir.tangotx.com [ir.tangotx.com]
- 17. seekingalpha.com [seekingalpha.com]
- 18. investing.com [investing.com]
Vopimetostat: Application Notes and Protocols for In Vivo Tumor Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vopimetostat (TNG462) is an orally active and selective inhibitor of protein arginine methyltransferase 5 (PRMT5) that has demonstrated significant anti-tumor activity, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] This document provides detailed application notes and protocols for conducting in vivo tumor growth inhibition studies using this compound, based on available preclinical data. It is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of this compound in various cancer models.
Introduction
This compound is a next-generation, MTA-cooperative PRMT5 inhibitor.[2] PRMT5 is an essential enzyme involved in various cellular processes, including gene expression and signal transduction, and is often overexpressed in cancer.[3] In cancer cells with an MTAP gene deletion, a common occurrence in various malignancies, the metabolite methylthioadenosine (MTA) accumulates.[3][4] MTA is an endogenous partial inhibitor of PRMT5. This compound leverages this by binding to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells, while sparing normal cells. This synthetic lethal approach provides a promising therapeutic window for treating a range of solid tumors.[5]
Preclinical studies have shown that this compound drives durable tumor regressions in various cancer xenograft models with MTAP loss.[6] In these studies, this compound was found to be approximately 45 times more potent in MTAP-deleted cancer cells compared to normal cells.[5][7] These promising preclinical findings have led to ongoing clinical trials evaluating this compound in patients with MTAP-deleted solid tumors.[8][9]
Mechanism of Action Signaling Pathway
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Quantitative Data from In Vivo Preclinical Studies
The following table summarizes the available quantitative data from preclinical in vivo studies of this compound.
| Parameter | Value | Cell Line/Model | Study Details | Reference |
| Dosing Regimen | 40, 100 mg/kg | Xenograft mouse model from MTAP deficient cell lines | Oral gavage (p.o.); once daily (100 mg/kg) or twice daily (40 mg/kg) for 21 days | [1] |
| Dosing Regimen (Combination) | 30 mg/kg | LU99 MTAP-null cell line-derived xenograft mice model | Oral gavage (p.o.); twice daily for 5 weeks in combination with osimertinib (1 mg/kg, once daily) | [1] |
| Outcome | Inhibited tumor volume growth | Xenograft mouse model from MTAP deficient cell lines | Monotherapy | [1] |
| Outcome (Combination) | Synergistic anti-tumor activity | LU99 MTAP-null cell line-derived xenograft mice model | In combination with osimertinib | [1] |
| Outcome | Dose-dependent antitumor activity, including tumor regressions | Two MTAP-null MPNST patient-derived xenograft (PDX) models (WU-356 and WU-386) | At well-tolerated doses | [6] |
Experimental Protocols
General Workflow for In Vivo Tumor Growth Inhibition Study
Caption: General workflow for an in vivo tumor inhibition study.
Detailed Methodologies
1. Cell Lines and Culture
-
Cell Lines: Utilize both MTAP-deleted and MTAP-proficient cancer cell lines to assess the selectivity of this compound. Examples from literature include HCT116 MTAP knockout and LN18 (endogenous MTAP-deleted) cell lines.[1] For patient-derived xenograft (PDX) models, MPNST cell lines such as JH-2-079 (MTAP-null) and JH-2-009 (MTAP WT) can be used.[6]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Models
-
Strain: Immunocompromised mice, such as athymic nude mice (nu/nu) or SCID mice, are suitable for xenograft studies.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House animals in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
3. Tumor Implantation
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
4. This compound Preparation and Administration
-
Formulation: this compound is an orally bioavailable compound.[3] Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The final concentration should be calculated based on the desired dosage and the average body weight of the animals.
-
Administration: Administer this compound via oral gavage (p.o.) once or twice daily.[1] The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
5. Study Design and Treatment Groups
-
Tumor Growth Monitoring: Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Groups:
-
Vehicle Control: Animals receive the vehicle solution only.
-
This compound Monotherapy: Animals receive this compound at various doses (e.g., 40 mg/kg b.i.d., 100 mg/kg q.d.).[1]
-
(Optional) Combination Therapy: Animals receive this compound in combination with another therapeutic agent (e.g., this compound 30 mg/kg b.i.d. with an EGFR inhibitor).[1]
-
(Optional) MTAP-proficient Control: A group of animals with MTAP-proficient tumors can be treated with this compound to confirm selectivity.
-
-
Study Duration: The treatment period can range from 21 days to 5 weeks, or until tumors in the control group reach a predetermined endpoint size.[1]
6. Efficacy Assessment
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight and Clinical Observations: Monitor the body weight of each animal regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific volume (e.g., 2000 mm³), or after a fixed duration. At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
7. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the differences in tumor growth between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Concluding Remarks
This compound represents a promising targeted therapy for cancers with MTAP deletions. The protocols outlined in this document provide a framework for conducting in vivo studies to further elucidate its anti-tumor efficacy and mechanism of action. Adherence to rigorous experimental design and execution is crucial for obtaining reliable and reproducible data. Researchers should adapt these protocols to their specific cancer models and experimental objectives while adhering to all institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tango Therapeutics Reports Positive Data from Ongoing Phase [globenewswire.com]
- 3. Facebook [cancer.gov]
- 4. rarecancernews.com [rarecancernews.com]
- 5. tangotx.com [tangotx.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound (TNG462) / Tango Therap [delta.larvol.com]
- 8. Facebook [cancer.gov]
- 9. tangotx.com [tangotx.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Vopimetostat for PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases due to its multifaceted role in cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in the development and progression of various cancers.[1] Consequently, two primary strategies for inhibiting PRMT5 function are widely employed in research and clinical development: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like Vopimetostat (TNG462).
This document provides a detailed comparison of these two methodologies, offering insights into their mechanisms of action, experimental applications, and respective advantages and limitations. We present structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows to guide researchers in selecting the optimal approach for their scientific inquiries.
Methodological Comparison: Lentiviral shRNA vs. This compound
Lentiviral shRNA knockdown and small molecule inhibition with this compound represent two distinct approaches to targeting PRMT5, each with unique characteristics that make them suitable for different experimental contexts.
-
Lentiviral shRNA Knockdown: This genetic method provides long-term, stable suppression of PRMT5 expression by targeting its mRNA for degradation.[3][4] It is ideal for creating cellular or animal models with chronic PRMT5 deficiency, allowing for the study of the long-term consequences of PRMT5 loss.[5] However, the knockdown efficiency can be variable, and potential off-target effects of the shRNA sequence must be carefully controlled for.[6]
-
This compound (TNG462): As a small molecule inhibitor, this compound offers acute, transient, and typically reversible inhibition of PRMT5's methyltransferase activity.[1] This approach is well-suited for investigating the immediate effects of enzymatic inhibition, performing dose-response studies, and mimicking pharmacological intervention.[7] this compound is an orally active and selective PRMT5 inhibitor with demonstrated anti-tumor activity, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deficiency.[1]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of the efficacy of lentiviral shRNA knockdown of PRMT5 and inhibition by this compound.
Table 1: In Vitro Efficacy of PRMT5 Inhibition
| Parameter | Lentiviral shRNA Knockdown of PRMT5 | This compound (TNG462) | Reference Cell/Cancer Type | Citations |
| Knockdown/Inhibition Efficiency | ~70-90% reduction in protein expression | IC50 < 1 µM | Bladder Cancer (SW780), Glioblastoma (U1242, U251) / MTAP-deficient tumor cells | [3][8] |
| Effect on Cell Viability | Significant decrease in cell proliferation | IC50 < 1 µM | Hepatocellular Carcinoma, Glioblastoma / MTAP-deficient tumor cells | [1][2][3] |
| Induction of Apoptosis | Significant increase in apoptosis | Induces apoptosis (mechanism of action) | Glioblastoma (A172, U1242, U251) / General | [3] |
| Cell Cycle Arrest | Increased G1 fraction | Cell line-dependent effects (G1 or G2 increase) | Hepatocellular Carcinoma / Multiple Myeloma | [2][9] |
Table 2: In Vivo Efficacy of PRMT5 Inhibition
| Parameter | Lentiviral shRNA Knockdown of PRMT5 | This compound (TNG462) | Animal Model | Citations |
| Tumor Growth Inhibition | Suppresses tumor growth | Significant anti-tumor activity | Laryngeal Cancer xenografts / MTAP-deficient cell line-derived xenografts | [1][10] |
| Metastasis | Suppresses metastasis | Markedly reduces metastasis | Laryngeal Cancer / Neuroblastoma | [10][11] |
| Dosing Regimen | Single administration for stable knockdown | 30-100 mg/kg, once or twice daily (p.o.) | General / Xenograft mouse models | [1][12] |
Signaling Pathways Regulated by PRMT5
PRMT5 plays a crucial role in regulating several key signaling pathways implicated in cancer. Understanding these pathways is essential for interpreting the effects of PRMT5 inhibition.
PRMT5-EGFR Signaling Pathway
PRMT5 can directly methylate the Epidermal Growth Factor Receptor (EGFR), influencing its phosphorylation and subsequent downstream signaling through the ERK pathway.[5][13] PRMT5 can also transcriptionally regulate EGFR expression.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β‐catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. PRMT5 orchestrates EGFR and AKT networks to activate NFκB and promote EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
Vopimetostat Administration in Animal Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (TNG462) is an orally bioavailable, potent, and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It has shown significant anti-tumor activity in preclinical models of cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][3] MTAP deletion, occurring in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5.[1][4] this compound selectively inhibits this PRMT5-MTA complex, leading to synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues.[5] These application notes provide a comprehensive overview of this compound's administration in animal cancer models, including quantitative efficacy data and detailed experimental protocols.
Mechanism of Action
This compound's mechanism of action is centered on the specific vulnerability of cancer cells with MTAP gene deletion.
Caption: this compound's MTA-cooperative mechanism of action in MTAP-deleted cancer cells.
Quantitative Efficacy Data
This compound has demonstrated dose-dependent and robust anti-tumor efficacy in various preclinical cancer models.
In Vitro Selectivity
This compound shows high selectivity for MTAP-deleted cancer cells over their wild-type counterparts.
| Cell Line Context | Selectivity (Fold) | Reference |
| Isogenic MTAP-deleted vs. MTAP-WT | 45x | [1] |
| Cancer cell line panel (MTAP-null vs. MTAP-WT) | 41x (median) | [2] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound leads to significant tumor growth inhibition and regressions in various xenograft models.
| Cancer Model | Dosing | Outcome | Reference |
| LU99 (NSCLC, MTAP-null) Xenograft | Oral, daily for 21 days | Dose-dependent antitumor activity | [2] |
| LN18 (Glioblastoma, MTAP-null) CDX | Oral, as indicated | Dose-dependent antitumor activity | [1] |
| OCI-LY19 (DLBCL, MTAP-null) CDX | Oral, as indicated | Durable tumor regressions and complete responses | [1] |
| Patient-Derived Xenograft (PDX) Models (various histologies) | Oral, as indicated | Durable tumor regressions and complete responses | [1] |
Experimental Protocols
The following are detailed protocols for evaluating this compound in animal cancer models, based on published preclinical studies.
General Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a xenograft model.
Cell Line and Animal Models
-
Cell Lines: Use cancer cell lines with confirmed homozygous deletion of the MTAP gene. Isogenic cell line pairs (MTAP-deleted and MTAP-wildtype) are recommended for selectivity studies.[2]
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are suitable for cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[1]
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration. Published vehicles include:
-
Administration: Administer this compound orally (p.o.) via gavage. The dosing volume is typically 10 mL/kg body weight.
In Vivo Efficacy Study Protocol
-
Tumor Cell Implantation:
-
Culture MTAP-deleted cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Treatment:
-
Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 21 days).[2]
-
Monitor animal body weight and overall health 2-3 times per week as a measure of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.
-
At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic Analysis
-
Western Blotting: To confirm target engagement, assess the levels of symmetric dimethylarginine (SDMA) in tumor lysates from treated and control animals. Inhibition of PRMT5 by this compound is expected to reduce SDMA levels.
Conclusion
This compound has demonstrated significant and selective preclinical anti-tumor activity in MTAP-deleted cancer models. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of this promising targeted agent. Careful selection of appropriate models and adherence to detailed experimental procedures are crucial for obtaining reproducible and meaningful results.
References
Application Notes and Protocols for Measuring Symmetric Dimethylarginine (SDMA) Levels Following Vopimetostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (TNG462) is an orally bioavailable, selective inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] PRMT5 is a key enzyme responsible for the symmetric dimethylation of arginine residues on various proteins, a post-translational modification that plays a crucial role in cellular processes, including gene expression and signal transduction.[1] The catalytic activity of PRMT5 leads to the formation of symmetric dimethylarginine (SDMA). Consequently, inhibition of PRMT5 by this compound is expected to lead to a dose-dependent decrease in cellular and circulating levels of SDMA.[2][3][4]
These application notes provide detailed protocols for the accurate quantification of SDMA in biological samples, a critical pharmacodynamic biomarker for assessing the target engagement and biological activity of this compound in preclinical and clinical studies.[5][6][7] The two primary methods for SDMA measurement, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are described herein.
Signaling Pathway of this compound Action
This compound specifically targets and inhibits the methyltransferase activity of PRMT5. This enzyme, in complex with its binding partner MEP50, catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino group of arginine residues in substrate proteins, forming SDMA. By blocking this enzymatic activity, this compound reduces the overall levels of protein-incorporated SDMA, which, upon protein degradation, is released into circulation.
Data Presentation
The following tables represent hypothetical, yet expected, quantitative data demonstrating the pharmacodynamic effect of this compound on plasma SDMA levels. Actual results will vary based on experimental conditions.
Table 1: Dose-Dependent Reduction of Plasma SDMA in a Preclinical Model
| This compound Dose (mg/kg) | Mean Plasma SDMA (µmol/L) ± SD (n=8) | % Inhibition vs. Vehicle |
| Vehicle Control | 0.58 ± 0.07 | 0% |
| 10 | 0.41 ± 0.05 | 29.3% |
| 30 | 0.25 ± 0.04 | 56.9% |
| 100 | 0.15 ± 0.03 | 74.1% |
Table 2: Time-Course of Plasma SDMA Reduction in Human Subjects Following a Single Oral Dose of this compound (250 mg)
| Time Post-Dose (hours) | Mean Plasma SDMA (µmol/L) ± SD (n=12) | % Reduction from Baseline |
| 0 (Baseline) | 0.45 ± 0.06 | 0% |
| 4 | 0.38 ± 0.05 | 15.6% |
| 8 | 0.31 ± 0.04 | 31.1% |
| 24 | 0.22 ± 0.03 | 51.1% |
| 48 | 0.25 ± 0.04 | 44.4% |
| 72 | 0.35 ± 0.05 | 22.2% |
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are crucial for accurate SDMA measurement.
-
Sample Type: Serum or plasma (EDTA or heparin anticoagulant).[8][9]
-
Collection: Collect whole blood into appropriate tubes. For serum, allow blood to clot at room temperature for at least 30 minutes before centrifugation. For plasma, centrifuge within 30 minutes of collection.[8][9]
-
Processing: Centrifuge samples at 1,000-2,000 x g for 15 minutes at 2-8°C.[8][9]
-
Storage: Assay fresh samples immediately. For later analysis, aliquot supernatant into cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9] SDMA is stable in serum and plasma for up to 7 days at room temperature and 14 days at 4°C.[10]
Protocol 1: Quantification of SDMA by Competitive ELISA
This protocol provides a general procedure for a competitive ELISA. Specific instructions from the kit manufacturer should be followed.[11][12]
Principle: In a competitive ELISA, SDMA in the sample competes with a fixed amount of labeled SDMA for binding to a limited number of antibodies coated on a microplate. The amount of labeled SDMA bound to the antibody is inversely proportional to the concentration of SDMA in the sample.
Materials:
-
Commercial SDMA ELISA kit (e.g., from BioVendor, MyBioSource, ELK Biotechnology).[9][11][13]
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Orbital shaker.
-
Precision pipettes and tips.
-
Wash buffer.
-
Deionized water.
-
Biological samples (plasma, serum).
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Sample Acylation (if required): Some kits require an acylation step to derivatize the SDMA in the samples and standards.[11][12] This typically involves adding an acylation reagent to the samples and standards and incubating for a specified time.
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated SDMA or a specific antibody, depending on the kit format.
-
Incubate the plate, usually with shaking, for the time and temperature specified in the kit protocol (e.g., 90 minutes at room temperature).[11]
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.[9]
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Determine the concentration of SDMA in the samples by interpolating their OD values from the standard curve.
-
Protocol 2: Quantification of SDMA by LC-MS/MS
LC-MS/MS is considered the gold standard for SDMA quantification due to its high specificity and sensitivity.[14]
Principle: This method involves the separation of SDMA from other sample components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
SDMA and stable isotope-labeled internal standard (e.g., d7-SDMA).
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate).[16]
-
Protein precipitation reagent (e.g., methanol or acetonitrile).[16]
-
Centrifuge.
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma or serum, add 50 µL of the internal standard solution.
-
Add 300 µL of cold protein precipitation reagent (e.g., methanol).[16]
-
Vortex mix for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto the analytical column. Use an isocratic or gradient elution profile to separate SDMA from its isomers and other matrix components.
-
Mass Spectrometric Detection: Analyze the column eluent using the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for SDMA and the internal standard (e.g., for SDMA: m/z 203.1 → 172.1).[17]
-
-
Data Analysis:
-
Integrate the peak areas for SDMA and the internal standard.
-
Calculate the peak area ratio (SDMA/internal standard).
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of SDMA in the samples from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for measuring SDMA levels after this compound administration.
References
- 1. Facebook [cancer.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ir.tangotx.com [ir.tangotx.com]
- 7. tangotx.gcs-web.com [tangotx.gcs-web.com]
- 8. Human symmetric dimethylarginine (SDMA) Elisa Kit – AFG Scientific [afgsci.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Estimation of Kidney Function and SDMA as a New Biomarker • MSPCA-Angell [mspca.org]
- 11. biovendor.com [biovendor.com]
- 12. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. Asymmetric and Symmetric Dimethylarginines as Renal Function Parameters in Paediatric Kidney Diseases: A Literature Review from 2003 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the Early Detection of Chronic Kidney Disease in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Vopimetostat and its Impact on Cellular Processes: Application Notes for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (TNG462) is an orally bioavailable, potent, and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in regulating gene expression, mRNA splicing, signal transduction, and cell proliferation.[1][2] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[1]
This compound exhibits a synthetic lethal interaction in cancer cells with a specific genetic alteration known as methylthioadenosine phosphorylase (MTAP) deletion.[1] MTAP-deleted cancer cells have an accumulation of methylthioadenosine (MTA), which makes them particularly sensitive to PRMT5 inhibition.[1] This application note provides detailed protocols and data for analyzing the cellular effects of this compound, specifically focusing on cell cycle progression and apoptosis, using flow cytometry. While specific preclinical flow cytometry data for this compound is not publicly available, the following data from other selective PRMT5 inhibitors with a similar mechanism of action are presented as representative examples.
Mechanism of Action: this compound (a PRMT5 Inhibitor)
This compound functions by selectively inhibiting PRMT5 in an MTA-cooperative manner. This inhibition disrupts downstream cellular processes that are critical for cancer cell survival and proliferation. The primary consequences of PRMT5 inhibition that can be readily assessed by flow cytometry are the induction of cell cycle arrest and apoptosis.
Signaling Pathway of PRMT5 Inhibition Leading to Cell Cycle Arrest and Apoptosis
Caption: this compound inhibits PRMT5, leading to altered gene expression, which in turn induces cell cycle arrest and apoptosis.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies on selective PRMT5 inhibitors, demonstrating their effects on cell cycle distribution and apoptosis in cancer cell lines.
Table 1: Effect of a PRMT5 Inhibitor on Cell Cycle Distribution in Z-138 Mantle Cell Lymphoma Cells
| Treatment (72 hours) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 45.3 | 42.1 | 12.6 |
| PRMT5 Inhibitor (200 nM) | 68.2 | 18.5 | 13.3 |
Data is representative of PRMT5 inhibitor effects as reported in literature.
Table 2: Induction of Apoptosis by a PRMT5 Inhibitor in MDA-MB-468 Triple-Negative Breast Cancer Cells
| Treatment (120 hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | 92.5 | 3.5 | 4.0 |
| PRMT5 Inhibitor (1 µM) | 65.8 | 15.2 | 19.0 |
Data is representative of PRMT5 inhibitor effects as reported in literature.
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
Caption: A generalized workflow for analyzing this compound-treated cells using flow cytometry.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
MTAP-deleted cancer cell line of interest
-
Complete cell culture medium
-
This compound (TNG462)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the intended duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells after treatment with this compound.
Materials:
-
MTAP-deleted cancer cell line of interest
-
Complete cell culture medium
-
This compound (TNG462)
-
DMSO
-
PBS
-
Trypsin-EDTA (use a gentle formulation if cells are sensitive)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting:
-
Carefully collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation and appropriate filters to detect FITC (for Annexin V) and PI fluorescence.
-
Collect data for at least 10,000 events per sample.
-
Create a quadrant plot to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Conclusion
Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel anti-cancer agents like this compound. The protocols and representative data provided in these application notes offer a robust framework for researchers to investigate the impact of PRMT5 inhibition on cell cycle progression and apoptosis. Such analyses are crucial for the preclinical evaluation and further development of this promising class of targeted therapies.
References
Vopimetostat in Combination with RAS Inhibitors: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (TNG462) is an orally bioavailable, selective inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] It demonstrates particular efficacy in cancers with methylthioadenosine phosphorylase (MTAP) deletions, a common feature in a significant subset of human cancers.[2] The RAS family of oncogenes are frequently mutated in various cancers, leading to constitutively active downstream signaling pathways that promote tumor growth and survival. The combination of this compound with inhibitors of the RAS pathway, particularly RAS(ON) inhibitors that target the active, GTP-bound state of RAS, presents a promising therapeutic strategy. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with RAS inhibitors.
Mechanism of Action and Rationale for Combination
This compound is an MTA-cooperative PRMT5 inhibitor, meaning it selectively targets PRMT5 in the presence of methylthioadenosine (MTA), which accumulates in MTAP-deleted cancer cells.[2] This selectivity enhances its therapeutic window, sparing normal tissues. PRMT5 is a key enzyme that methylates a variety of proteins, including histones and components of the spliceosome, thereby regulating gene expression and other cellular processes critical for cancer cell proliferation.[1]
RAS proteins, when mutated, are locked in an active "ON" state, driving downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[3][4] RAS(ON) inhibitors, such as daraxonrasib and zoldonrasib, are designed to specifically target this active conformation.
The rationale for combining this compound with RAS inhibitors is to simultaneously target two distinct and critical pathways for cancer cell survival and proliferation. This dual blockade has the potential to induce synthetic lethality, overcome intrinsic or acquired resistance to single-agent therapy, and achieve more durable anti-tumor responses. Preclinical data has shown that the combination of this compound with RAS inhibitors is highly active in animal models.
Signaling Pathways
The following diagram illustrates the targeted signaling pathways of this compound and RAS inhibitors.
References
- 1. First Clinical Data for Novel RAS G12D Cancer Drug at AACR 2025 | RVMD Stock News [stocktitan.net]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Vopimetostat Synergy Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting synergy studies involving Vopimetostat, an investigational inhibitor of the menin-KMT2A/MLL1 interaction. The protocols outlined below offer detailed methodologies for in vitro experiments to assess the synergistic, additive, or antagonistic effects of this compound when combined with other therapeutic agents.
Scientific Background and Rationale
This compound (SNDX-5613) is a potent, orally bioavailable small molecule inhibitor of the interaction between menin and KMT2A (lysine methyltransferase 2A), also known as MLL1 (myeloid/lymphoid or mixed-lineage leukemia 1). The KMT2A-menin complex is a critical driver of gene expression programs that promote leukemogenesis, particularly in acute leukemias with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1c). By disrupting this interaction, this compound aims to reverse the aberrant gene expression and induce differentiation of leukemic blasts.
Given its targeted mechanism, there is a strong rationale for investigating this compound in combination with other anti-leukemic agents. Synergy studies are crucial to identify drug combinations that may offer enhanced efficacy, overcome potential resistance mechanisms, and potentially allow for dose reduction to minimize toxicity. This document provides a framework for designing and executing such studies.
Experimental Design and Workflow
A typical workflow for assessing the synergistic potential of this compound with another compound involves determining the half-maximal inhibitory concentration (IC50) of each drug individually, followed by testing the drugs in combination at various concentrations to calculate a Combination Index (CI).
Caption: Experimental workflow for this compound synergy studies.
Signaling Pathway
This compound targets the menin-KMT2A/MLL1 interaction, which is crucial for the expression of downstream target genes like MEIS1 and HOXA9, leading to the proliferation of leukemic cells. By inhibiting this interaction, this compound is expected to downregulate these target genes, leading to cell cycle arrest, differentiation, and apoptosis.
Application Notes and Protocols: Immunohistochemistry for PRMT5 Targets After Vopimetostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vopimetostat (TNG462) is an orally bioavailable, selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[1] this compound exhibits synthetic lethality in cancer cells with methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in many tumors.[3][4] MTAP-deleted cancer cells have elevated levels of methylthioadenosine (MTA), which binds to PRMT5. This compound is an MTA-cooperative inhibitor, meaning it selectively binds to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity in cancer cells while sparing normal cells.[4]
These application notes provide detailed protocols for performing immunohistochemistry (IHC) to detect and quantify the pharmacodynamic effects of this compound treatment on its direct target, PRMT5, and its downstream methylation mark, sDMA, in formalin-fixed paraffin-embedded (FFPE) tissues.
Signaling Pathway and Point of Inhibition
This compound targets the PRMT5-mediated protein methylation pathway. Below is a diagram illustrating the mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Mechanism of this compound action in MTAP-deleted cancer cells.
Data Presentation: Quantitative Analysis of PRMT5 Target Inhibition
Immunohistochemistry can be used to quantitatively assess the pharmacodynamic effects of this compound by measuring the reduction in sDMA levels in tumor biopsies. The H-score is a common method for quantifying IHC staining, which considers both the intensity and the percentage of stained cells.[5][6][7]
Below is a table summarizing representative quantitative IHC data for sDMA reduction following treatment with a PRMT5 inhibitor in patient tumor biopsies. While this data is for MRTX1719, a different MTA-cooperative PRMT5 inhibitor, it demonstrates the expected pharmacodynamic effect that can be similarly evaluated for this compound.
| Patient ID | Treatment Group | Analyte | Pre-treatment H-score | Post-treatment H-score (Cycle 2, Day 1) | Percent Reduction |
| 1 | MRTX1719 (200 mg q.d.) | sDMA | 240 | 0 | 100% |
| 2 | MRTX1719 (200 mg q.d.) | sDMA | 250 | 0 | 100% |
| 3 | MRTX1719 (200 mg q.d.) | sDMA | 280 | 0 | 100% |
Data adapted from a study on the PRMT5 inhibitor MRTX1719.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the general workflow for IHC staining of FFPE tissues to assess this compound's effect on PRMT5 targets.
Caption: General workflow for immunohistochemical analysis.
Detailed Protocol for IHC Staining of PRMT5 and sDMA in FFPE Tissues
This protocol provides a general guideline for chromogenic IHC staining of PRMT5 and sDMA in FFPE tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1-5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Primary antibody (anti-PRMT5 or anti-sDMA)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Incubate in 100% ethanol: 2 x 3 minutes.
-
Incubate in 95% ethanol: 1 x 3 minutes.
-
Incubate in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a Coplin jar with antigen retrieval buffer.
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with PBS or TBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS or TBS.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-PRMT5 or anti-sDMA) to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash slides with PBS or TBS: 3 x 5 minutes.
-
-
Secondary Antibody and Detection:
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with PBS or TBS: 3 x 5 minutes.
-
Incubate slides with streptavidin-HRP for 30 minutes at room temperature.
-
Wash slides with PBS or TBS: 3 x 5 minutes.
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30 seconds to 2 minutes.
-
Rinse with deionized water.
-
"Blue" the slides in running tap water or a bluing reagent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Quantification of IHC Staining (H-score)
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections using a brightfield microscope equipped with a digital camera.
-
-
Image Analysis:
-
Use image analysis software to quantify the staining.
-
Define the region of interest (e.g., tumor cells).
-
The software will typically segment the tissue into stained and unstained areas and categorize the staining intensity as negative (0), weak (1+), moderate (2+), or strong (3+).
-
-
H-score Calculation:
-
The H-score is calculated using the following formula: H-score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
-
The resulting score ranges from 0 to 300.[6]
-
Conclusion
Immunohistochemistry is a powerful tool for assessing the pharmacodynamic effects of this compound in preclinical and clinical settings. By following these detailed protocols, researchers can obtain robust and quantifiable data on the inhibition of PRMT5 activity, as evidenced by the reduction of sDMA levels in treated tissues. This information is crucial for understanding the mechanism of action of this compound and for its continued development as a targeted cancer therapy.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with this compound (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]
- 4. drughunter.com [drughunter.com]
- 5. Pixelwise H-score: A novel digital image analysis-based metric to quantify membrane biomarker expression from immunohistochemistry images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Vopimetostat not dissolving in DMSO solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with dissolving Vopimetostat in Dimethyl Sulfoxide (DMSO) solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What are the potential reasons?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO:
-
Concentration Limit: You may be attempting to prepare a solution that exceeds this compound's solubility limit in DMSO.
-
Solvent Quality: The DMSO used may not be of sufficient purity or may have absorbed water. DMSO is highly hygroscopic, and the presence of water can significantly decrease the solubility of many organic compounds.[1][2][3] Always use anhydrous, high-purity DMSO from a freshly opened bottle.[2]
-
Compound Purity: Impurities within the this compound powder can affect its solubility characteristics.[1]
-
Temperature: The dissolution of this compound may be temperature-dependent. Room temperature might not be sufficient for dissolving the compound at higher concentrations.[1]
-
Insufficient Mixing: The compound may require more vigorous mixing, such as vortexing or sonication, to fully dissolve.[1][3]
Q2: I managed to dissolve this compound in DMSO, but it precipitated after I diluted it into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble.[2][4] To prevent this:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5%, as most cells can tolerate up to 0.1% without significant effects.[2]
-
Serial Dilutions in DMSO: Perform initial serial dilutions in pure DMSO before making the final dilution into your aqueous buffer.[2] This gradual reduction in concentration can sometimes prevent immediate precipitation.
-
Use of Co-solvents or Excipients: For challenging dilutions, consider using a co-solvent system or adding solubilizing excipients like Tween® 80 to your aqueous medium.[5][6]
Q3: What is the recommended procedure for dissolving this compound?
A3: For consistent results, it is recommended to start by preparing a high-concentration stock solution in pure, anhydrous DMSO. Gentle warming (e.g., up to 37-50°C) and mechanical assistance like vortexing or sonication can significantly aid dissolution.[1][3] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Are there alternative solvents I can use if this compound will not dissolve in DMSO for my specific application?
A4: Yes, if DMSO is not suitable or effective, you can consider other organic solvents. Common alternatives for small molecules include Dimethylformamide (DMF), ethanol, and N-Methyl-2-pyrrolidone (NMP).[6][7] However, the compatibility of these solvents with your specific experimental system must be verified. It is also important to note that many organic solvents are not suitable for cell-based studies.[7] For in vivo formulations, co-solvent systems are often required. One documented system for a this compound analog includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Q5: How should I store my this compound stock solution in DMSO?
A5: To ensure stability and prevent degradation, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Data Presentation
This compound (TNG-462) Properties & Storage
| Parameter | Value / Recommendation | Source(s) |
| Mechanism of Action | MTA-cooperative PRMT5 Inhibitor | [8][9][10][11] |
| Molecular Weight | ~521.6 g/mol (Calculated based on formula) | N/A |
| In Vivo Solubility | ≥ 2.5 mg/mL (4.80 mM) in 10% DMSO / 90% Corn Oil | [5] |
| ≥ 2.5 mg/mL (4.80 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [5] | |
| Stock Solution Storage | Powder: 3 years at -20°C | [3] |
| In DMSO: 1 month at -20°C | [5] | |
| In DMSO: 6 months at -80°C | [5] |
Troubleshooting Guide
If you are experiencing issues with this compound solubility, follow this logical troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Water bath set to 37°C
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 2-5 minutes to aid dissolution.[1]
-
If the compound is not fully dissolved, place the vial in a sonicating water bath for 10-15 minutes.[1][3]
-
As a next step, if needed, place the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.[1] Do not overheat, as it may degrade the compound.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C as recommended.[5]
Protocol 2: Preparation of a this compound Working Solution in Aqueous Medium
Objective: To dilute the DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of your aqueous experimental medium (e.g., cell culture medium) to 37°C.
-
Perform any intermediate dilutions in pure DMSO if a very low final concentration is required.[2]
-
To make the final working solution, add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling the tube. This rapid mixing helps disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%).[2]
-
Visually inspect the final working solution for any signs of precipitation. If slight precipitation occurs, brief sonication may help. Use the solution immediately after preparation for best results.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate relevant biological pathways and experimental workflows.
This compound Preparation Workflow
Example Signaling Pathway: Canonical NF-κB Activation
This compound is investigated for its role in cancer, a disease state often linked to inflammation. The NF-κB signaling pathway is a master regulator of inflammatory responses.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. tangotx.com [tangotx.com]
- 11. This compound (TNG462, TNG-462) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Vopimetostat In Vivo Delivery Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo administration of Vopimetostat (TNG462).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] In cancer cells with a methylthioadenosine phosphorylase (MTAP) gene deletion, there is an accumulation of methylthioadenosine (MTA). This compound exhibits MTA-cooperative binding to PRMT5, meaning it selectively inhibits PRMT5 in these MTAP-deleted cancer cells, leading to cell death, while having a lesser effect on normal, healthy cells.
Q2: What is the common route of administration for this compound in preclinical in vivo studies?
The most common route of administration for this compound in preclinical mouse models is oral gavage (p.o.).[1][2] This method allows for precise dosing and is consistent with its development as an oral therapeutic for clinical use.
Q3: What are some typical starting doses for this compound in mouse xenograft models?
Based on preclinical studies, typical oral doses of this compound in xenograft mouse models have ranged from 25 to 100 mg/kg, administered once or twice daily.[2][3] The optimal dose will depend on the specific tumor model and experimental goals.
Q4: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for proper formulation and delivery. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 520.69 g/mol | [1][4] |
| Formula | C28H36N6O2S | [1][4] |
| Appearance | Solid | [1] |
| XLogP | 1 | [4] |
| Hydrogen Bond Acceptors | 8 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 7 | [4] |
Q5: What vehicle formulations are recommended for this compound for oral gavage?
This compound is a poorly water-soluble compound, requiring a specific vehicle for effective oral administration. A common formulation is a suspension in a vehicle containing a combination of solvents and surfactants to improve solubility and stability. A recommended vehicle composition is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Troubleshooting Guide for In Vivo Delivery
This guide addresses common issues that may arise during the in vivo administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Incorrect solvent ratio- Temperature fluctuations- pH of the solution | - Ensure the recommended vehicle composition is used (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).- Prepare the formulation at room temperature and avoid storing it at low temperatures where precipitation may occur.- Gentle warming and sonication can aid in re-dissolving the compound.[2] |
| Inconsistent tumor growth inhibition between animals | - Inaccurate dosing due to poor suspension- Animal-to-animal variability in absorption | - Ensure the formulation is a homogenous suspension by vortexing thoroughly before each gavage.- Fasting animals overnight prior to dosing may help standardize absorption.[5] |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dose is too high for the specific mouse strain- Vehicle toxicity | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Include a vehicle-only control group to assess any toxicity related to the formulation itself. |
| Lack of expected anti-tumor efficacy | - Sub-optimal dose or dosing frequency- Poor bioavailability | - Increase the dose or dosing frequency, guided by MTD studies.- Re-evaluate the formulation to ensure optimal solubility and absorption. Consider alternative formulations if necessary. |
| Difficulty with the oral gavage procedure | - Incorrect technique or equipment | - Use an appropriately sized, soft, and flexible gavage needle to minimize stress and risk of injury to the animal.[6]- Ensure proper restraint of the animal during the procedure. |
Experimental Protocols
Adapted Protocol for Oral Gavage Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from standard procedures for administering poorly soluble small molecule inhibitors to mice and should be optimized for your specific experimental needs.
Materials:
-
This compound (TNG462) powder
-
Vehicle components: DMSO, PEG300, Tween-80, Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude) with established tumors
Procedure:
-
Animal Preparation:
-
Acclimate mice to the facility for at least one week before the study begins.
-
Monitor animal health and body weight daily.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Formulation Preparation (prepare fresh daily):
-
Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 50 mg/kg).
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO first.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex again.
-
Finally, add the saline and vortex until a homogenous suspension is formed. Gentle warming or sonication can be used to aid dissolution.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the formulation to be administered (typically 5-10 mL/kg body weight).
-
Thoroughly vortex the this compound suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Gently restrain the mouse and administer the formulation via oral gavage using a flexible-tipped needle.
-
Administer the vehicle-only solution to the control group.
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and collect tissues for pharmacodynamic and pharmacokinetic analyses as required.
-
Visualizations
References
- 1. This compound (TNG462, TNG-462) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Vopimetostat In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro treatment duration of Vopimetostat (also known as OBI-3424).
I. Troubleshooting Guide
When optimizing this compound treatment duration in vitro, researchers may encounter a variety of issues. The following table outlines potential problems, their likely causes, and recommended solutions to ensure accurate and reproducible results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death in AKR1C3-low/negative control cell lines | 1. Off-target toxicity at high concentrations. 2. This compound instability in media leading to toxic byproducts. 3. Contamination of cell culture. | 1. Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. 2. Prepare fresh this compound solutions for each experiment.[1] 3. Regularly test for mycoplasma and other contaminants. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent this compound treatment duration. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). 4. Use of this compound stock solution of varying age/storage conditions. | 1. Standardize cell seeding protocols.[2] 2. Use a precise timer for drug addition and removal. 3. Ensure regular calibration and monitoring of incubator conditions. 4. Aliquot and store this compound stock solutions at -80°C for up to 6 months.[3] |
| No significant difference in cell viability between treated and untreated AKR1C3-high cells | 1. Insufficient treatment duration for this compound to exert its effect. 2. Sub-optimal this compound concentration. 3. Low AKR1C3 expression in the cell line used. | 1. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[4] 2. Perform a dose-response experiment to determine the IC50 value. 3. Verify AKR1C3 expression levels via Western blot or qPCR. |
| Precipitation of this compound in culture media | 1. This compound concentration exceeds its solubility limit in the media. 2. Improper dissolution of this compound stock solution. | 1. Lower the final concentration of this compound in the media. 2. Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before adding to the media. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is selectively activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[5][6][7] Upon activation, it is converted into a potent DNA alkylating agent, leading to cytotoxicity in cells with high AKR1C3 expression.[5][6][7]
Q2: How do I select the appropriate cell lines for my this compound experiment?
A2: It is crucial to use a panel of cell lines with varying and well-characterized AKR1C3 expression levels.[5] This should include high-expressing lines (e.g., some T-cell acute lymphoblastic leukemia (T-ALL), liver, and prostate cancer cell lines) and low or negative-expressing lines as controls.[5][6][8] AKR1C3 expression can be confirmed by techniques such as Western blot, qPCR, or RNA-Seq.[6]
Q3: What is a typical starting concentration range for this compound in vitro?
A3: Based on preclinical studies, a broad concentration range from nanomolar to micromolar is often tested.[3] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line.[9]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration is cell-type dependent and should be determined empirically. A common starting point is to test several time points, such as 24, 48, and 72 hours.[4] For some slow-acting therapeutics, longer incubation times of up to 7-10 days may be necessary.[2][3] A time-course experiment will help identify the point at which the maximum differential effect between AKR1C3-high and AKR1C3-low cells is observed.
Q5: What controls are essential for a this compound in vitro experiment?
A5: The following controls are critical for interpreting your results accurately:
-
Untreated Control: Cells cultured in media without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1]
-
AKR1C3-Low/Negative Cell Line: A cell line with minimal or no AKR1C3 expression to assess off-target effects.[5]
III. Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration using a Cell Viability Assay
This protocol outlines a general method for determining the optimal treatment duration of this compound in vitro using a common cell viability assay (e.g., MTT, CellTiter-Glo®).
1. Cell Seeding:
- Culture AKR1C3-high and AKR1C3-low expressing cells to approximately 80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a pre-determined optimal density. This should allow for logarithmic growth throughout the experiment.[9]
- Incubate the plate for 24 hours to allow cells to attach.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- On the day of the experiment, prepare serial dilutions of this compound in culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plate and add the media containing the different concentrations of this compound. Include untreated and vehicle controls.
3. Time-Course Incubation:
- Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours). A separate plate can be used for each time point.
4. Cell Viability Assessment:
- At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
- Read the absorbance or luminescence using a plate reader.
5. Data Analysis:
- Normalize the data to the vehicle control to determine the percentage of cell viability.
- Plot cell viability against this compound concentration for each time point.
- The optimal treatment duration is the time point that shows the largest therapeutic window (i.e., the greatest difference in cytotoxicity between the AKR1C3-high and AKR1C3-low cell lines).
IV. Visualizations
Caption: this compound is activated by AKR1C3, leading to DNA damage and apoptosis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. revvity.com [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. aacrjournals.org [aacrjournals.org]
- 7. OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vopimetostat-Induced Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with comprehensive information for managing and troubleshooting cytotoxicity associated with Vopimetostat in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TNG462) is an orally bioavailable, next-generation small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It exhibits a unique mechanism of action known as MTA-cooperative inhibition, making it highly selective for cancer cells with a specific genetic deletion.[3][4]
Q2: How does this compound selectively induce cytotoxicity in cancer cells?
This compound's selectivity stems from its synthetic lethal interaction in cancer cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP-deleted cells accumulate high levels of methylthioadenosine (MTA), which binds to PRMT5 and renders it partially inactive. This compound preferentially binds to this MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5 activity in cancer cells while sparing normal cells where MTA levels are low.[3] This inhibition disrupts gene expression and other cellular processes, leading to cell death.[1]
Q3: In which cell lines should I expect to see this compound-induced cytotoxicity?
Cytotoxicity is expected primarily in cancer cell lines harboring an MTAP gene deletion.[3][4] This deletion is found in approximately 10-15% of all human cancers, including a significant portion of:
It is crucial to verify the MTAP status of your cell line before initiating experiments.
Q4: What is the expected potency of this compound in sensitive cell lines?
In preclinical studies, this compound has demonstrated high potency in MTAP-deleted cancer cells, with IC50 values in the low nanomolar range.[3] It is reported to be approximately 45 times more potent in MTAP-deleted cells compared to normal (MTAP-proficient) cells.[3][7]
Q5: My MTAP-deleted cell line is not showing the expected sensitivity to this compound. What could be the reason?
Several factors could contribute to this. Please refer to the Troubleshooting Guide under the issue "Higher-Than-Expected Cell Viability in MTAP-Deleted Cell Lines."
Q6: I am observing cytotoxicity in my MTAP-proficient (wild-type) control cell line. Is this expected?
While this compound is highly selective, some off-target cytotoxicity can occur, especially at very high concentrations. PRMT5 is an essential enzyme for the viability of normal cells, so non-selective inhibition can lead to toxicity.[1][3] Refer to the Troubleshooting Guide under "Unexpected Cytotoxicity in MTAP-Proficient (Control) Cell Lines" for detailed steps.
Quantitative Data Summary
The following tables summarize the potency and selectivity of this compound from available preclinical and clinical data.
Table 1: Preclinical Potency and Selectivity of this compound
| Parameter | Value | Cell Context | Source |
| Potency (IC50) | 4 nM | MTAP-deleted cancer cells | [3] |
| Selectivity | ~45x more potent | MTAP-deleted vs. MTAP-proficient cells | [3][7] |
| Target Cell Lines | Various | NSCLC, PDAC, Bladder, Hematological | [2] |
Table 2: Clinical Efficacy of this compound in MTAP-deleted Cancers (as of Sept 2025)
| Cancer Type Cohort | Metric | Value | Source |
| All Cancer Types | Objective Response Rate (ORR) | 27% | [8] |
| 2nd Line Pancreatic Cancer | Objective Response Rate (ORR) | 25% | |
| 2nd Line Pancreatic Cancer | Median Progression-Free Survival | 7.2 months | |
| Histology Agnostic | Objective Response Rate (ORR) | 49% | [8][9] |
| Histology Agnostic | Median Progression-Free Survival | 9.1 months | [8][9] |
Troubleshooting Guide
Issue 1: Higher-Than-Expected Cell Viability in MTAP-Deleted Cell Lines (Apparent Resistance)
| Potential Cause | Recommended Action |
| Incorrect MTAP Status | Confirm the MTAP deletion status of your cell line using PCR, Western blot, or sequencing. Cell line identity may drift over time. |
| Compound Inactivity | Ensure proper storage and handling of this compound stock solutions (-80°C for long-term).[2] Prepare fresh dilutions for each experiment. Confirm the compound's activity with a known sensitive positive control cell line. |
| Suboptimal Assay Conditions | Cell Seeding Density: Optimize cell density to ensure cells are in the exponential growth phase during treatment.[10][11] Incubation Time: Cytotoxic effects may be time-dependent. Consider extending the incubation period (e.g., 72 hours or longer).[12] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, consider using a lower concentration or a different solvent system (while maintaining a low final solvent concentration).[12] |
| Assay Interference | Some compounds can interfere with assay reagents (e.g., reducing MTT). Use an orthogonal method (e.g., measure ATP levels with CellTiter-Glo®, or LDH release for cytotoxicity) to confirm results.[12] |
Issue 2: Unexpected Cytotoxicity in MTAP-Proficient (Control) Cell Lines
| Potential Cause | Recommended Action |
| High Compound Concentration | You may be using a concentration that is too high, leading to off-target effects. Perform a full dose-response curve to determine the cytotoxic concentration (CC50) and compare it to the effective concentration in sensitive lines.[12] |
| Solvent Toxicity | Solvents like DMSO can be toxic at higher concentrations.[10] Include a vehicle control with the highest concentration of solvent used in your experiment. Aim for a final DMSO concentration of ≤ 0.1%.[12] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to solvents or general chemical stress. Test the vehicle on your cell line alone to establish a baseline for solvent tolerance. |
| On-Target Toxicity in Normal Cells | PRMT5 is essential for normal cell survival.[3] High concentrations of this compound can overcome the selective mechanism and inhibit PRMT5 in normal cells, leading to toxicity. This is an expected outcome at supra-pharmacological doses. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Use a cell counter for accurate and consistent cell numbers per well. Ensure the cell suspension is homogenous before and during plating.[12] |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation. Avoid using the outer wells for experimental conditions, or fill them with sterile PBS or media to create a humidity barrier.[12] |
| Pipetting Errors | Ensure pipettes are calibrated. Use a multi-channel pipette carefully and consistently for adding reagents. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Gentle pipetting or passing cells through a cell strainer can help. |
Diagrams
Signaling & Mechanism
Caption: Mechanism of this compound's selective cytotoxicity in MTAP-deleted cells.
Experimental & Troubleshooting Workflows
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
MTAP-deleted and MTAP-proficient cell lines
-
Complete culture medium
-
DMSO (or other appropriate solvent)
-
Opaque-walled 96-well plates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cells in complete culture medium to an optimized seeding density (e.g., 2,000-10,000 cells/well, determined empirically). c. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C. b. On the day of the experiment, perform a serial dilution of the this compound stock solution in complete culture medium to generate 2X working concentrations. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. d. Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions or vehicle control to the respective wells.
-
Incubation: a. Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reconstituted reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Calculate cell viability as a percentage relative to the vehicle-treated control wells. c. Plot the percent viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using an LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
All materials from Protocol 1 (except opaque-walled plates and CellTiter-Glo®).
-
Clear 96-well plates.
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Microplate reader capable of measuring absorbance.
Methodology:
-
Cell Seeding and Treatment: a. Follow steps 1 and 2 from Protocol 1, using a clear 96-well plate. b. In addition to vehicle controls, set up a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the final reading.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
Assay Procedure: a. Following incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any cells. b. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's protocol. d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate the plate at room temperature for 30 minutes, protected from light. f. Add 50 µL of stop solution (provided in the kit) to each well.
-
Data Acquisition and Analysis: a. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. b. Subtract the background absorbance (from culture medium only) from all readings. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) d. Plot the percent cytotoxicity against the log of this compound concentration to determine the CC50 value.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tangotx.com [tangotx.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ng.investing.com [ng.investing.com]
- 6. tangotx.gcs-web.com [tangotx.gcs-web.com]
- 7. This compound (TNG462) / Tango Therap [delta.larvol.com]
- 8. onclive.com [onclive.com]
- 9. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with this compound (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Vopimetostat Resistance in Cancer Cells
Welcome to the technical support center for Vopimetostat, a next-generation, MTA-cooperative PRMT5 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TNG-462) is an orally bioavailable, selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[1][3] this compound is an MTA-cooperative inhibitor, meaning it selectively binds to the PRMT5-MTA complex, which is enriched in MTAP-deleted cancer cells.[4][5] This leads to potent and selective inhibition of PRMT5's methyltransferase activity in cancer cells, while largely sparing normal cells, which have functional MTAP.[3][6] Inhibition of PRMT5 disrupts the methylation of various proteins involved in key cellular processes like gene expression, mRNA splicing, and cell proliferation, ultimately leading to anti-tumor effects.[1][7]
Q2: My MTAP-deleted cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While this compound is designed for selectivity, cancer cells can develop resistance through various mechanisms, similar to what has been observed with other PRMT5 inhibitors. Potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate pro-survival signaling pathways to circumvent the effects of PRMT5 inhibition. The PI3K/AKT/mTOR pathway is a commonly implicated escape route.[8][9]
-
Upregulation of Resistance-Driving Proteins: Overexpression of certain proteins, such as the RNA-binding protein MUSASHI-2 (MSI2), has been shown to drive resistance to PRMT5 inhibitors.[10]
-
Alterations in Key Tumor Suppressor Genes: Mutations or loss of function of genes like TP53 can confer resistance to PRMT5 inhibition.[10]
-
Transcriptional Reprogramming: Cells may undergo a drug-induced switch in their transcriptional state, leading to the expression of genes that promote resistance. For example, upregulation of the microtubule regulator stathmin 2 (STMN2) has been linked to resistance to PRMT5 inhibitors.[11]
-
Compensatory Methylation: Increased activity of other protein arginine methyltransferases (Type I PRMTs) could potentially compensate for the loss of PRMT5 activity.[12]
Q3: How can I experimentally confirm the mechanism of this compound resistance in my cell line?
To investigate the specific mechanism of resistance in your cell line, a multi-pronged approach is recommended:
-
Confirm Target Engagement: First, ensure that this compound is still inhibiting PRMT5 in the resistant cells. This can be done by Western blot analysis of symmetric dimethylarginine (SDMA) levels on total cellular proteins, a direct biomarker of PRMT5 activity.[8][11]
-
Phospho-Proteomic/Western Blot Analysis: To check for the activation of bypass pathways, perform Western blots for key phosphorylated proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K).
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-sequencing to assess the mRNA levels of genes implicated in resistance, such as MSI2 and STMN2.[10][11]
-
Gene Sequencing: Sequence the TP53 gene in your resistant cell lines to identify any acquired mutations.[10]
Troubleshooting Guides
Problem: Decreased this compound efficacy in my cell culture experiments.
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Generate a this compound-resistant cell line through continuous culture with escalating drug concentrations.[8] 2. Characterize the resistance mechanism using the experimental approaches outlined in FAQ Q3. |
| Suboptimal Experimental Conditions | 1. Verify the concentration and stability of your this compound stock solution. 2. Optimize cell seeding density and treatment duration. 3. Ensure your cell line has a confirmed MTAP deletion status. |
Problem: How to overcome observed this compound resistance?
Based on the identified resistance mechanism, several combination therapy strategies can be employed to restore sensitivity.
| Resistance Mechanism | Recommended Combination Therapy | Rationale |
| PI3K/AKT/mTOR Pathway Activation | Combine this compound with a PI3K, AKT, or mTOR inhibitor.[8] | Dual pathway inhibition can block the escape route and induce synthetic lethality. |
| Upregulation of MSI2 | Combine this compound with an MSI2 inhibitor.[10] | Targeting the driver of resistance can re-sensitize cells to PRMT5 inhibition. |
| BCL-2 Mediated Survival | Combine this compound with a BCL-2 inhibitor (e.g., Venetoclax).[10][13] | This combination can push cells towards apoptosis, especially in lymphomas. |
| Increased Reliance on DNA Damage Repair | Combine this compound with a PARP inhibitor.[14] | PRMT5 inhibition can downregulate DNA damage repair genes, creating a synthetic lethality with PARP inhibitors. |
| General Strategy for Refractory Tumors | Combine this compound with standard-of-care chemotherapy (e.g., gemcitabine, paclitaxel).[11][15][16] | This can lead to synergistic anti-tumor effects. |
| Immune Evasion | Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1).[17] | This compound can reduce the activation of the PI3K pathway, which is associated with immune resistance.[17] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination Therapies
| Combination | Cancer Model | Key Findings | Reference |
| This compound + Osimertinib (EGFR inhibitor) | MTAP-deficient NSCLC xenograft | Synergistic anti-tumor activity | [2] |
| PRMT5 inhibitor + Venetoclax (BCL-2 inhibitor) | Mantle Cell Lymphoma (MCL) | Synergistic induction of apoptosis and increased survival in PDX models | [10][13] |
| PRMT5 inhibitor + Temsirolimus (mTOR inhibitor) | PRMT5i-resistant MCL PDX | Significant survival advantage with dual inhibition | [8] |
| PRMT5 inhibitor + Paclitaxel | Lung Adenocarcinoma | Resistant cells to PRMT5i show collateral sensitivity to paclitaxel | [11] |
| PRMT5 inhibitor + Gemcitabine/Paclitaxel | Pancreatic Ductal Adenocarcinoma (PDAC) PDX | Improved response in primary and metastatic models | [15][16] |
| PRMT5 inhibitor + PARP inhibitor | Breast and Ovarian cancer models (including PARPi-resistant) | Synergistic suppression of cell proliferation and tumor growth | [14] |
| MRTX1719 (MTA-cooperative PRMT5i) + anti-PD-1 | Syngeneic murine MTAP-loss tumor models | Superior anti-tumor activity compared to single agents | [17] |
Key Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
-
Objective: To develop cell line models of acquired resistance to this compound.
-
Methodology:
-
Culture MTAP-deleted cancer cells in the presence of this compound at a concentration equal to the IC50 value.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.[8]
-
Continue this dose escalation until the cells can proliferate in a concentration of this compound that is 2- to 5-fold higher than the original IC50.[8]
-
To confirm stable resistance, culture the resistant cells in a drug-free medium for an extended period (e.g., one month) and then re-challenge them with this compound to re-determine the IC50.[8]
-
2. Western Blot for PRMT5 Activity (SDMA Levels)
-
Objective: To measure the pharmacodynamic effect of this compound on its target.
-
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody against pan-symmetric dimethylarginine (pan-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. A decrease in the SDMA signal indicates PRMT5 inhibition.
-
3. Cell Viability Assay (MTS/MTT)
-
Objective: To determine the IC50 of this compound alone or in combination with other drugs.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[18]
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound and/or a second agent. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72-144 hours).[18]
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.[18]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tangotx.com [tangotx.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 8. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [kb.osu.edu]
- 13. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer [mdpi.com]
- 16. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. benchchem.com [benchchem.com]
Vopimetostat off-target effects in research models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Vopimetostat (TNG462) in research models. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective, orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism of action is MTA-cooperative, meaning it preferentially binds to the PRMT5-MTA complex, which is elevated in cancer cells with a methylthioadenosine phosphorylase (MTAP) gene deletion. Preclinical studies have demonstrated its high selectivity for MTAP-deleted cells over normal (MTAP-wildtype) cells.
Q2: Has this compound been screened for off-target activity?
A2: Yes. According to published preclinical data, this compound was profiled for off-target activity against a panel of 39 methyltransferases and showed no significant activity other than against PRMT5. Additionally, it was tested in an in vitro toxicology safety panel of 78 known off-target binding and functional assays at concentrations up to 10 μM and had no activity of concern.
Q3: What are the known on-target toxicities of PRMT5 inhibition that I should be aware of in my experiments?
A3: PRMT5 is essential for the function of many normal cells, particularly those that are highly proliferative. Therefore, on-target inhibition of PRMT5 can lead to certain toxicities. In clinical trials, the most common treatment-related adverse events observed with this compound include nausea, anemia, fatigue, dysgeusia (altered taste), and thrombocytopenia (low platelet count).[1] When using this compound in in vitro or in vivo models, it is important to monitor for effects on cell proliferation and viability, especially in non-cancerous cell lines or tissues.
Troubleshooting Guide
Issue 1: I am observing a phenotype in my cellular model that is not consistent with the known functions of PRMT5.
-
Possible Cause: While this compound is highly selective, the observed effect could be due to a rare off-target interaction, or it could be an indirect consequence of PRMT5 inhibition in your specific cellular context.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm that this compound is inhibiting PRMT5 in your experimental system. This can be done by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3 or histone H4) via Western blot. A dose-dependent decrease in SDMA levels will confirm on-target activity.
-
Use a Structurally Different PRMT5 Inhibitor: To determine if the phenotype is specific to this compound or a general consequence of PRMT5 inhibition, treat your cells with a structurally unrelated PRMT5 inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout of PRMT5: The most definitive way to confirm an on-target effect is to use a genetic approach, such as siRNA, shRNA, or CRISPR/Cas9, to reduce or eliminate PRMT5 expression. If the phenotype of PRMT5 knockdown/knockout cells is similar to that of this compound-treated cells, the effect is likely on-target. If the phenotype persists in PRMT5-knockout cells upon this compound treatment, it is indicative of an off-target effect.
-
Issue 2: My in vivo model is showing unexpected toxicity.
-
Possible Cause: The observed toxicity could be an on-target effect on a sensitive tissue, an off-target effect, or related to the formulation or metabolism of this compound in your specific animal model.
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a dose-response study to determine the minimum effective dose that achieves the desired on-target activity with minimal toxicity.
-
Monitor Hematological Parameters: Given that hematological toxicities have been observed in clinical trials, it is advisable to monitor complete blood counts (CBCs) in your animal models.
-
Histopathological Analysis: Perform histopathological analysis of major organs to identify any tissue-specific toxicities.
-
Data Presentation
Table 1: Summary of this compound (TNG462) Selectivity and Off-Target Screening
| Parameter | Description | Result |
| Methyltransferase Selectivity | This compound was screened against a panel of 39 methyltransferases. | No significant activity observed other than with PRMT5. |
| In Vitro Safety Panel | This compound was tested against a panel of 78 known off-target binding and functional assays. | No activity of concern up to 10 μM. |
| hERG Inhibition | Assessed for potential cardiac liability. | IC50 = 8.6 μM |
| Cellular Selectivity | Comparison of inhibitory activity in MTAP-isogenic cell lines. | Average 44-fold greater potency in MTAP-null cells compared to MTAP-wildtype cells. |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) to Confirm On-Target PRMT5 Inhibition
-
Cell Lysis: Treat cells with varying concentrations of this compound for the desired duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA-modified proteins (e.g., anti-SDMA antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: On-target mechanism of this compound in MTAP-deleted cancer cells.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
Vopimetostat Technical Support Center: Interpreting Unexpected Results
Welcome to the technical support center for Vopimetostat. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during pre-clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Unexpected Cytotoxicity in MTAP-Proficient (Wild-Type) Cells
Question: I am observing significant cytotoxicity in my MTAP-proficient (wild-type) control cell line at concentrations where this compound is expected to be selective for MTAP-deleted cells. What are the potential causes and how can I troubleshoot this?
Answer: this compound is an MTA-cooperative PRMT5 inhibitor designed for high selectivity and potency in cancer cells with a methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] Its mechanism relies on the accumulation of MTA in MTAP-deleted cells, which creates a vulnerability to PRMT5 inhibition.[2] Significant toxicity in MTAP-proficient (MTAP-WT) cells is unexpected and warrants investigation. Potential causes include off-target effects at high concentrations, mischaracterization of the cell line's MTAP status, or experimental artifacts.
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected this compound toxicity in MTAP-WT cells.
Recommended Protocol: MTAP Status Verification by Western Blot
-
Cell Lysis: Harvest 1-2 million cells (both your control line and a known MTAP-deleted line). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel. Include a protein ladder.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with a primary antibody against MTAP (follow manufacturer's recommended dilution). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. The absence of a band in your test line (and the positive control MTAP-deleted line) confirms MTAP-null status.
Lack of Efficacy in a Known MTAP-Deleted Cell Line
Question: My experiments are showing a weak or no cytotoxic response to this compound in a cell line that is confirmed to be MTAP-deleted. What could be the reason?
Answer: While this compound is potent in most MTAP-deleted contexts, lack of efficacy can arise from several factors.[2] These include issues with the compound itself, sub-optimal experimental conditions, or intrinsic cellular resistance mechanisms. PRMT5 is an essential gene for cell survival, but the synthetic lethal effect with MTAP-deletion can be modulated by other cellular pathways.[2]
Key Parameters to Check:
| Parameter | Potential Issue | Recommended Action |
| Compound Viability | Degradation due to improper storage; precipitation in media. | Use a fresh vial; ensure complete solubilization in DMSO and appropriate dilution in media. This compound stock solutions are stable for 6 months at -80°C.[1] |
| Cellular Context | Cell line may have intrinsic resistance (e.g., altered drug efflux, compensatory pathways). | Test a different, validated MTAP-deleted cell line in parallel. Verify target engagement by measuring downstream PRMT5 markers (e.g., sDMA levels on histones) via Western Blot. |
| Assay Conditions | Assay endpoint is too early; cell seeding density is too high. | Extend the treatment duration (e.g., 72h, 96h, or longer) as PRMT5 inhibitors can be slow-acting. Optimize cell seeding density to ensure cells are in logarithmic growth phase throughout the experiment. |
| Dosing Range | The concentrations used are below the effective IC50 for that specific cell line. | Perform a wide dose-response curve, from low nanomolar to high micromolar, to accurately determine the IC50. Preclinical studies show potency of ~4 nM in sensitive lines.[2] |
Signaling Pathway Visualization:
Caption: this compound selectively inhibits the MTA-bound PRMT5 complex in MTAP-deleted cells.
Inconsistent IC50 Values Between Experiments
Question: I am getting significant variability in the measured IC50 value for this compound across different experimental runs. How can I improve reproducibility?
Answer: Inconsistent IC50 values are a common issue in cell-based assays. For a potent inhibitor like this compound, minor variations in experimental conditions can lead to significant shifts in the measured potency. Key factors to control include cell health and passage number, plating density, compound handling, and the specifics of the viability assay.
Protocol: Standardized Cell Viability (e.g., CellTiter-Glo®) Assay
-
Cell Seeding: Trypsinize and count cells that are in a logarithmic growth phase and have a consistent (low) passage number. Seed cells in a 96-well, white-walled plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of media. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in a separate plate. The final DMSO concentration should be kept constant and low (<0.1%) across all wells.
-
Dosing: Add the diluted compound to the cell plate. Include vehicle-only (DMSO) controls and no-cell (background) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours) in a humidified incubator at 37°C, 5% CO₂.
-
Assay Readout: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence, normalize the data to vehicle controls, and fit the dose-response curve using a four-parameter logistic regression to determine the IC50.
Logical Diagram for Reproducibility:
Caption: Critical variables to control for achieving reproducible IC50 measurements.
On-Target Hematological Effects Observed In Vitro
Question: I am observing growth inhibition in my hematopoietic progenitor cell models, even though they are MTAP-proficient. Is this an expected off-target effect?
Answer: This is likely an on-target effect, not an off-target one. PRMT5 is essential for the viability and differentiation of normal cells, including those in the bone marrow.[2] The most common treatment-related adverse events observed in clinical trials of this compound were hematological, specifically anemia and thrombocytopenia, although they were predominantly low-grade.[3][4][5] Therefore, observing an anti-proliferative effect in sensitive hematopoietic cell models, even if they are MTAP-proficient, is consistent with the known on-target activity of potent PRMT5 inhibition. This highlights the therapeutic window this compound achieves; it is significantly more potent in MTAP-deleted cells, but potent PRMT5 inhibition will eventually affect normal, highly proliferative cells.[2]
Clinical Adverse Event Summary:
| Treatment-Related Adverse Event (Any Grade) | Frequency in Patients (%) |
| Nausea | 26% |
| Anemia | 20% |
| Fatigue | 19% |
| Dysgeusia (Taste Distortion) | 19% |
| Thrombocytopenia (Low Platelets) | 13% |
| Data from Phase 1/2 study of this compound.[3][5] |
This table summarizes the most common adverse events, underscoring the clinical relevance of PRMT5's role in hematopoiesis. Your in vitro findings are likely recapitulating this known, on-target biological function.
References
How to minimize Vopimetostat precipitation in media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Vopimetostat in their experiments by providing troubleshooting guidance and answers to frequently asked questions related to compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that acts as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] By selectively binding to and inhibiting PRMT5, this compound reduces the methylation of arginine residues on histones H2A, H3, and H4.[1] This modulation of histone methylation alters the expression of genes involved in cellular proliferation, potentially leading to an anti-cancer effect.[1] this compound shows particular promise in cancers with methylthioadenosine phosphorylase (MTAP) deletions, as these cells have an accumulation of methylthioadenosine (MTA) which makes them more sensitive to PRMT5 inhibition.[2][3]
Q2: What are the common solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[4] For in vivo studies, formulations often involve co-solvents such as PEG300, Tween-80, and saline, or SBE-β-CD in saline.[4]
Q3: What is the recommended storage condition for this compound stock solutions?
It is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To maintain the stability and solubility of the compound, avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in aqueous media can be a significant issue. The following guide provides a systematic approach to troubleshoot and minimize this problem.
Initial Checks and Preparation
Before addressing precipitation in your experimental media, ensure the following:
-
Compound Quality: Use high-purity this compound.
-
Solvent Quality: Use anhydrous, high-grade DMSO to prepare stock solutions. The hygroscopic nature of DMSO means it can absorb water, which can negatively impact the solubility of hydrophobic compounds.[4]
-
Proper Storage: Ensure this compound and its stock solutions are stored under the recommended conditions to prevent degradation.[4][5]
Common Precipitation Scenarios and Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | - DMSO has absorbed moisture.- Concentration is too high. | - Use fresh, anhydrous DMSO.[4]- Gently warm the solution and/or use sonication to aid dissolution.[4]- Prepare a less concentrated stock solution. |
| Precipitation immediately after dilution in aqueous media | - "Crashing out" due to rapid solvent exchange from a high-concentration DMSO stock.[6]- Final concentration exceeds the aqueous solubility limit. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[7]- Add the compound dropwise while gently vortexing the media.[7]- Lower the final working concentration of this compound. |
| Precipitation observed after a period of incubation | - Compound instability in the media over time.- Interaction with media components (e.g., serum proteins).- Temperature fluctuations. | - Prepare fresh dilutions of this compound immediately before use.- Reduce the serum concentration in the media if experimentally feasible.- Ensure consistent temperature during incubation. |
| High final DMSO concentration causing cellular toxicity or precipitation | - The volume of DMSO stock added to the media is too high. | - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7]- Prepare a more dilute intermediate stock solution in DMSO to reduce the volume added to the final culture.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied to aid dissolution.[4]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: Determining the Maximum Soluble Concentration in Media
This protocol helps to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO (e.g., 2-fold dilutions).
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[7]
-
Include a control well with DMSO only.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative measurement, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance is indicative of precipitation.[7]
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: this compound inhibits PRMT5, leading to altered gene expression.
Caption: A step-by-step guide for troubleshooting this compound precipitation.
References
Addressing hematological toxicities of Vopimetostat in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering hematological toxicities during preclinical studies of Vopimetostat in mice.
Troubleshooting Guides
This section offers guidance on how to identify, monitor, and manage common hematological adverse events associated with this compound administration in mouse models.
Issue 1: Unexpectedly Severe Anemia or Thrombocytopenia
Symptoms:
-
Significant drop in hemoglobin, hematocrit, or red blood cell (RBC) count compared to control animals.
-
Platelet counts falling below the normal range.
-
Clinical signs such as pallor, lethargy, or spontaneous bleeding (in severe cases of thrombocytopenia).
Possible Causes:
-
Dose-dependent toxicity: this compound's hematological effects are known to be dose-dependent.[1]
-
Mouse strain sensitivity: Different mouse strains can exhibit varied responses to drug-induced toxicities.
-
Off-target effects at high concentrations: While this compound is selective, very high doses may lead to more pronounced on-target, off-tumor toxicities in the bone marrow.[1]
Troubleshooting Steps:
-
Confirm Dosing: Double-check all calculations and procedures for dose preparation and administration to rule out dosing errors.
-
Review Dosing Regimen: Consider if the current dose or schedule is too aggressive. A dose de-escalation study may be necessary to identify the maximum tolerated dose (MTD) in your specific mouse model.
-
Increase Monitoring Frequency: Implement more frequent blood sampling to closely track the kinetics of hematological changes.
-
Supportive Care: For valuable study animals, consider supportive care measures. (Refer to the Experimental Protocols section for more details).
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the bone marrow to assess cellularity and morphology of hematopoietic precursors.
Issue 2: High Variability in Hematological Parameters Between Animals
Symptoms:
-
Large standard deviations in complete blood count (CBC) data within the same treatment group.
-
Inconsistent onset or severity of anemia and/or thrombocytopenia.
Possible Causes:
-
Inconsistent Drug Administration: Variability in the volume or technique of oral gavage or injection.
-
Underlying Health Status of Animals: Subclinical infections or other health issues can impact hematopoietic function.
-
Biological Variability: Inherent biological differences between individual animals.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are using a consistent and precise method for drug delivery.
-
Health Screening: Thoroughly screen all animals for health issues before study initiation.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical analysis.
-
Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress-related physiological changes.
Frequently Asked Questions (FAQs)
Q1: What are the expected hematological toxicities of this compound in mice?
A1: Based on the mechanism of action of PRMT5 inhibitors, the primary expected hematological toxicities are anemia (a decrease in red blood cells) and thrombocytopenia (a decrease in platelets).[1] These effects are considered "on-target, off-tumor" toxicities because PRMT5 is essential for normal hematopoiesis.[2][3] The toxicities are generally dose-dependent and have been observed to be reversible upon cessation of treatment in preclinical models.[1]
Q2: How does this compound's mechanism of action lead to hematological toxicity?
A2: this compound is an MTA-cooperative PRMT5 inhibitor. PRMT5 is a crucial enzyme for the symmetric dimethylation of arginine residues on histone and non-histone proteins. This process is vital for various cellular functions, including the proper development and differentiation of hematopoietic stem and progenitor cells.[2][4] By inhibiting PRMT5, this compound disrupts these essential processes in the bone marrow, leading to impaired production of mature blood cells and resulting in cytopenias.
Q3: At what point in my study should I be most concerned about hematological toxicities?
A3: The onset and nadir (lowest point) of hematological toxicities will depend on the dose and schedule of this compound administration. It is recommended to perform baseline blood counts before starting treatment and then monitor regularly (e.g., weekly or bi-weekly) throughout the study. Pay close attention to the time points following the peak drug exposure.
Q4: Are there any known supportive care strategies to mitigate this compound-induced hematological toxicities in mice?
A4: While specific studies on supportive care for this compound are limited, general strategies for managing chemotherapy-induced cytopenias in mice may be adaptable. These could include the use of hematopoietic growth factors. However, the introduction of such agents should be carefully considered as they could potentially confound the study results. Any supportive care measures should be implemented uniformly across relevant study groups and justified in the experimental design.
Q5: How can I differentiate this compound-induced hematological toxicity from other causes of anemia or thrombocytopenia in my mouse colony?
A5: It is crucial to have a concurrent vehicle-treated control group in your study. This will allow you to distinguish treatment-related effects from any background health issues in your colony. Additionally, maintaining a sentinel animal program to monitor the overall health of the colony is a good laboratory practice. If unexpected cytopenias are observed in the control group, further investigation into the colony's health status is warranted.
Quantitative Data Summary
The following tables summarize the incidence of treatment-related hematological adverse events from clinical studies of this compound, which can provide context for observations in preclinical models.
Table 1: Treatment-Related Hematological Adverse Events with this compound (All Grades)
| Adverse Event | Percentage of Patients |
| Anemia | 20% |
| Thrombocytopenia | 13% |
Data from a phase 1/2 study in patients with MTAP-deleted cancers.[5]
Table 2: Grade 3 Treatment-Related Hematological Adverse Events with this compound
| Adverse Event | Percentage of Patients |
| Anemia | 13% |
Data from a phase 1/2 study in patients with MTAP-deleted cancers. No Grade 4 or 5 treatment-related hematological events were reported.[5]
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicities in Mice
Objective: To serially monitor complete blood counts (CBCs) in mice treated with this compound.
Materials:
-
This compound formulation
-
Vehicle control
-
Mouse restrainer
-
EDTA-coated micro-hematocrit tubes or other appropriate blood collection vials
-
Automated hematology analyzer calibrated for mouse blood
Procedure:
-
Collect a baseline blood sample (e.g., 50-100 µL) from each mouse via tail vein or saphenous vein puncture before the first dose of this compound.
-
Administer this compound or vehicle control according to the study protocol (e.g., daily oral gavage).
-
Collect subsequent blood samples at predetermined time points (e.g., weekly) throughout the study. To minimize the impact of blood collection on the animals, consider alternating collection sites and ensure adequate recovery time.
-
Immediately after collection, gently mix the blood with EDTA to prevent coagulation.
-
Analyze the blood samples using a calibrated automated hematology analyzer to determine RBC count, hemoglobin, hematocrit, platelet count, and other relevant parameters.
-
Record all data meticulously and perform statistical analysis to compare treatment groups to the control group.
Protocol 2: Bone Marrow Analysis
Objective: To assess the effect of this compound on bone marrow cellularity and morphology.
Materials:
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Syringes and needles (e.g., 25-gauge)
-
Slides and coverslips
-
Wright-Giemsa stain or Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
At the end of the study, euthanize mice according to approved institutional protocols.
-
Dissect the femurs and tibias.
-
Carefully flush the bone marrow from the bones using a syringe with PBS containing 2% FBS.
-
Create a single-cell suspension by gently passing the marrow through a needle.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Prepare bone marrow smears on glass slides.
-
Stain the smears with Wright-Giemsa or H&E stain.
-
Examine the slides under a microscope to assess overall cellularity, the ratio of myeloid to erythroid precursors, and the morphology of hematopoietic cells.
Visualizations
Signaling Pathway
Caption: this compound inhibits PRMT5, leading to downstream effects on cellular processes essential for hematopoiesis.
Experimental Workflow
Caption: A typical experimental workflow for assessing the hematological toxicities of this compound in a mouse model.
References
- 1. tangotx.com [tangotx.com]
- 2. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Modulates Splicing for Genome Integrity and Preserves Proteostasis of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Technical Support Center: Vopimetostat in Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vopimetostat (TNG-462) in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its mechanism is unique as it is an MTA-cooperative inhibitor. In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA). This compound preferentially binds to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal cells. This synthetic lethal approach provides a targeted therapeutic strategy.
Q2: Which xenograft models are most suitable for evaluating this compound efficacy?
A2: The most appropriate xenograft models are those derived from human cancer cell lines or patient tumors with a confirmed homozygous deletion of the MTAP gene. MTAP-null cell lines such as LU99 (non-small cell lung cancer) and HCT116 with engineered MTAP deletion have been used in preclinical studies.[1][2] Patient-derived xenograft (PDX) models from tumors with MTAP loss are also highly relevant for assessing efficacy in a more clinically representative setting.
Q3: What are the recommended starting doses for this compound in mouse xenograft studies?
A3: Based on preclinical studies, oral administration of this compound has shown anti-tumor activity at various doses. Commonly reported dosing regimens include 40 mg/kg or 100 mg/kg administered once daily, or 30 mg/kg administered twice daily.[1] Dose-finding studies are recommended for each specific xenograft model to determine the optimal balance of efficacy and tolerability.
Q4: How can I monitor target engagement of this compound in my xenograft model?
A4: A key pharmacodynamic biomarker for PRMT5 inhibition is the level of symmetric dimethylarginine (SDMA) on proteins, a direct product of PRMT5 enzymatic activity. Tumor tissue can be collected at the end of the study (or from satellite animals) and analyzed by Western blot to assess the reduction in global SDMA levels, which indicates target engagement.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or poor tumor engraftment | - Low tumorigenicity of the cell line.- Insufficiently immunocompromised mouse strain.- Poor cell viability at the time of injection. | - Confirm the tumorigenic potential of your MTAP-deleted cell line in the selected mouse strain through literature review or a pilot study.- Consider using more severely immunocompromised mice (e.g., NOD-SCID or NSG).- Ensure cell viability is >90% immediately before injection. Prepare fresh cell suspensions and keep them on ice. |
| High variability in tumor size between animals | - Inconsistent number of viable cells injected.- Variation in injection technique or location.- Biological variability among the mice. | - Ensure a single-cell suspension and accurate cell counting before injection.- Standardize the injection site (e.g., right flank) and technique (subcutaneous).- Randomize animals into treatment groups after tumors have reached a predetermined size. |
| Tumor regression in the vehicle control group | - Natural tumor regression due to the specific cell line characteristics.- Immune response from the host animal. | - Review the literature for the expected growth characteristics of your chosen cell line.- If immune rejection is suspected, consider using a more immunodeficient mouse strain. |
| Unexpected toxicity or weight loss in treated animals | - this compound dose is too high for the specific mouse strain or model.- Off-target effects.- Formulation issues. | - Perform a dose-range finding study to establish the maximum tolerated dose (MTD).- Monitor animal health and body weight regularly.- Ensure proper formulation and administration of this compound. |
Quantitative Data from Preclinical Xenograft Studies
Table 1: Efficacy of this compound (TNG-462) in a LU99 (MTAP-null) Xenograft Model
| Treatment Group | Dosing Schedule | Duration | Tumor Growth Inhibition (%) | Reference |
| This compound | 40 mg/kg, b.i.d., p.o. | 21 days | Data not specified, but inhibited tumor growth | [1] |
| This compound | 100 mg/kg, q.d., p.o. | 21 days | Data not specified, but inhibited tumor growth | [1] |
Table 2: Efficacy of a Similar MTA-Cooperative PRMT5 Inhibitor (MRTX1719) in MTAP-deleted Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| LU99 (NSCLC) | MRTX1719, 12.5 mg/kg | q.d., p.o. | Not specified, dose-dependent activity | [2] |
| LU99 (NSCLC) | MRTX1719, 25 mg/kg | q.d., p.o. | Not specified, dose-dependent activity | [2] |
| LU99 (NSCLC) | MRTX1719, 50 mg/kg | q.d., p.o. | Not specified, dose-dependent activity | [2] |
| LU99 (NSCLC) | MRTX1719, 100 mg/kg | q.d., p.o. | Not specified, dose-dependent activity | [2] |
| HCT116 (MTAPdel) | MRTX1719, 50 mg/kg | q.d., p.o. | Significant tumor growth inhibition | [2] |
| HCT116 (MTAPdel) | MRTX1719, 100 mg/kg | q.d., p.o. | Significant tumor growth inhibition | [2] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Establishment
-
Cell Culture: Culture MTAP-deleted human cancer cells (e.g., LU99) in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and free from contamination.
-
Cell Preparation: On the day of injection, harvest cells using trypsin and wash with sterile, serum-free medium or PBS. Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >90%).
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old.
-
Injection: Resuspend cells in a sterile, cold solution (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration. Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of the mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
Protocol 2: this compound Administration and Efficacy Assessment
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage, such as 0.5% methylcellulose in water.
-
Dosing: Administer this compound orally at the predetermined dose and schedule (e.g., 40 mg/kg twice daily or 100 mg/kg once daily). The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or as defined by the study protocol.
-
Data Analysis: Compare the tumor volumes between the treated and control groups to determine the extent of tumor growth inhibition.
Visualizations
Caption: this compound's MTA-cooperative inhibition of PRMT5.
Caption: Experimental workflow for a this compound xenograft study.
Caption: A logical approach to troubleshooting poor efficacy.
References
Vopimetostat Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on confirming the cellular target engagement of Vopimetostat, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Below you will find frequently asked questions, troubleshooting guides for common experimental challenges, and comprehensive protocols for key validation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of PRMT5.[1] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is crucial for regulating a variety of cellular processes, including gene expression, RNA splicing, and signal transduction.[2][3] this compound is particularly effective in cancers with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion.[1][4] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5. This compound acts as an MTA-cooperative inhibitor, meaning it binds to the PRMT5-MTA complex, leading to enhanced and more selective inhibition of PRMT5 in cancer cells compared to normal cells.[4]
Q2: How can I confirm that this compound is engaging its target, PRMT5, in my cell line?
A2: There are several robust methods to confirm the target engagement of this compound in cells:
-
Western Blotting: This is the most common method to detect a decrease in the symmetric dimethylation of known PRMT5 substrates.
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the direct binding of this compound to PRMT5.[5][6][7]
-
Cellular Thermal Shift Assay (CETSA™): This biophysical assay assesses the thermal stabilization of PRMT5 upon this compound binding in a cellular context.[8][9][10][11][12]
-
Cell Viability Assays: These assays can be used to demonstrate the functional consequence of PRMT5 inhibition, particularly in MTAP-deleted cancer cell lines.
Q3: Which PRMT5 substrates are recommended for Western blot analysis?
A3: Several well-validated PRMT5 substrates can be used to assess this compound's activity. Good choices include:
-
SmD3 (a component of the spliceosome): Often used as a reliable marker for PRMT5 activity.[13]
-
Histone H4 (specifically the H4R3me2s mark): A key substrate of PRMT5 involved in transcriptional regulation.
-
SmBB': Another component of the SMN complex that is a substrate for PRMT5.[14]
A general antibody that recognizes the symmetric dimethylarginine (sDMA) motif can also be used to assess global changes in protein methylation.[15][16][17][18]
This compound Performance Data
The following tables summarize key quantitative data related to this compound's performance from preclinical and clinical studies.
Table 1: Preclinical Potency of this compound
| Parameter | Value | Cell Context | Reference |
|---|---|---|---|
| Potency | 4 nM | MTAP-deleted cancer cells | [4] |
| Selectivity | 45x more potent | MTAP-deleted vs. normal cells |[4] |
Table 2: Clinical Efficacy of this compound in MTAP-deleted Cancers (Phase 1/2 Trial Data as of September 1, 2025)
| Patient Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |
|---|---|---|---|---|
| Across all cancer types | 27% | 78% | 6.4 months | [19] |
| 2nd-line Pancreatic Cancer | 25% | - | 7.2 months | [19] |
| All Pancreatic Cancer | 15% | 71% | - | [19] |
| Histology-Agnostic | 49% | 89% | 9.1 months |[19] |
Signaling Pathway and Experimental Workflows
Diagram 1: Simplified PRMT5 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits PRMT5, blocking symmetric dimethylation of its substrates.
Diagram 2: Experimental Workflow for Western Blotting
Caption: A stepwise workflow for assessing PRMT5 activity via Western blotting.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Symmetric Dimethylarginine (sDMA)
This protocol describes how to measure the levels of sDMA on PRMT5 substrates in cells treated with this compound.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmD3 (total), anti-Histone H4 (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a DMSO vehicle control.
-
Treat cells with this compound or DMSO for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the sDMA signal to a total protein control (e.g., total SmD3) or a loading control.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a general outline for performing a NanoBRET™ assay to measure the direct binding of this compound to PRMT5 in live cells. For specific details, refer to the manufacturer's instructions for the PRMT5 NanoBRET™ assay.[5]
Materials:
-
HEK293 cells
-
PRMT5-NanoLuc® fusion vector and WDR77 expression vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
NanoBRET™ tracer specific for PRMT5
-
NanoBRET™ Nano-Glo® Substrate and buffer
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the PRMT5-NanoLuc® and WDR77 expression vectors.
-
Plate the transfected cells in the assay plate and incubate for 24 hours.
-
-
Compound Treatment and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Incubate for the specified time at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Table 3: Troubleshooting Common Issues in this compound Target Engagement Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Western Blotting | ||
| No or weak sDMA signal | Low PRMT5 expression in the cell line. Inefficient primary antibody. Insufficient protein loading. | Confirm PRMT5 expression via Western blot or qPCR. Use a cell line known to have high PRMT5 expression. Test different anti-sDMA antibodies and optimize the concentration. Increase the amount of protein loaded per lane. |
| High background on Western blot | Insufficient blocking. Insufficient washing. High antibody concentrations. | Increase blocking time and use a high-quality blocking agent (e.g., 5% BSA). Increase the number and duration of washes. Titrate primary and secondary antibody concentrations. |
| Inconsistent results | Variation in cell seeding density. Inconsistent incubation times. Reagent degradation. | Ensure a uniform single-cell suspension before seeding. Standardize all incubation times. Prepare fresh reagents and store them properly. |
| NanoBRET™ Assay | ||
| Low BRET signal | Low transfection efficiency. Incorrect tracer or substrate concentration. | Optimize the transfection protocol. Use the recommended concentrations of tracer and substrate. |
| High variability between replicates | Inaccurate pipetting. Cell clumping. | Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure a single-cell suspension before plating. |
| No dose-response with this compound | This compound is inactive or degraded. Incorrect assay setup for an MTA-cooperative inhibitor. | Use a fresh stock of this compound. Ensure the assay conditions are suitable for detecting MTA-cooperative binding, which may require the presence of MTA or using MTAP-deleted cells. |
| General |
| Cell death at concentrations with no target engagement | Off-target toxicity of this compound. The cell line is highly sensitive to minor PRMT5 inhibition. | Test a structurally related inactive control compound. Perform a detailed time-course experiment to correlate target engagement with cell death. |
References
- 1. Facebook [cancer.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. tangotx.com [tangotx.com]
- 5. NanoBRET® TE PRMT5 Assay [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. epicypher.com [epicypher.com]
- 16. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 17. epicypher.com [epicypher.com]
- 18. Symmetric Di-Methyl Arginine Polyclonal Antibody (PA5-116813) [thermofisher.com]
- 19. onclive.com [onclive.com]
Vopimetostat Technical Support Center: Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of Vopimetostat (also known as TNG-462) in experimental setups. Adherence to these guidelines will help ensure the compound's stability and the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in regulating gene expression and other cellular processes through the methylation of arginine residues on histone and non-histone proteins.[3] this compound is particularly effective in cancers with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion.[4]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[5] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into smaller, single-use volumes.[6]
Q3: What is the best solvent for dissolving this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (192.05 mM), though this may require ultrasonication to fully dissolve.[5] It is recommended to use fresh, anhydrous DMSO as the presence of water can negatively affect solubility.[6]
Q4: I'm observing precipitation in my this compound stock solution. What should I do?
A4: If you notice precipitation, you can gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the compound.[6] This can sometimes occur with improper storage or if the solvent has absorbed moisture.[6] Always ensure your stock solution is clear before preparing working solutions for your experiments.
Q5: Are there any known factors that can cause this compound to degrade?
A5: While specific degradation pathways for this compound are not extensively published, general principles for small molecule inhibitors suggest that exposure to extreme pH, high temperatures, and prolonged light exposure could potentially lead to degradation. For similar compounds, stability is often compromised at pH values below 5.
Data Summary Tables
Table 1: this compound Storage Recommendations [5][6]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: this compound Solubility Profile [5]
| Solvent | Solubility |
| DMSO | 100 mg/mL (192.05 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.21 mg (Molecular Weight: 520.69 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution briefly.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as recommended in Table 1.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO as the this compound-treated samples.
-
Add the prepared working solutions to your cell cultures immediately.
-
Visual Guides
Caption: this compound inhibits the PRMT5/MEP50 complex.
Caption: General workflow for using this compound in vitro.
Caption: Troubleshooting unexpected this compound results.
References
- 1. This compound | C28H36N6O2S | CID 164752829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.tangotx.com [ir.tangotx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Vopimetostat Poised to Redefine Treatment for MTAP-Deleted Cancers: A Comparative Analysis of PRMT5 Inhibitors
For Immediate Release
BOSTON, December 7, 2025 – A new wave of targeted therapies is offering hope for patients with a specific genetic alteration in their tumors—homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 10-15% of all human cancers, creates a unique vulnerability that drug developers are now exploiting with a class of drugs known as PRMT5 inhibitors. Among these, Vopimetostat (TNG462), an MTA-cooperative PRMT5 inhibitor, is emerging as a potentially best-in-class agent, demonstrating significant anti-tumor activity in recent clinical trials. This guide provides a detailed comparison of this compound with other PRMT5 inhibitors, supported by the latest preclinical and clinical data for an audience of researchers, scientists, and drug development professionals.
The central mechanism of action for this targeted approach lies in the synthetic lethal relationship between MTAP deletion and the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). In normal cells, MTAP metabolizes methylthioadenosine (MTA). However, in cancer cells with MTAP deletion, MTA accumulates to high levels. This accumulation partially inhibits PRMT5. MTA-cooperative inhibitors like this compound capitalize on this by preferentially binding to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of PRMT5 in cancer cells while sparing healthy tissues.[1][2][3] This contrasts with earlier, non-MTA-cooperative PRMT5 inhibitors that target PRMT5 irrespective of MTAP status, often leading to dose-limiting toxicities.[1][2]
The PRMT5-MTAP Signaling Axis: A Targetable Vulnerability
The deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, leads to the accumulation of MTA. MTA acts as an endogenous partial inhibitor of PRMT5. MTA-cooperative inhibitors, such as this compound, stabilize the PRMT5-MTA complex, leading to a profound and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cancer cells. This targeted inhibition triggers a cascade of cellular events, including cell cycle arrest and apoptosis, ultimately leading to tumor cell death.
Comparative Performance of PRMT5 Inhibitors
The key distinction among PRMT5 inhibitors lies in their mechanism of action: MTA-cooperative versus non-cooperative. Preclinical studies have demonstrated the superior selectivity of MTA-cooperative inhibitors for MTAP-deleted cancer cells.
Preclinical Data
A pivotal preclinical study using MRTX1719, an MTA-cooperative inhibitor with a similar mechanism to this compound, highlighted this selectivity. In isogenic HCT116 colon cancer cell lines, MRTX1719 was over 70-fold more selective for MTAP-deleted cells compared to their wild-type counterparts. In contrast, the non-cooperative inhibitors GSK3326595 and JNJ-64619178 showed no such selectivity. This selectivity translates to in vivo models, where MRTX1719 demonstrated significant tumor growth inhibition in MTAP-deleted xenografts with minimal effect on MTAP wild-type tumors at the same doses. GSK3326595 and JNJ-64619178, however, inhibited the growth of both tumor types indiscriminately.[1]
| Inhibitor Class | Representative Drug | Selectivity for MTAP-del cells (IC50 Fold Difference) | In Vivo Efficacy (MTAP-del vs. MTAP-WT) |
| MTA-Cooperative | MRTX1719 | >70-fold | Selective tumor growth inhibition in MTAP-del models |
| Non-Cooperative | GSK3326595 | No selectivity | Similar tumor growth inhibition in both models |
| Non-Cooperative | JNJ-64619178 | No selectivity | Similar tumor growth inhibition in both models |
| Table 1: Preclinical comparison of MTA-cooperative vs. non-cooperative PRMT5 inhibitors in isogenic cancer models. Data is representative for the inhibitor classes and based on studies with MRTX1719.[1] |
Clinical Data
Recent data from the Phase 1/2 trial of this compound (NCT05732831) in patients with various MTAP-deleted solid tumors has shown promising clinical activity and a favorable safety profile.[4][5]
| Indication | Line of Therapy | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| All MTAP-del Cancers | N/A | 27% | 78% | 6.4 months |
| Pancreatic Cancer | 2nd Line | 25% | 71% (all lines) | 7.2 months |
| Histology Agnostic | Late Line | 49% | 89% | 9.1 months |
| Table 2: Clinical efficacy of this compound in patients with MTAP-deleted cancers (Data cutoff: Sept 1, 2025).[4][5][6] |
The most common treatment-related adverse events for this compound were predominantly grade 1 and included nausea, anemia, fatigue, dysgeusia, and thrombocytopenia. Notably, no grade 4 or 5 treatment-related adverse events were observed, underscoring its favorable safety profile.[5] This contrasts with first-generation, non-selective PRMT5 inhibitors, where myelosuppression was a significant dose-limiting toxicity.[7]
Experimental Methodologies
The following are representative protocols for key experiments used to evaluate the efficacy and mechanism of action of PRMT5 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic effects of PRMT5 inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT116 MTAP-deleted and wild-type) are seeded in 96-well plates at a density of 3,000-10,000 cells per well and incubated for 24 hours.
-
Inhibitor Treatment: A serial dilution of the PRMT5 inhibitor is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 5-10 days).
-
Reagent Addition: MTT or MTS reagent is added to each well, and the plates are incubated for 1-4 hours.
-
Data Acquisition: For MTT assays, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated relative to the vehicle control, and IC50 values are determined using graphing software.
Western Blot Analysis
This technique is used to measure the levels of specific proteins to confirm the mechanism of action of the inhibitor.
-
Cell Lysis: Cells treated with the PRMT5 inhibitor are lysed to extract proteins.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., symmetric dimethylarginine - SDMA, a marker of PRMT5 activity).
-
Secondary Antibody and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MTAP-deleted lung cancer cell line LU99) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The PRMT5 inhibitor is administered orally once daily.
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., SDMA levels by Western blot or IHC).
Future Directions
The promising clinical data for this compound, particularly in second-line MTAP-deleted pancreatic cancer, has prompted plans for a pivotal trial to begin in 2026, which will compare this compound to standard chemotherapy.[4] Furthermore, combination studies are underway to evaluate this compound with RAS(ON) inhibitors in patients with MTAP-deleted and RAS-mutated cancers, with initial data expected in 2026.[6]
The development of MTA-cooperative PRMT5 inhibitors like this compound represents a significant advancement in precision oncology. By targeting a specific vulnerability created by a common genetic deletion in cancer, these agents have the potential to offer a new, effective, and well-tolerated treatment option for a patient population with a high unmet medical need. Continued research and clinical evaluation will be crucial in fully defining the role of this compound and other next-generation PRMT5 inhibitors in the oncology treatment landscape.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. ir.tangotx.com [ir.tangotx.com]
- 5. onclive.com [onclive.com]
- 6. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with this compound (TNG462) in Patients with MTAP-deleted Cancers | Nasdaq [nasdaq.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle in MTAP-Deleted Pancreatic Cancer: Vopimetostat vs. AMG 193
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapy for pancreatic cancer is evolving, with a particular focus on synthetic lethality approaches. Two promising agents, Vopimetostat (TNG462) and AMG 193, have emerged as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for tumors harboring a specific genetic alteration: homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive comparison of this compound and AMG 193, summarizing available clinical data and presenting a framework for preclinical evaluation in pancreatic cancer cells.
Mechanism of Action: A Shared Strategy
Both this compound and AMG 193 leverage the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion. In normal cells, the MTAP enzyme plays a crucial role in the salvage of adenine and methionine. When MTAP is deleted, as is the case in approximately 35% of pancreatic cancers, the metabolite methylthioadenosine (MTA) accumulates within the cancer cells.[1] This accumulation leads to a partial inhibition of PRMT5 activity.[1][2]
This compound and AMG 193 are designed to exploit this vulnerability. AMG 193 is an MTA-cooperative PRMT5 inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to complete inhibition of PRMT5 activity specifically in MTAP-deleted cancer cells while sparing normal tissues.[2][3][4] this compound is also a selective PRMT5 inhibitor targeting MTAP-deleted cancers.[1][5] The inhibition of PRMT5, a key enzyme in protein methylation, disrupts various cellular processes, including RNA splicing, gene expression, and DNA damage repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7][8][9]
Clinical Performance in Pancreatic Cancer
Both this compound and AMG 193 are currently in clinical development for patients with advanced MTAP-deleted solid tumors, including pancreatic cancer. The following tables summarize the available efficacy and safety data from their respective clinical trials.
Table 1: Efficacy of this compound and AMG 193 in MTAP-Deleted Pancreatic Cancer
| Parameter | This compound (Phase 1/2)[1][5][10] | AMG 193 (Phase 1)[10][11] |
| Patient Population | 2nd-line MTAP-deleted pancreatic cancer | Efficacy-assessable patients at active and tolerable doses (800 mg QD, 1200 mg QD, or 600 mg BID) |
| Objective Response Rate (ORR) | 25% | 21.4% (across eight different tumor types, including pancreatic adenocarcinoma) |
| Median Progression-Free Survival (mPFS) | 7.2 months | Not specifically reported for pancreatic cancer subgroup |
Table 2: Safety Profile of this compound and AMG 193
| Adverse Events (Most Common) | This compound[5] | AMG 193[11] |
| Grade 1/2 | Nausea (26%), Anemia (20%), Fatigue (19%), Dysgeusia (19%), Thrombocytopenia (13%) | Favorable safety profile without clinically significant myelosuppression reported |
| Grade 3/4 | No treatment-related Grade 4 or 5 events reported | Not specified in detail in the provided search results |
Proposed Preclinical Comparison in Pancreatic Cancer Cell Lines
While clinical data provides valuable insights, a direct head-to-head comparison in a controlled laboratory setting is crucial for a comprehensive understanding of the relative potency and cellular effects of this compound and AMG 193. The following section outlines a proposed experimental workflow and detailed protocols for such a comparison using MTAP-deleted pancreatic cancer cell lines (e.g., PANC-1, which has a mutant KRAS and is relatively resistant to gemcitabine, or BxPC3 with wild-type KRAS and higher sensitivity to gemcitabine).[12]
Experimental Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and AMG 193 (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each drug.
Table 3: Hypothetical Cell Viability Data
| Concentration (µM) | This compound (% Viability) | AMG 193 (% Viability) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) |
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat pancreatic cancer cells in 6-well plates with the IC50 concentration of this compound and AMG 193 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[13][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 4: Hypothetical Apoptosis Data
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle | |||
| This compound (IC50) | |||
| AMG 193 (IC50) |
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat pancreatic cancer cells with the IC50 concentration of this compound and AMG 193 for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[15]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.[15][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 5: Hypothetical Cell Cycle Data
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | |||
| This compound (IC50) | |||
| AMG 193 (IC50) |
Conclusion
This compound and AMG 193 represent a significant advancement in the targeted therapy of MTAP-deleted pancreatic cancer. Both agents have demonstrated promising clinical activity with manageable safety profiles. While the available clinical data provides a solid foundation for their continued development, direct preclinical comparisons are essential to delineate their relative strengths and inform future clinical strategies. The proposed experimental framework in this guide offers a standardized approach for researchers to rigorously evaluate and compare these two promising PRMT5 inhibitors in pancreatic cancer cell lines, ultimately contributing to the development of more effective treatments for this challenging disease. Future pivotal trials for both agents will be crucial in establishing their roles in the treatment paradigm for this patient population.[1][5]
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. onclive.com [onclive.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. PRMT5: An Emerging Target for Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tango waltzes towards phase 3 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Proteomic Profiling of Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Vopimetostat vs. Standard Chemotherapy: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of vopimetostat, a first-in-class PRMT5 inhibitor, with standard-of-care chemotherapy regimens. The data presented is based on available preclinical studies to inform research and drug development decisions.
Executive Summary
This compound (TNG462) is an investigational, orally bioavailable, small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It exhibits a unique mechanism of action, showing selective cytotoxicity towards cancer cells with a specific genetic alteration—deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This genetic deletion is prevalent in various malignancies, including an estimated 10-15% of all human cancers, making this compound a promising targeted therapy.[3] This guide compares the preclinical efficacy and methodologies of this compound with standard chemotherapy agents used in pancreatic cancer and acute myeloid leukemia (AML), two areas with significant unmet medical needs.
Mechanism of Action: this compound
This compound's targeted action stems from its ability to exploit a metabolic vulnerability in MTAP-deleted cancer cells. In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of methylthioadenosine (MTA).[2] this compound forms a cooperative complex with MTA and PRMT5, leading to potent and selective inhibition of PRMT5's methyltransferase activity.[1][2] This inhibition disrupts downstream cellular processes essential for cancer cell proliferation and survival, ultimately leading to cell death.
References
Navigating Osimertinib Resistance: A Comparative Guide to Combination Therapies in EGFR-Mutated NSCLC
For Researchers, Scientists, and Drug Development Professionals
The third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the eventual development of acquired resistance remains a significant clinical challenge, necessitating novel therapeutic strategies. This guide provides a comparative overview of emerging and established combination therapies with osimertinib, with a special focus on the novel agent vopimetostat. We present available efficacy data, detailed experimental protocols, and visualizations of the underlying biological pathways to inform ongoing research and drug development efforts.
The Evolving Landscape of Osimertinib Resistance
Acquired resistance to osimertinib is complex and can be broadly categorized into on-target EGFR-dependent mechanisms and off-target EGFR-independent mechanisms. On-target resistance often involves the acquisition of new mutations in the EGFR gene, such as C797S, which interfere with osimertinib binding. Off-target resistance mechanisms are more diverse and include the activation of bypass signaling pathways, most notably MET amplification, as well as alterations in other pathways like RAS-MAPK, and phenotypic transformation such as epithelial-to-mesenchymal transition (EMT).[1] Understanding these mechanisms is crucial for the rational design of combination therapies aimed at overcoming or delaying resistance.
This compound and Osimertinib: A Novel Approach on the Horizon
This compound (TNG-462) is an investigational, potent, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in regulating gene expression and is implicated in cancer cell proliferation and survival.[2] The therapeutic rationale for combining this compound with osimertinib is based on preclinical evidence demonstrating a synergistic anti-tumor effect in NSCLC models.
Preclinical Efficacy
A preclinical study by Tango Therapeutics demonstrated that the combination of this compound and osimertinib resulted in superior efficacy compared to either monotherapy in MTAP-null preclinical models.[3][4] This suggests that targeting PRMT5 may offer a new avenue to overcome osimertinib resistance. While detailed quantitative data from these preclinical studies are not yet publicly available, the findings have provided a strong rationale for clinical investigation.
Clinical Development
Clinical trials evaluating this compound, both as a monotherapy and in combination with other agents, are currently underway. Notably, a Phase 1/2 clinical trial (NCT05732831) is assessing the safety and efficacy of this compound in patients with MTAP-deleted solid tumors, including NSCLC.[5] Another Phase 1/2 study (NCT06922591) is evaluating this compound in combination with RAS(ON) inhibitors in patients with pancreatic or non-small cell lung cancer with MTAP loss and RAS mutations.[6] As these trials mature, clinical data on the efficacy of this compound in combination with osimertinib in osimertinib-resistant NSCLC are highly anticipated.
Established Combination Strategies to Overcome Osimertinib Resistance
Several combination strategies have been investigated in clinical trials to address osimertinib resistance. The following sections provide a comparative overview of the most prominent approaches.
Osimertinib in Combination with Chemotherapy
The addition of platinum-based chemotherapy to osimertinib has been explored as a strategy to target heterogeneous tumor populations and delay the emergence of resistance.
| Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 25.5 months | 16.7 months | 0.62 (0.49, 0.79) | <0.0001 |
| Overall Survival (OS) | 47.5 months | 37.6 months | 0.77 (0.61, 0.96) | 0.02 |
Data from the FLAURA2 (NCT04035486) trial in patients with previously untreated, locally advanced or metastatic EGFR-mutated NSCLC.[2][7][8]
The FLAURA2 trial is a randomized, open-label, Phase 3 study.[9][10][11]
-
Patient Population: Patients with locally advanced (Stage IIIB/IIIC) or metastatic (Stage IV) EGFR-mutated (exon 19 deletion or L858R) NSCLC with no prior systemic therapy for advanced disease.
-
Treatment Arms:
-
Arm 1: Osimertinib (80 mg once daily) plus platinum-based chemotherapy (pemetrexed 500 mg/m² with either cisplatin 75 mg/m² or carboplatin AUC5) every 3 weeks for 4 cycles, followed by osimertinib and pemetrexed maintenance.
-
Arm 2: Osimertinib (80 mg once daily) monotherapy.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Key Secondary Endpoint: Overall Survival (OS).
Osimertinib in Combination with MET Inhibitors
MET amplification is a common mechanism of acquired resistance to osimertinib. Combining osimertinib with a MET inhibitor is a rational strategy to dually target both EGFR and MET signaling pathways.
SAVANNAH (Phase 2, NCT03778229): Patients with MET-amplified/overexpressed NSCLC post-osimertinib [12]
| Endpoint | Osimertinib + Savolitinib |
| Objective Response Rate (ORR) | 56% (95% CI: 45-67) |
| Median Duration of Response (DoR) | 7.1 months (95% CI: 5.6-9.6) |
| Median Progression-Free Survival (PFS) | 7.4 months (95% CI: 5.5-7.6) |
SACHI (Phase 3, NCT05015608): Patients with MET-amplified NSCLC post-EGFR TKI [13]
| Endpoint | Osimertinib + Savolitinib | Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Median PFS (ITT population) | 8.2 months | 4.5 months | 0.34 (0.23-0.49) | <0.0001 |
| Objective Response Rate (ORR) | 58% | 34% | - | 0.0004 |
This is a Phase 2, single-arm study.[1][14]
-
Patient Population: Patients with EGFR-mutated, MET-amplified or overexpressed, locally advanced or metastatic NSCLC who have progressed on first-line osimertinib.
-
Treatment: Osimertinib (80 mg once daily) in combination with savolitinib (300 mg or 600 mg once daily, or 300 mg twice daily).
-
Primary Endpoint: Objective Response Rate (ORR).
This is a randomized, open-label, Phase 3 study conducted in China.[7][15][16]
-
Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with MET amplification who have progressed on prior EGFR TKI therapy.
-
Treatment Arms:
-
Arm 1: Savolitinib (600 mg or 400 mg once daily based on body weight) plus osimertinib (80 mg once daily).
-
Arm 2: Platinum-based doublet chemotherapy (pemetrexed plus cisplatin or carboplatin).
-
-
Primary Endpoint: Progression-Free Survival (PFS).
INSIGHT 2 (Phase 2, NCT03940703): Patients with MET-amplified NSCLC post-first-line osimertinib [2][17][18]
| Endpoint | Osimertinib + Tepotinib |
| Objective Response Rate (ORR) | 50.0% (95% CI: 39.7-60.3) |
| Median Duration of Response (DoR) | 8.5 months (95% CI: 6.1-NE) |
| Median Progression-Free Survival (PFS) | 5.6 months (95% CI: 4.2-8.1) |
This is a Phase 2, open-label, two-arm study.[2][19][20]
-
Patient Population: Patients with advanced or metastatic EGFR-mutated NSCLC with MET amplification who have progressed on first-line osimertinib.
-
Treatment: Tepotinib (500 mg once daily) plus osimertinib (80 mg once daily).
-
Primary Endpoint: Objective Response Rate (ORR).
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided.
Caption: Signaling pathways in osimertinib resistance and targets of combination therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. INSIGHT 2: a phase II study of tepotinib plus osimertinib in MET-amplified NSCLC and first-line osimertinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tangotx.com [tangotx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 6. Tango Therapeutics Reports Positive TNG462 Clinical Data and Provides Update on PRMT5 Development Program | Nasdaq [nasdaq.com]
- 7. HUTCHMED - HUTCHMED and AstraZeneca Initiate SACHI Phase III Trial of ORPATHYS® and TAGRISSO® Combination in Certain Lung Cancer Patients in China After Progression on EGFR Inhibitor Therapy [hutch-med.com]
- 8. oncodaily.com [oncodaily.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
- 11. FLAURA2 trial shows osimertinib plus chemotherapy improves overall survival in eGFR-mutated advanced NSCLC | EurekAlert! [eurekalert.org]
- 12. New study results reinforce TAGRISSO® (osimertinib) as the backbone therapy for EGFR-mutated lung cancer across stages and settings [astrazeneca-us.com]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. oncology-central.com [oncology-central.com]
- 18. A Study of Tepotinib Plus Osimertinib in Osimertinib Relapsed MET Amplified NSCLC (INSIGHT 2) | University of Miami Health System [umiamihealth.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. lirias.kuleuven.be [lirias.kuleuven.be]
Validating Vopimetostat's Mechanism of Action: A Comparative Guide for New Cell Lines
This guide provides a framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Vopimetostat, a selective PRMT5 inhibitor, in new cell lines. By objectively comparing its performance with other PRMT5 inhibitors and providing detailed experimental protocols, this document serves as a practical resource for preclinical studies.
Executive Summary
This compound is an orally bioavailable small molecule that selectively inhibits Protein Arginine Methyltransferase 5 (PRMT5).[1] Its primary mechanism of action is based on the principle of synthetic lethality, demonstrating particular efficacy in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] This genetic alteration, present in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis.[3][4] MTA acts as a partial endogenous inhibitor of PRMT5, sensitizing these cancer cells to further inhibition by this compound.[5] This guide outlines the necessary experiments to confirm this mechanism in novel cell lines and compares this compound to other PRMT5 inhibitors, GSK3326595 and JNJ-64619178.
Data Presentation
Table 1: Comparison of PRMT5 Inhibitors
| Feature | This compound (TNG462) | GSK3326595 (Pemrametostat) | JNJ-64619178 |
| Primary Target | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) |
| Mechanism of Action | MTA-cooperative inhibitor; selectively binds to the PRMT5-MTA complex | Non-competitive inhibitor with respect to SAM, competitive with the protein substrate | Binds to both the SAM and substrate-binding pockets with slow off-rate kinetics (pseudo-irreversible)[1][6][7] |
| Key Selectivity | Highly selective for MTAP-deleted cancer cells[2] | Active in both MTAP-wildtype and deleted cells, with some studies suggesting increased sensitivity in splicing factor mutant cells[8] | Broad anti-proliferative activity, with potential for enhanced sensitivity in cells with splicing factor mutations[9] |
| Reported Clinical Use | Phase 1/2 trials for MTAP-deleted solid tumors, including pancreatic and non-small cell lung cancer[3][10][11] | Clinical trials for various solid tumors and hematologic malignancies, including adenoid cystic carcinoma[12] | Clinical trials for advanced solid tumors and non-Hodgkin's lymphoma[6][12] |
Table 2: Suggested Cell Lines for Validation Studies
| Cell Line | Cancer Type | MTAP Status | Rationale for Use |
| HCT116 | Colorectal Carcinoma | Wild-type | Paired with its MTAP-knockout counterpart to create an isogenic system for direct comparison.[13] |
| HCT116 MTAP-KO | Colorectal Carcinoma | MTAP-deleted (CRISPR) | Isogenic control to specifically test the MTAP-dependent synthetic lethality of this compound.[13] |
| A549 | Lung Adenocarcinoma | MTAP-deleted | A commonly used lung cancer cell line with known MTAP deletion to test efficacy.[14] |
| MCF-7 | Breast Adenocarcinoma | MTAP-deleted | A well-characterized breast cancer cell line to assess activity in a different tumor type.[15] |
| U-87 MG | Glioblastoma | MTAP-deleted | Representative of central nervous system tumors where MTAP deletions are prevalent.[14] |
| SaOS2 | Osteosarcoma | Wild-type | A wild-type control to demonstrate the selectivity of this compound for MTAP-deleted cells.[16] |
Table 3: Expected Outcomes of Validation Experiments
| Experiment | Expected Outcome for this compound | Comparison with Alternatives |
| Cell Viability Assay | Significantly lower IC50 in MTAP-deleted cell lines (e.g., HCT116 MTAP-KO, A549, MCF-7) compared to MTAP-wildtype lines (e.g., HCT116, SaOS2). | GSK3326595 and JNJ-64619178 are expected to show less pronounced differences in IC50 between MTAP-deleted and wild-type cell lines. |
| Western Blot | Dose-dependent decrease in symmetric dimethylarginine (SDMA) levels on target proteins (e.g., SmD3, Histone H4R3me2s) in all tested cell lines. | All three inhibitors should decrease SDMA levels, confirming on-target PRMT5 inhibition. |
| RT-qPCR | Modulation of genes downstream of PRMT5, potentially including upregulation of tumor suppressor genes and changes in genes related to RNA splicing. | GSK3326595 and JNJ-64619178 will also affect the expression of PRMT5 target genes. Comparing the gene expression profiles can reveal subtle differences in their downstream effects. |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted for a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Materials:
-
Selected MTAP-deleted and MTAP-wildtype cell lines
-
Complete cell culture medium
-
This compound, GSK3326595, JNJ-64619178 (and vehicle control, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the comparator compounds in complete culture medium. A typical concentration range could be from 1 nM to 10 µM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different drug concentrations or vehicle control.
-
Incubate the plates for 72-120 hours, depending on the cell doubling time.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of the reduced resorufin using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for assessing the on-target effect of PRMT5 inhibitors by measuring the levels of a key downstream epigenetic mark.
Materials:
-
Cell lines treated with varying concentrations of PRMT5 inhibitors for 24-48 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SDMA motif (e.g., anti-symmetric di-methyl Arginine), anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total PRMT5 and the loading control to ensure equal protein loading and to assess any feedback on PRMT5 expression.
RT-qPCR for Gene Expression Analysis
This protocol allows for the quantification of changes in the expression of PRMT5 target genes.
Materials:
-
Cell lines treated with IC50 concentrations of PRMT5 inhibitors for 24 hours.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for target genes (e.g., tumor suppressor genes, splicing factors) and housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Extract total RNA from the treated cells and perform DNase I treatment to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the master mix, gene-specific primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol.
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping genes.
-
Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualization
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. seekingalpha.com [seekingalpha.com]
- 4. investing.com [investing.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. onclive.com [onclive.com]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Vopimetostat's Synergistic Potential with RAS(ON) Inhibitors Daraxonrasib and Zoldonrasib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance anti-tumor efficacy and overcome resistance. This guide provides a comparative overview of the investigational PRMT5 inhibitor, vopimetostat, and its synergistic potential with two novel RAS(ON) inhibitors, daraxonrasib and zoldonrasib. This compound, developed by Tango Therapeutics, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5) for cancers with MTAP deletion. Daraxonrasib and zoldonrasib, from Revolution Medicines, are inhibitors of the active, GTP-bound form of RAS proteins. This document summarizes their mechanisms of action, the preclinical rationale for their combination, and the design of an ongoing clinical trial evaluating their synergistic activity.
Mechanism of Action of Individual Agents
A clear understanding of the individual mechanisms of these targeted agents is crucial to appreciate the rationale for their combination.
| Drug | Target | Mechanism of Action | Key Characteristics |
| This compound (TNG462) | PRMT5 | This compound is an MTA-cooperative inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. In cancers with a deletion of the MTAP gene, the substrate MTA accumulates and sensitizes these cells to PRMT5 inhibition, leading to synthetic lethality.[1] | Orally bioavailable; Selective for MTAP-deleted cancer cells.[1] |
| Daraxonrasib (RMC-6236) | Pan-RAS(ON) | Daraxonrasib is a multi-selective inhibitor that targets the active, GTP-bound (ON) state of various RAS isoforms (pan-RAS), including KRAS, NRAS, and HRAS, with various mutations. It forms a tri-complex with cyclophilin A and RAS(ON) to block downstream signaling.[2][3] | Orally active; Targets both mutant and wild-type RAS(ON) proteins.[2] |
| Zoldonrasib (RMC-9805) | KRAS G12D(ON) | Zoldonrasib is a selective, covalent inhibitor of the KRAS G12D mutant in its active, GTP-bound (ON) state. It forms a tri-complex with cyclophilin A and KRAS G12D(ON), leading to covalent modification of the aspartate-12 residue and subsequent inhibition of downstream signaling pathways.[4][5][6] | Orally bioavailable; Highly selective for the KRAS G12D mutation.[4][5][6] |
Signaling Pathways
The RAS and PRMT5 pathways are critical regulators of cell proliferation and survival. Their intersection provides a strong basis for combination therapy.
Caption: Simplified signaling pathways for RAS and PRMT5, indicating the targets of daraxonrasib, zoldonrasib, and this compound.
Preclinical Synergy
The rationale for combining this compound with a RAS(ON) inhibitor is based on the high frequency of co-occurring MTAP deletions and RAS mutations in several cancers, particularly pancreatic and lung cancer. Preclinical studies have reportedly demonstrated strong synergistic activity with these combinations.
While detailed quantitative data from preclinical studies are not yet publicly available, a presentation from Tango Therapeutics included a graph from a patient-derived xenograft (PDX) model of MTAP-null, KRAS G12D pancreatic cancer. This study showed that the combination of this compound and zoldonrasib led to more significant and durable tumor regressions compared to either agent alone.
Preclinical Xenograft Model: this compound + Zoldonrasib
-
Model: KP4 MTAP-null, KRAS G12D Pancreatic Cancer Cell-Derived Xenograft (CDX)[7]
-
Observation: The combination of this compound and zoldonrasib resulted in sustained tumor regression, whereas monotherapy with either agent only led to tumor growth inhibition or partial regression.[7]
Note: Specific dosing, treatment schedules, and statistical analyses for this preclinical study are not publicly available.
Clinical Development: Phase 1/2 Combination Trial
Based on the promising preclinical data, a Phase 1/2 clinical trial (NCT06922591) was initiated to evaluate the safety and efficacy of this compound in combination with daraxonrasib or zoldonrasib.[4] The first patient was dosed in June 2025, with initial data anticipated in 2026.[8]
Experimental Protocol: NCT06922591
| Parameter | Description |
| Trial Title | A Phase 1/2, Multicenter, Open-Label Study to Evaluate Safety, Tolerability & Antitumor Activity of TNG462 (this compound) in Combination With Other Agents in Patients With Pancreatic or Non-Small Cell Lung Cancer With MTAP Loss & RAS Mutation. |
| Phase | Phase 1/2 |
| Study Design | Open-label, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2) study. |
| Primary Objectives | To determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of this compound in combination with daraxonrasib or zoldonrasib. |
| Secondary Objectives | To evaluate the preliminary anti-tumor activity of the combinations (Overall Response Rate, Duration of Response, Progression-Free Survival). |
| Patient Population | Adults with metastatic pancreatic ductal adenocarcinoma (PDAC) or locally advanced/metastatic non-small cell lung cancer (NSCLC) with confirmed MTAP loss and a RAS mutation, who have received prior standard therapy. |
| Interventions | - Arm 1: this compound + Daraxonrasib- Arm 2: this compound + Zoldonrasib |
Experimental Workflow
Caption: High-level workflow of the NCT06922591 clinical trial for this compound combinations.
Comparison of this compound Combination Strategies
The two combination arms of the clinical trial offer distinct therapeutic strategies based on the specific RAS inhibitor used.
| Feature | This compound + Daraxonrasib | This compound + Zoldonrasib |
| RAS Target | Pan-RAS(ON) (various isoforms and mutations) | KRAS G12D(ON) |
| Potential Patient Population | Broader range of RAS mutations in MTAP-deleted cancers. | Specifically for KRAS G12D-mutant, MTAP-deleted cancers. |
| Rationale | Dual targeting of PRMT5 and broad RAS signaling. | Dual targeting of PRMT5 and a highly specific oncogenic driver. |
| Potential Advantages | May be effective against a wider array of RAS-driven tumors and could potentially mitigate resistance through broad RAS inhibition. | Highly targeted approach may lead to a better therapeutic window and reduced off-target effects. |
| Potential Challenges | Potential for on-target toxicities related to the inhibition of wild-type RAS. | Efficacy is limited to tumors harboring the specific KRAS G12D mutation. |
Conclusion
The combination of the MTAP-selective PRMT5 inhibitor this compound with the RAS(ON) inhibitors daraxonrasib and zoldonrasib represents a promising and rational therapeutic strategy for tumors with co-occurring MTAP deletions and RAS mutations. While publicly available quantitative preclinical data on the synergy of these specific combinations is currently limited, the strong preclinical rationale has led to the initiation of a Phase 1/2 clinical trial. The results of this trial, expected in 2026, will be critical in defining the clinical utility and synergistic potential of these novel combination therapies. The distinct targeting strategies of daraxonrasib and zoldonrasib will allow for a comparative assessment of a broad versus a highly selective RAS inhibition approach in combination with PRMT5 inhibition.
References
- 1. verastem.com [verastem.com]
- 2. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacr.org [aacr.org]
- 5. Revolution Medicines to Deliver Multiple Presentations at the 2024 EORTC-NCI-AACR Symposium and Host Investor Webcast | Revolution Medicines [ir.revmed.com]
- 6. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tangotx.com [tangotx.com]
Navigating Resistance: A Comparative Guide to Vopimetostat and Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a critical challenge in oncology. Vopimetostat (TNG462), a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), has shown promise in clinical trials, particularly for cancers with MTAP deletions.[1][2] Understanding its potential for cross-resistance with other epigenetic drugs is paramount for developing durable therapeutic strategies. This guide provides a comparative analysis of resistance mechanisms associated with this compound and other classes of epigenetic drugs, supported by available experimental data.
This compound: A Targeted Epigenetic Approach
This compound is an orally bioavailable small molecule that inhibits PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3] Its mechanism of action is particularly effective in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5.[3][4] this compound leverages this vulnerability, creating a synthetic lethal effect by further inhibiting PRMT5 in these MTA-high environments, leading to cancer cell death while sparing normal cells.[4]
Cross-Resistance Landscape: A Surprising Lack of Evidence
Extensive literature review reveals a notable absence of direct experimental evidence for cross-resistance between this compound (or other PRMT5 inhibitors) and other major classes of epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, DNA methyltransferase (DNMT) inhibitors, and bromodomain and extra-terminal motif (BET) inhibitors. Instead, the current body of research points towards a landscape of collateral sensitivity and synergistic interactions.
Collateral sensitivity describes a phenomenon where the development of resistance to one drug inadvertently induces sensitivity to another. This suggests that sequential or combination therapies could be highly effective.
Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects.
The following table summarizes key findings from preclinical studies on the resistance patterns of PRMT5 inhibitors and their interactions with other therapeutic agents.
| Drug Class | Resistance Mechanism to PRMT5i | Interaction with PRMT5i-Resistant Cells | Key Findings & Implications |
| Taxanes (e.g., Paclitaxel) | Transcriptional state switch, upregulation of stathmin 2 (STMN2) in lung adenocarcinoma.[1][5] | Collateral Sensitivity | PRMT5 inhibitor-resistant lung cancer cells become hypersensitive to paclitaxel.[4][5] This suggests a potential sequential therapy strategy. |
| mTOR Inhibitors (e.g., Temsirolimus) | Upregulation of mTOR signaling pathways in mantle cell lymphoma.[6][7] | Collateral Sensitivity | PRMT5 inhibitor-resistant mantle cell lymphoma cells show increased sensitivity to mTOR inhibitors.[7] Combination therapy shows synergistic effects.[7] |
| BCL-2 Inhibitors (e.g., Venetoclax) | Upregulation of the PRMT5/MSI2/c-MYC/BCL-2 axis in B-cell lymphoma.[8] | Synergy | Combined inhibition of PRMT5 and BCL-2 induces synergistic apoptosis in lymphoma cells, including those resistant to ibrutinib.[8][9] |
| EZH2 Inhibitors (e.g., GSK126) | Functional association between PRMT5 and EZH2 in colorectal cancer.[10][11] | Synergy | Combined inhibition of PRMT5 and EZH2 has a synergistic anti-proliferative effect on colorectal cancer cells.[10][11] |
| HDAC Inhibitors | No direct data on cross-resistance. Studies on HDACi resistance show cross-resistance within the class but not necessarily to other epigenetic drug classes.[3][9][12] | Potential for Synergy | Pre-treatment with EZH2 inhibitors can sensitize multiple myeloma cells to the HDAC inhibitor panobinostat.[13] Given the interplay between epigenetic modifiers, there is a rationale for exploring combinations. |
| DNMT Inhibitors | No direct data on cross-resistance. | Potential for Synergy | DNMT inhibitors can synergize with HDAC inhibitors to reactivate gene expression.[14] The potential for synergy with PRMT5 inhibitors remains to be explored. |
| BET Inhibitors | No direct data on cross-resistance. | Potential for Sensitization | BET inhibitors have been shown to sensitize resistant cancer cells to chemotherapy.[15] Their interaction with PRMT5 inhibitor resistance is an area for future investigation. |
Signaling Pathways and Resistance Mechanisms
The development of resistance to PRMT5 inhibitors appears to be driven by a reprogramming of transcriptional networks rather than by mutations in the PRMT5 gene itself. This is a key distinction from resistance mechanisms observed for some other targeted therapies.
Caption: this compound-induced PRMT5 inhibition can lead to transcriptional reprogramming, resulting in collateral sensitivities.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on drug resistance. Specific details may vary between studies.
Generation of Drug-Resistant Cell Lines
This protocol outlines the common method of inducing drug resistance in cancer cell lines through continuous, escalating drug exposure.
Materials:
-
Parental cancer cell line
-
This compound or other epigenetic drug
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
Procedure:
-
Determine IC50: Culture the parental cell line and treat with a range of drug concentrations for a defined period (e.g., 72 hours). Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in the presence of the drug at a concentration equal to or slightly below the IC50.
-
Subculture and Dose Escalation: When the cells reach approximately 80% confluency, subculture them. Gradually increase the drug concentration in the culture medium with each passage. The increment of concentration increase should be determined empirically for each cell line.
-
Monitor for Resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a resistant cell line.[6][8]
-
Stabilize the Resistant Line: Once the desired level of resistance is achieved, maintain the cell line in a constant concentration of the drug for several passages to ensure a stable resistant phenotype.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of drugs on cancer cell lines and to determine IC50 values.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound and/or other epigenetic drugs
-
Complete cell culture medium
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the drug(s) of interest. Include untreated control wells. For sequential treatment studies, cells are first treated with one drug, washed, and then treated with the second drug.[2][5]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.[2][5]
Conclusion and Future Directions
The current evidence does not support the existence of significant cross-resistance between this compound and other classes of epigenetic drugs. Instead, the mechanisms of resistance to PRMT5 inhibition open up promising avenues for combination therapies and sequential treatments that exploit collateral sensitivities. This understanding is crucial for the strategic development of this compound in the clinical setting and for designing rational drug combinations to overcome therapeutic resistance.
Future research should focus on:
-
Directly investigating the sensitivity of this compound-resistant cell lines to a broad panel of epigenetic inhibitors to definitively rule out cross-resistance.
-
Elucidating the detailed molecular mechanisms underlying the observed collateral sensitivities.
-
Conducting in vivo studies to validate the efficacy of combination and sequential therapies identified in preclinical models.
By continuing to unravel the complexities of epigenetic drug resistance, the scientific community can pave the way for more effective and durable cancer treatments.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly synergistic effect of sequential treatment with epigenetic and anticancer drugs to overcome drug resistance in breast cancer cells is mediated via activation of p21 gene expression leading to G2/M cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial resistance and mechanisms of epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Replicating Vopimetostat's Preclinical Efficacy: A Comparative Guide
For researchers and drug development professionals investigating the landscape of PRMT5 inhibitors, this guide provides a comprehensive overview of the preclinical experimental data for Vopimetostat (TNG462) and its key competitors, AMG 193 and MRTX1719. This document outlines the methodologies for replicating key experiments, presents available quantitative data in a comparative format, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
This compound and its counterparts, AMG 193 and MRTX1719, are at the forefront of a novel class of anticancer agents known as MTA-cooperative PRMT5 inhibitors. Their mechanism of action is specifically targeted towards cancer cells harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to an accumulation of methylthioadenosine (MTA), which binds to and partially inhibits the protein arginine methyltransferase 5 (PRMT5). These drugs then bind to the MTA-bound PRMT5, further stabilizing this inhibitory complex and leading to potent and selective cell death in MTAP-deleted cancer cells, while sparing normal tissues where MTA levels are low.[1][2][3]
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and its key competitors, providing a quantitative comparison of their anti-cancer activity.
In Vitro Cell Viability
The potency of these inhibitors has been evaluated in various cancer cell lines, with a particular focus on isogenic cell line pairs that differ only in their MTAP status. This allows for a direct assessment of the inhibitors' selectivity for MTAP-deleted cells.
| Compound | Cell Line | MTAP Status | IC50 (nM) | Fold Selectivity (WT/del) |
| This compound (TNG462) | HCT116 | Deleted | <1000 | 45x |
| LN18 | Deleted | <1000 | Not Reported | |
| AMG 193 | HCT116 | Deleted | ~100 | ~40x |
| MRTX1719 | HCT116 | Deleted | 12 | >70x |
Note: IC50 values are approximate and may vary between different studies and experimental conditions.
In Vivo Xenograft Models
The anti-tumor activity of these compounds has been demonstrated in various cell line-derived (CDX) and patient-derived (PDX) xenograft models.
| Compound | Xenograft Model | Dosing Regimen | Outcome |
| This compound (TNG462) | LU99 (NSCLC) | 40, 100 mg/kg; p.o. daily | Tumor growth inhibition |
| AMG 193 | HCT116 (Colorectal) | Oral, once-daily | Robust anti-tumor activity |
| MRTX1719 | LU99 (NSCLC) | Oral, once-daily | Dose-dependent tumor growth inhibition |
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the principal experiments are provided below.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay is fundamental to assessing the cytotoxic effects of the inhibitors on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP wild-type and MTAP-deleted isogenic pair)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116)
-
This compound, AMG 193, or MRTX1719 (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10^4 cells/cm^2 and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of the inhibitors in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 6 days for AMG 193 in HCT116 cells).[5]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[6]
-
-
CellTiter-Glo Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes.
-
Measure luminescence.[7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Symmetric Dimethylarginine (SDMA)
This experiment is crucial for confirming the on-target activity of the PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 enzymatic activity.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Lyse cells and quantify protein concentration. Prepare lysates with Laemmli buffer and denature by heating.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
RNA Sequencing
RNA sequencing can provide a global view of the transcriptional changes induced by PRMT5 inhibition, offering insights into the downstream pathways affected.
Materials:
-
RNA extracted from inhibitor-treated and control cells
-
RNA isolation kit
-
Library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit)
-
Next-generation sequencing platform
Protocol:
-
RNA Isolation: Isolate total RNA from cells and assess its quality and quantity.
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes whose expression is significantly altered by the inhibitor treatment.
-
Conduct pathway analysis to identify the biological pathways enriched among the differentially expressed genes.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for evaluating PRMT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Vopimetostat: A New Generation of PRMT5 Inhibition Outperforming First-Generation Compounds in Precision and Efficacy
For Immediate Release
In the rapidly evolving landscape of precision oncology, Vopimetostat (TNG462), a next-generation, MTA-cooperative PRMT5 inhibitor, is demonstrating a superior preclinical and clinical profile compared to first-generation PRMT5 inhibitors. This guide provides a comprehensive benchmark of this compound against its predecessors, highlighting key differentiators in mechanism of action, efficacy, and safety. The data presented herein is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in targeted cancer therapy.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a well-validated target in oncology due to its critical role in cellular processes frequently dysregulated in cancer. However, the clinical development of first-generation PRMT5 inhibitors has been hampered by on-target toxicities, particularly hematological adverse events. This compound represents a significant advancement by selectively targeting cancer cells with MTAP (methylthioadenosine phosphorylase) deletions. This synthetic lethal approach leverages the accumulation of methylthioadenosine (MTA) in MTAP-deleted tumors to form a highly potent this compound-PRMT5-MTA ternary complex, leading to enhanced cancer cell killing while sparing normal tissues.
Mechanism of Action: A Tale of Two Generations
First-generation PRMT5 inhibitors are non-selective, binding to the S-adenosylmethionine (SAM) pocket of the PRMT5 enzyme in both healthy and cancerous cells. This lack of selectivity can lead to dose-limiting toxicities.[1]
This compound, in contrast, is an MTA-cooperative inhibitor.[2] In cancer cells with MTAP deletions, the enzyme MTAP is absent, leading to a buildup of its substrate, MTA.[3] this compound capitalizes on this by preferentially binding to the MTA-bound PRMT5, forming a stable ternary complex that potently inhibits its methyltransferase activity.[3] This mechanism confers a high degree of selectivity for MTAP-deleted cancer cells.
Preclinical Performance: Potency and Selectivity
Preclinical data highlight the superior potency and selectivity of this compound compared to first-generation inhibitors.
| Compound | Target/Assay | IC50 | Selectivity (MTAP-del vs MTAP-wt) | Reference |
| This compound (TNG462) | Cell Viability (MTAP-del cell lines) | <1 µM | 45-fold | [4][5] |
| JNJ-64619178 | PRMT5-MEP50 Enzymatic Assay | 0.14 nM | Not Applicable | [5][6][7] |
| GSK3326595 | PRMT5/MEP50 Enzymatic Assay | 6.2 nM | Not Applicable | [8] |
Clinical Efficacy: A New Benchmark in MTAP-Deleted Cancers
Clinical trial data for this compound have demonstrated promising efficacy in patients with MTAP-deleted solid tumors, surpassing the outcomes observed with first-generation PRMT5 inhibitors.
| Inhibitor | Trial Phase | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| This compound (TNG462) | Phase 1/2 | MTAP-deleted cancers (all types) | 27% | 6.4 months | [9][10] |
| 2L MTAP-deleted pancreatic cancer | 25% | 7.2 months | [9][11] | ||
| Histology-agnostic cohort (excluding sarcoma) | 49% | 9.1 months | [10][11] | ||
| JNJ-64619178 | Phase 1 | Advanced solid tumors and NHL | 5.6% | Not Reported | [7][12] |
| Adenoid Cystic Carcinoma (ACC) | 11.5% | 19.1 months | [7][12] | ||
| GSK3326595 | Phase 1 | Advanced solid tumors | Modest | Not Reported | [13] |
| Non-Hodgkin Lymphoma (NHL) | 10% | Not Reported | [13] |
Safety Profile: Mitigating On-Target Toxicity
A significant advantage of this compound's MTA-cooperative mechanism is its favorable safety profile. By selectively targeting cancer cells, this compound is generally well-tolerated, with predominantly low-grade adverse events.[9][14] In contrast, first-generation inhibitors have been associated with dose-limiting hematological toxicities.[1]
| Inhibitor | Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs | Reference |
| This compound (TNG462) | Nausea (26%), Anemia (20%), Fatigue (19%), Dysgeusia (19%), Thrombocytopenia (13%) (predominantly Grade 1) | Anemia (13%) | [9][14] |
| JNJ-64619178 | Thrombocytopenia, Neutropenia | Dose-limiting toxicities observed | [7] |
| GSK3326595 | Fatigue (45%), Anemia (41%), Nausea (39%), Alopecia (31%) | Anemia (24%), Thrombocytopenia (7%) | [13] |
| PF-06939999 | Anemia (28%), Thrombocytopenia (22%), Fatigue (6%), Neutropenia (4%) | Dose-limiting toxicities observed | [15] |
Downstream Signaling and Experimental Workflows
PRMT5 inhibition impacts multiple downstream pathways crucial for cancer cell survival, including cell cycle progression and DNA damage response.[6][16]
The evaluation of PRMT5 inhibitors involves a standardized set of preclinical experiments.
Experimental Protocols
Detailed methodologies for key assays are provided below for reproducibility and further research.
PRMT5 Enzymatic Assay (Chemiluminescent)
This assay measures the enzymatic activity of PRMT5 by detecting the methylation of a histone substrate.
-
Plate Preparation: A 96-well plate is pre-coated with a histone H4 peptide substrate.
-
Reaction Mixture: Prepare a reaction mixture containing purified PRMT5 enzyme, S-adenosylmethionine (SAM), and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Incubation: Add the reaction mixture to the wells and incubate for a specified period (e.g., 1 hour) to allow the methylation reaction to occur.
-
Antibody Incubation: Add a primary antibody specific to the methylated arginine residue on the histone substrate, followed by a horseradish peroxidase (HRP)-labeled secondary antibody.
-
Detection: Add a chemiluminescent HRP substrate and measure the light output using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of the inhibitor on cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PRMT5 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[12][16][17][18]
In Vivo Xenograft Model
This protocol outlines the evaluation of anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MTAP-deleted cell line) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PRMT5 inhibitor (e.g., via oral gavage) and vehicle control according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.[13][19]
Conclusion
This compound represents a paradigm shift in the therapeutic targeting of PRMT5. Its MTA-cooperative mechanism of action confers a high degree of selectivity for MTAP-deleted cancers, translating to a superior efficacy and safety profile compared to first-generation PRMT5 inhibitors. The compelling preclinical and clinical data position this compound as a potential best-in-class agent for a significant patient population with high unmet medical needs. Further clinical development is anticipated to solidify its role in the armamentarium of precision cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (TNG462, TNG-462) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. seekingalpha.com [seekingalpha.com]
- 11. za.investing.com [za.investing.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with this compound (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
Vopimetostat Safety Profile: A Comparative Analysis for Drug Development Professionals
A comprehensive guide comparing the safety and tolerability of Vopimetostat with alternative therapies in the treatment of MTAP-deleted cancers.
Introduction
This compound (TNG462) is an investigational, orally bioavailable, small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) that has demonstrated promising efficacy in patients with methylthioadenosine phosphorylase (MTAP)-deleted solid tumors.[1][2] Its mechanism of action, which involves selectively targeting cancer cells with MTAP deletions, is designed to offer a wider therapeutic index and a more favorable safety profile compared to traditional chemotherapy and other targeted agents. This guide provides a detailed comparative analysis of this compound's safety profile against standard-of-care chemotherapy regimens and another investigational MTA-cooperative PRMT5 inhibitor, AMG 193, supported by available clinical trial data.
Comparative Safety Profile: this compound vs. Alternatives
The safety profile of this compound has been primarily evaluated in the ongoing Phase 1/2 clinical trial (NCT05732831).[2][3][4] For comparison, we will analyze the adverse event data for standard second-line chemotherapy regimens for pancreatic cancer, FOLFIRINOX and Gemcitabine plus nab-Paclitaxel, as well as the publicly available data for AMG 193, another MTA-cooperative PRMT5 inhibitor in clinical development (NCT05094336).[5][6][7]
Table 1: Comparison of Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | This compound (Phase 1/2)[1][3][8][9] | AMG 193 (Phase 1)[5][6][10] | FOLFIRINOX (Meta-analysis)[9][11][12][13][14] | Gemcitabine + nab-Paclitaxel (Meta-analysis)[15][16][17][18][19] |
| Hematological | ||||
| Anemia | 20% (Grade 3: 13%) | Not Reported as Common | Grade 3/4: 5-15% | Grade 3/4: 10-27% |
| Neutropenia | Not Reported as Common | No Clinically Significant Myelosuppression | Grade 3/4: 20-46% | Grade 3/4: 27-42% |
| Febrile Neutropenia | Not Reported | Not Reported | Grade 3/4: 5-7% | Grade 3/4: 3% |
| Thrombocytopenia | 13% (Predominantly Grade 1) | Not Reported as Common | Grade 3/4: 5-9% | Grade 3/4: 2-13% |
| Non-Hematological | ||||
| Nausea | 26% (Predominantly Grade 1) | 57.5% (Grade 3: 4.6%) | Grade 3/4: 7-15% | Grade 3/4: 8-17% |
| Fatigue | 19% (Predominantly Grade 1) | 25.3% (Grade 3: 1.1%) | Grade 3/4: 9-24% | Grade 3/4: 7-17% |
| Diarrhea | Not Reported as Common | Not Reported as Common | Grade 3/4: 10-13% | Grade 3/4: 4-6% |
| Vomiting | Not Reported as Common | 34.5% (Grade 3: 3.4%) | Grade 3/4: 5-15% | Grade 3/4: 4-6% |
| Dysgeusia | 19% (Predominantly Grade 1) | Not Reported | Not Reported | Not Reported |
| Peripheral Neuropathy | Not Reported | Not Reported | Grade 3/4: 9% | Grade 3/4: 7-17% |
| Dose Modifications | ||||
| Dose Reductions | 8% | 10 patients (out of 48) | Variable | Variable |
| Discontinuations due to AEs | 0% | 3 patients (out of 48) | Variable | Variable |
Key Observations:
-
This compound demonstrates a generally well-tolerated safety profile, with the majority of treatment-related adverse events (TRAEs) being Grade 1.[1][8][9]
-
Notably, no Grade 4 or 5 TRAEs have been reported for this compound in the ongoing Phase 1/2 study.[1][8]
-
The rates of severe hematological toxicities, such as neutropenia and febrile neutropenia, which are common with FOLFIRINOX and Gemcitabine + nab-Paclitaxel, are significantly lower with this compound.
-
While anemia is a reported TRAE for this compound, with a Grade 3 event rate of 13%, this appears to be a manageable on-target effect of PRMT5 inhibition.
-
Compared to AMG 193, this compound appears to have a lower incidence of nausea and vomiting.
-
The low rates of dose reduction (8%) and discontinuation (0%) due to adverse events for this compound suggest good tolerability and the potential for sustained treatment duration.[3]
Experimental Protocols
The safety and tolerability of this compound are being formally evaluated in the multicenter, open-label, Phase 1/2 clinical trial (NCT05732831).[2][4]
Study Design:
-
Phase 1: A dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2: A dose-expansion phase to evaluate the safety and efficacy of this compound at the RP2D in specific cohorts of patients with MTAP-deleted solid tumors.[2]
Safety Monitoring and Assessment:
The safety monitoring plan for a Phase 1/2 trial like that of this compound typically includes the following, in accordance with regulatory guidelines:[20][21][22][23]
-
Frequent Monitoring: Continuous and close monitoring of all study participants by the investigator.
-
Adverse Event (AE) Reporting: All adverse events are recorded, regardless of their perceived relationship to the study drug. The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][8][24][25][26]
-
Laboratory Assessments: Regular monitoring of hematology (complete blood count with differential) and blood chemistry panels to assess for organ toxicity (liver function tests, renal function tests, etc.).
-
Physical Examinations: Regular physical examinations and vital sign monitoring.
-
Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, a predefined DLT period is established to assess for severe toxicities that would preclude further dose increases.
-
Data and Safety Monitoring Board (DSMB): For multi-site or high-risk trials, an independent DSMB may be established to periodically review safety data.[20]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's MTA-cooperative inhibition of PRMT5 in MTAP-deleted cancer cells.
Experimental Workflow for Safety Assessment in a Phase 1/2 Clinical Trial
Caption: A typical workflow for safety assessment in a Phase 1/2 clinical trial.
Conclusion
The available data from the ongoing Phase 1/2 trial suggest that this compound has a favorable and manageable safety profile, particularly when compared to the significant toxicities associated with standard-of-care chemotherapy regimens used in pancreatic cancer. Its selective mechanism of action in MTAP-deleted tumors appears to translate into a lower incidence of severe adverse events, especially myelosuppression. The comparison with another MTA-cooperative PRMT5 inhibitor, AMG 193, indicates potential differences in the non-hematological side effect profiles, which will be further clarified as more data becomes available. The promising safety and tolerability of this compound, coupled with its demonstrated anti-tumor activity, support its continued development as a potentially valuable new therapeutic option for patients with MTAP-deleted cancers. A pivotal trial comparing this compound to standard chemotherapy is planned and will provide more definitive comparative safety and efficacy data.[2][4]
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. onclive.com [onclive.com]
- 3. Tango Therapeutics Reports Positive Data from Ongoing Phase [globenewswire.com]
- 4. rarecancernews.com [rarecancernews.com]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. A patient-level meta-analysis of FOLFIRINOX for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Meta-analysis of FOLFIRINOX-based neoadjuvant therapy for locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meta-analysis of FOLFIRINOX-based neoadjuvant therapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of FOLFIRINOX in metastatic pancreatic cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of FOLFIRINOX as second-line chemotherapy for advanced pancreatic cancer after gemcitabine-based therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Meta-analysis of gemcitabine plus nab-paclitaxel combined with targeted agents in the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Adverse event profile of albumin-bound paclitaxel: a real-world pharmacovigilance analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wjgnet.com [wjgnet.com]
- 20. research.fiu.edu [research.fiu.edu]
- 21. ninds.nih.gov [ninds.nih.gov]
- 22. abpi.org.uk [abpi.org.uk]
- 23. intuitionlabs.ai [intuitionlabs.ai]
- 24. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 25. dermnetnz.org [dermnetnz.org]
- 26. qeios.com [qeios.com]
Validating the MTA-Cooperative Binding of Vopimetostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vopimetostat's performance with alternative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, supported by experimental data. The focus is on validating the Methylthioadenosine (MTA)-cooperative binding mechanism, a key feature of this compound that confers selectivity for cancers with MTAP (methylthioadenosine phosphorylase) gene deletion.
Executive Summary
This compound (TNG462) is a next-generation, orally bioavailable small molecule inhibitor of PRMT5.[1][2][3] Its mechanism of action is distinguished by its MTA-cooperative binding, which leads to potent and selective inhibition of PRMT5 in cancer cells harboring an MTAP gene deletion.[4][5] MTAP deletion, a common event in various cancers, results in the accumulation of MTA, which forms a complex with PRMT5. This compound preferentially binds to this PRMT5-MTA complex, leading to synthetic lethality in MTAP-deleted cancer cells while sparing normal cells with intact MTAP.[4][5] This guide compares this compound with other MTA-cooperative inhibitors and earlier generation, non-selective PRMT5 inhibitors, highlighting the advantages of the MTA-cooperative mechanism.
Data Presentation
Table 1: In Vitro Cellular Potency of PRMT5 Inhibitors
| Compound | Target | Cell Line | MTAP Status | IC50 (nM) | Selectivity (MTAP-WT/MTAP-del) |
| This compound (TNG462) | PRMT5 | MTAP-deleted cancer cells | Deleted | 4 | ~45x |
| Normal cells | Wild-Type | - | |||
| MRTX1719 | PRMT5 | HCT116 | Deleted | 12 | >70x |
| HCT116 | Wild-Type | 890 | |||
| TNG908 | PRMT5 | HAP1 | Deleted | 9 | ~20x |
| HAP1 | Wild-Type | 180 | |||
| AMG 193 | PRMT5 | HCT116 | Deleted | - | ~46x (SDMA IC50) |
| HCT116 | Wild-Type | - | |||
| GSK3326595 (Pemrametostat) | PRMT5 | - | - | Non-selective | - |
| JNJ-64619178 (Onametostat) | PRMT5 | - | - | Non-selective | - |
Data compiled from multiple sources. Specific cell lines and assay conditions may vary.
Table 2: In Vivo Antitumor Activity of MTA-Cooperative PRMT5 Inhibitors
| Compound | Xenograft Model | MTAP Status | Activity |
| This compound (TNG462) | Various MTAP-deleted xenografts | Deleted | Durable tumor regressions |
| MRTX1719 | HCT116 xenograft | Deleted | Significant tumor growth inhibition |
| HCT116 xenograft | Wild-Type | No effect on tumor growth | |
| TNG908 | MTAP-deleted xenografts (including glioblastoma) | Deleted | Strong antitumor activity, including complete responses |
| AMG 193 | HCT116 xenograft | Deleted | Dose-dependent tumor growth inhibition |
| HCT116 xenograft | Wild-Type | No inhibition of tumor growth |
Mandatory Visualization
Caption: MTA-Cooperative Binding Mechanism of this compound.
Caption: Experimental Workflow for Validating MTA-Cooperative PRMT5 Inhibitors.
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay
Principle: This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate. The inhibitory potential of compounds like this compound is determined by their ability to reduce this activity.
Procedure:
-
Recombinant human PRMT5/MEP50 complex is incubated with a substrate peptide (e.g., histone H4 peptide) and varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of radiolabeled or modified SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of methylated substrate or the byproduct S-adenosylhomocysteine (SAH) is quantified.
-
Quantification can be achieved through methods such as scintillation counting for radiolabeled methyl groups or antibody-based detection (e.g., ELISA) for the methylated substrate.[6]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo® or MTT Assay)
Principle: This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Procedure:
-
Cancer cell lines with known MTAP status (both MTAP-deleted and MTAP-wild-type) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the test compound (e.g., this compound).
-
The plates are incubated for a specified period (typically 72 to 120 hours).
-
A cell viability reagent (e.g., CellTiter-Glo® reagent which measures ATP levels, or MTT reagent which is converted to formazan by metabolically active cells) is added to each well.[7]
-
After a short incubation, the luminescence (for CellTiter-Glo®) or absorbance (for MTT) is measured using a plate reader.
-
The percentage of cell viability relative to a vehicle-treated control is calculated, and IC50 values are determined.
Western Blot Analysis for PRMT5 Target Engagement
Principle: This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, on substrate proteins like histones.
Procedure:
-
Cells are treated with the PRMT5 inhibitor at various concentrations and for a specified duration.
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for SDMA-modified proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
The membrane is often stripped and re-probed with an antibody for a loading control (e.g., total histone H3 or GAPDH) to ensure equal protein loading.[4][5]
In Vivo Xenograft Model
Principle: This protocol evaluates the anti-tumor efficacy of a PRMT5 inhibitor in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
Procedure:
-
Human cancer cells with a specific MTAP status (e.g., MTAP-deleted) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups.
-
The PRMT5 inhibitor is administered to the treatment group, typically orally, at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for SDMA levels) to confirm target engagement in vivo.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[2]
References
- 1. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Vopimetostat in Patient-Derived Xenograft Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Vopimetostat's efficacy in patient-derived xenograft (PDX) models, benchmarked against alternative therapies. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a comprehensive assessment of these compounds in clinically relevant preclinical models.
Introduction
This compound (TNG462) is an investigational, potent, and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). Its mechanism of action is synthetically lethal in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in various solid tumors, including malignant peripheral nerve sheath tumors (MPNST). This guide evaluates the preclinical efficacy of this compound in PDX models and contrasts it with Menin-MLL1 inhibitors, a class of targeted agents effective in specific leukemia subtypes.
Comparative Efficacy in PDX Models
The following table summarizes the quantitative data from preclinical studies of this compound and representative Menin-MLL1 inhibitors in various patient-derived xenograft models.
| Drug | Target | Cancer Type | PDX Model(s) | Key Efficacy Endpoints | Reference |
| This compound (TNG462) | PRMT5 (MTA-cooperative) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | WU-356, WU-386 (MTAP-null) | Dose-dependent tumor growth inhibition and tumor regressions. | [1] |
| Various Solid Tumors with MTAP deletion | Panel of 22 MTAP-null PDX models | Dose-dependent antitumor activity including durable tumor regressions and complete responses. | [2][3] | ||
| VTP50469 | Menin-MLL1 Interaction | MLL-rearranged Acute Lymphoblastic Leukemia (ALL) | MLL-2, MLL-6, MLL-7, MLL-14 | Significant reduction in leukemia burden in bone marrow and spleen; extended survival. Maintained Complete Responses (MCRs) in 6 of 8 PDXs. | [4][5] |
| MLL-rearranged Acute Myeloid Leukemia (AML) | Not specified | Significant reduction of human CD45+ cells in peripheral blood. | [4] | ||
| MI-3454 | Menin-MLL1 Interaction | MLL-rearranged AML | MLL-1532 | Complete remission; undetectable leukemic blasts after treatment. | [6][7][8] |
| MLL-rearranged ALL | MLL-449 | Substantial reduction in leukemia progression and prolonged survival. | [8] | ||
| NPM1-mutated AML | NPM1-3055 | Greatly reduced levels of leukemic blasts, suggesting leukemia regression. | [9] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
This compound (PRMT5 Inhibition) Signaling Pathway
Caption: this compound's mechanism in MTAP-deleted cells.
Menin-MLL1 Inhibitor Signaling Pathway
Caption: Menin-MLL inhibitor's mechanism of action.
General PDX Model Experimental Workflow
Caption: A generalized workflow for PDX model studies.
Detailed Experimental Protocols
This compound (TNG462) in MPNST PDX Models
-
PDX Models: Patient-derived xenograft models WU-356 and WU-386, both confirmed to have homozygous deletion of the MTAP gene, were utilized.[1]
-
Animal Model: Immunodeficient mice (strain not specified in the abstract) were used for tumor implantation.
-
Tumor Implantation: Fragments of MPNST PDX lines were implanted subcutaneously into the mice.[10]
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound (TNG462) was administered orally, and treatment led to dose-dependent antitumor activity.[1][2]
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. The study also evaluated tumor regressions.[1]
Menin-MLL1 Inhibitors (VTP50469 and MI-3454) in Leukemia PDX Models
-
PDX Models: A panel of patient-derived xenografts from patients with MLL-rearranged ALL, MLL-rearranged AML, and NPM1-mutated AML were established.[4][7]
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were commonly used for engraftment of leukemia cells.[4]
-
Leukemia Cell Inoculation: Patient-derived leukemia cells were injected intravenously into recipient mice. Engraftment was monitored by assessing the percentage of human CD45+ cells in the peripheral blood.[4][8]
-
Treatment:
-
Efficacy Assessment:
-
Leukemia Burden: The percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen was quantified by flow cytometry.[4][8]
-
Survival: Event-free survival was monitored, with an event defined as the percentage of human CD45+ cells in the peripheral blood exceeding a certain threshold (e.g., 25%) or the development of leukemia-related morbidity.[5]
-
Biomarkers: Changes in the expression of target genes, such as MEIS1, were assessed by gene expression analysis to confirm on-target drug activity.[4]
-
Conclusion
This compound demonstrates significant antitumor activity in patient-derived xenograft models of MTAP-deleted solid tumors, including malignant peripheral nerve sheath tumors. Its efficacy is marked by dose-dependent tumor growth inhibition and regressions in these preclinical models. In comparison, Menin-MLL1 inhibitors like VTP50469 and MI-3454 have shown profound efficacy in PDX models of MLL-rearranged and NPM1-mutated leukemias, leading to substantial reductions in leukemia burden and prolonged survival. The choice between these therapeutic strategies is dictated by the specific genetic alterations driving the malignancy. The data presented in this guide underscore the value of PDX models in evaluating the efficacy of targeted therapies in a setting that closely mimics the human disease, providing a strong rationale for their clinical development in appropriately selected patient populations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tangotx.com [tangotx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.syndax.com [cms.syndax.com]
- 6. researchgate.net [researchgate.net]
- 7. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Vopimetostat in a Laboratory Setting
For researchers, scientists, and drug development professionals handling Vopimetostat, a critical aspect of laboratory safety and operational integrity is the proper disposal of chemical waste. While the Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance or mixture, adherence to established laboratory waste management protocols remains paramount to ensure a safe and compliant environment.
This compound Disposal Classification
According to the available Safety Data Sheet, this compound is not classified as a hazardous substance. This classification is the primary determinant for its disposal route. However, it is crucial to recognize that institutional and local regulations may have specific requirements for the disposal of all chemical waste, regardless of its hazard classification.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Hazard Classification |
| This compound | 2760483-96-1 | C28H36N6O2S | 520.69 g/mol | Not a hazardous substance or mixture |
Standard Operating Procedure for this compound Disposal
The following step-by-step guide provides a general framework for the proper disposal of this compound. It is imperative to consult and strictly follow your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Consult Institutional EHS Guidelines: Before initiating any disposal procedure, the first and most critical step is to review your organization's specific protocols for non-hazardous chemical waste. Your EHS department will provide definitive guidance that complies with local and federal regulations.
-
Waste Segregation: Always segregate this compound waste from hazardous waste streams.[1][2] Mixing non-hazardous waste with hazardous materials will necessitate treating the entire mixture as hazardous, leading to increased disposal costs and regulatory complexity.[1]
-
Container Labeling: Use a clearly labeled, dedicated waste container for this compound. The label should include the full chemical name ("this compound") and explicitly state "Non-Hazardous Waste." Proper labeling is essential to prevent accidental mixing with other chemicals.[2]
-
Disposal of Empty Containers: A container that has held this compound is considered "empty" when all contents have been removed by standard practices.[3] These containers should be defaced to remove the original label and can typically be disposed of in the regular laboratory trash, provided they are not contaminated with hazardous materials.[4]
-
Disposal of Unused or Expired this compound:
-
Solid Waste: Unused or expired solid this compound should be collected in the designated, labeled non-hazardous waste container.
-
Aqueous Solutions: For dilute aqueous solutions of this compound, consult your institutional EHS guidelines. Some institutions may permit the disposal of small quantities of non-hazardous aqueous solutions down the sanitary sewer, followed by copious amounts of water.[5][6] However, this is not a universal practice and requires explicit approval from your EHS department.[4] Never dispose of undiluted or concentrated solutions down the drain without neutralization and approval.
-
-
Personal Protective Equipment (PPE) and Contaminated Materials: Dispose of gloves, weigh boats, and other materials contaminated with this compound as non-hazardous solid waste, unless they have come into contact with other hazardous chemicals.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific disposal protocols established by your institution's Environmental Health and Safety department.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Effective Lab Chemical Waste Management [emsllcusa.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. acs.org [acs.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Safe Handling of Vopimetostat: A Guide to Personal Protective Equipment and Disposal
Comprehensive safety protocols, including the use of appropriate personal protective equipment (PPE) and adherence to specific handling and disposal procedures, are paramount for researchers, scientists, and drug development professionals working with the investigational PRMT5 inhibitor, Vopimetostat. While one supplier's safety data sheet (SDS) classifies this compound as not a hazardous substance, its use as an anti-cancer agent warrants a cautious approach consistent with handling cytotoxic compounds. This guide provides essential, step-by-step safety and logistical information to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. This includes protection for the eyes, skin, and respiratory system.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent accidental splashes or contact with airborne particles. |
| Hand Protection | Double gloving with chemotherapy-rated gloves (e.g., nitrile) | The practice of wearing two pairs of gloves provides an additional barrier against potential contamination.[1] Different materials like latex and nitrile can be used for the inner and outer gloves to reduce the risk of leaks.[2] |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs | Protects the skin and personal clothing from contamination. Gowns should be resistant to permeability by hazardous drugs.[3] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when there is a risk of generating aerosols or dust, such as during weighing or preparing solutions.[1] |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound at every stage.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
